Product packaging for 3-Iodo-4H-chromen-4-one(Cat. No.:CAS No. 122775-34-2)

3-Iodo-4H-chromen-4-one

Cat. No.: B180143
CAS No.: 122775-34-2
M. Wt: 272.04 g/mol
InChI Key: SZDBDDKQJHHRGH-UHFFFAOYSA-N
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Description

3-Iodo-4H-chromen-4-one is a high-value chemical scaffold extensively used in the divergent synthesis of complex natural products and biologically active molecules. Its primary research utility lies in its role as a pivotal intermediate in transition metal-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry. A prominent application is in the construction of the isoflavone skeleton, a core structure found in many natural products. The iodine atom at the 3-position enables key reactions, such as the Suzuki-Miyaura coupling, facilitating the efficient and modular synthesis of various isoflavone natural products from a common precursor . This compound is instrumental in the divergent total synthesis of prenylated isoflavones like scanderone, chandalone, and millexatin F, which are investigated as potential therapeutics for conditions such as transthyretin (TTR) amyloidosis . Further extending its utility, this compound serves as a precursor in the synthesis of coumestans, another class of benzofuran-fused plant metabolites with documented phytoestrogenic, antioxidant, and antitumor activities . The iodine functionality allows for intramolecular annulation via Pd-catalyzed C-H activation, providing an efficient pathway to these tetracyclic structures . Researchers also utilize this iodinated chromenone to generate 2-phenoxychromone derivatives, which are explored for their lipid-lowering effects in hepatocytes, presenting a promising avenue for managing non-alcoholic fatty liver disease (NAFLD) . Additionally, structurally related iodinated flavonols are a subject of interest in neurodegenerative disease research, specifically for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targets for Alzheimer's disease therapy .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5IO2 B180143 3-Iodo-4H-chromen-4-one CAS No. 122775-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDBDDKQJHHRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447787
Record name 3-Iodo-4H-chromen-4-one
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Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122775-34-2
Record name 3-Iodo-4H-chromen-4-one
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Record name 3-IODOCHROMONE
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Foundational & Exploratory

Introduction: The Strategic Importance of the 3-Iodo-4H-chromen-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Iodo-4H-chromen-4-one

The 4H-chromen-4-one, or chromone, framework is a privileged heterocyclic system found in a multitude of natural products and pharmacologically active molecules.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties, making them highly attractive scaffolds in drug discovery.[3][4][5][6] The strategic introduction of an iodine atom at the C-3 position transforms the parent chromone into a versatile and highly reactive building block: this compound.

This guide provides an in-depth exploration of the chemical properties of this compound, with a focus on its synthetic utility for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, spectroscopic signature, and, most critically, its reactivity as a substrate in modern cross-coupling chemistry, which unlocks the door to vast libraries of novel chromone derivatives.

Physicochemical and Spectroscopic Profile

Understanding the fundamental physical and spectroscopic properties of a core scaffold is paramount before its deployment in a synthetic campaign.

Physicochemical Properties

This compound is a solid at room temperature with characteristics that make it suitable for a wide range of organic transformations. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₅IO₂PubChem[7]
Molecular Weight 272.04 g/mol PubChem[7]
Exact Mass 271.93343 DaPubChem[7]
XLogP3-AA 2.2PubChem[7]
Topological Polar Surface Area 26.3 ŲPubChem[7]
Hydrogen Bond Donor Count 0PubChem[7]
Hydrogen Bond Acceptor Count 2PubChem[7]
Spectroscopic Characterization

Spectroscopic analysis confirms the structure of this compound. The key features are:

  • ¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region, typically between δ 7.4 and 8.3 ppm. A characteristic downfield doublet of doublets around δ 8.2 ppm corresponds to the H-5 proton, which is deshielded by the adjacent carbonyl group.

  • ¹³C NMR: The carbon spectrum shows a distinctive signal for the carbonyl carbon (C-4) around δ 174-175 ppm. The carbon bearing the iodine (C-3) appears at a significantly shielded position, often around δ 88-93 ppm, due to the heavy atom effect.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the C=O stretching vibration of the γ-pyrone ring, typically observed in the range of 1630-1660 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z corresponding to the exact mass of the molecule (271.9334).[7]

Synthesis of this compound

The primary synthetic routes to 3-iodochromones involve the cyclization of appropriately substituted precursors. A common and effective method is the iodine-mediated heterocyclization of β-ketoenamines or related enaminones derived from 2'-hydroxyacetophenones.[8]

Causality in Synthetic Design:

The choice of β-ketoenamines as precursors is strategic. The enaminone functionality serves a dual purpose: it activates the β-position for electrophilic attack and contains the pre-installed nitrogen group that facilitates the subsequent cyclization cascade. Molecular iodine (I₂) is employed not just as an iodinating agent but also as a mild oxidant to promote the cyclization and aromatization to the final chromone ring system. This approach represents an efficient atom and step economy, proceeding under relatively mild conditions.[1][8]

Workflow for Synthesis of 3-Iodochromones

G cluster_start Starting Materials cluster_reaction Key Transformations cluster_product Final Product A 2'-Hydroxyacetophenone C Formation of β-Ketoenamine A->C B Amine Source (e.g., DMF-DMA) B->C D Iodine-Mediated Oxidative Cyclization C->D I₂, Solvent (e.g., MeOH, DCM) E This compound D->E

Caption: Synthetic workflow for this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The true synthetic power of this compound lies in the reactivity of the carbon-iodine bond. The C(sp²)-I bond is the most reactive among the corresponding halogens (I > Br > Cl) in one of the most powerful C-C bond-forming toolsets in modern organic synthesis: palladium-catalyzed cross-coupling reactions.[9][10] This high reactivity allows for transformations to occur under mild conditions with high functional group tolerance, a critical consideration in multi-step synthesis and drug development.[10]

The Palladium Cross-Coupling Catalytic Cycle

These reactions universally proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the 3-iodochromone, forming a square planar Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

G cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition pd2_diorgano Ar-Pd(II)L₂-R pd2_complex->pd2_diorgano Transmetalation pd2_diorgano->pd0 Reductive Elimination product Coupled Product (Ar-R) pd2_diorgano->product iodochromone 3-Iodochromone (Ar-I) iodochromone->pd2_complex organometallic Organometallic (R-M) organometallic->pd2_diorgano

Caption: General catalytic cycle for palladium cross-coupling.

Key Cross-Coupling Reactions

The 3-iodochromone scaffold is an excellent substrate for several cornerstone cross-coupling reactions.

ReactionCoupling Partner (R-M)Resulting BondKey Advantages & Insights
Suzuki-Miyaura Boronic Acids/Esters (R-B(OR)₂)C(sp²)-C(sp²), C(sp²)-C(sp³)High functional group tolerance; mild conditions; commercially available and stable reagents. The choice of base (e.g., K₃PO₄, Cs₂CO₃) is critical for activating the boronic acid for transmetalation.[9][11]
Sonogashira Terminal Alkynes (R-C≡C-H)C(sp²)-C(sp)Direct route to alkynylated chromones. Requires a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[11][12]
Heck AlkenesC(sp²)-C(sp²) (alkenyl)Forms a new C-C bond and a double bond. The regioselectivity and stereoselectivity (typically trans) are key considerations.
Stille Organostannanes (R-SnR'₃)C(sp²)-C(sp²), C(sp²)-C(sp)Broad scope, but the toxicity of tin reagents is a significant drawback, especially in a drug development context.

Applications in Drug Discovery and Materials Science

The ability to rapidly and efficiently diversify the 3-position of the chromone scaffold via cross-coupling makes this compound an invaluable starting material for generating compound libraries for high-throughput screening.

  • Medicinal Chemistry: By coupling various aryl, heteroaryl, or alkyl groups, chemists can systematically probe the structure-activity relationship (SAR) of chromone-based inhibitors for targets like p38α MAPK, cholinesterases, and various kinases.[3][4] For instance, introducing specific aromatic functionalities can enhance binding affinity to protein targets or modulate physicochemical properties like solubility and cell permeability.

  • Materials Science: The introduction of conjugated systems via Suzuki or Sonogashira coupling can be used to develop novel fluorescent probes or materials with interesting photophysical properties.

Experimental Protocols

The following protocols are representative methodologies. As a Senior Application Scientist, I must emphasize that optimization of catalyst, ligand, base, solvent, and temperature is crucial for any new substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Self-Validation: The success of this protocol is validated by the consumption of starting material (monitored by TLC or LC-MS) and the appearance of a new, less polar product. Full characterization (NMR, MS) of the purified product confirms the structure.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a suitable base such as K₃PO₄ (3.0 eq.).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and a phosphine ligand (e.g., XPhos, SPhos, 8-16 mol%). Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos accelerates the rate-limiting oxidative addition and the final reductive elimination step, improving overall efficiency.[11]

  • Solvent and Degassing: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water). The system is then subjected to three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

Self-Validation: Progress is monitored by the disappearance of the iodochromone. The formation of the desired product is confirmed by spectroscopic methods, noting the appearance of alkyne signals in the ¹³C NMR (δ 80-90 ppm) and potentially a C≡C stretch in the IR spectrum (~2100-2260 cm⁻¹).

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.) and the copper(I) iodide (CuI) co-catalyst (5-10 mol%).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).

  • Solvent and Reagents: Add a degassed solvent system (typically THF/Et₃N, 1:1 v/v). Causality: Triethylamine (Et₃N) serves as both the base and a solvent. It neutralizes the HI generated during the reaction and facilitates the formation of the copper acetylide.[11][12]

  • Alkyne Addition: Add the terminal alkyne (1.2-2.0 eq.) via syringe.

  • Reaction: Heat the mixture (typically 40-60 °C) and stir until the starting material is consumed.

  • Workup and Purification: Concentrate the reaction mixture, then redissolve in an organic solvent and wash with aqueous NH₄Cl to remove copper salts. Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a powerful and versatile platform for chemical innovation. Its robust synthesis and, most importantly, the exceptional reactivity of its C-I bond in palladium-catalyzed cross-coupling reactions, provide an efficient and modular approach to synthesizing vast arrays of complex chromone derivatives. For professionals in drug discovery and materials science, mastering the chemistry of this scaffold provides a reliable and strategic pathway to novel molecules with tailored functions and properties.

References

3-Iodo-4H-chromen-4-one structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-4H-chromen-4-one: A Keystone Intermediate for Drug Discovery

For researchers and scientists in the field of medicinal chemistry, the 4H-chromen-4-one scaffold is a privileged structure, forming the core of numerous biologically active compounds, from natural flavonoids to synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antitubercular properties.[2][4][5] Within this versatile class of compounds, this compound emerges as a particularly valuable synthetic intermediate. The presence of a halogen at the 3-position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions, making it a cornerstone for building libraries of novel therapeutic agents.

This guide provides a comprehensive technical overview of this compound, covering its structure, synthesis, reactivity, and applications, designed for professionals engaged in drug development and synthetic chemistry.

Core Structure and Physicochemical Properties

The foundational structure of this compound consists of a fused benzene and γ-pyrone ring, with an iodine atom substituted at the C3 position of the pyrone ring. This arrangement establishes the molecule's core chemical identity and reactivity profile.

IUPAC Name: 3-iodochromen-4-one[6]

Synonyms: 3-Iodochromone, this compound[6]

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and characterization.

PropertyValueSource
Molecular Formula C₉H₅IO₂PubChem[6]
Molecular Weight 272.04 g/mol PubChem[6]
Exact Mass 271.93343 DaPubChem[6]
CAS Number 122775-34-2PubChem[6]
Appearance Solid (typical)Sigma-Aldrich
XLogP3-AA 2.2PubChem[6]

Synthesis of this compound

The synthesis of 3-iodochromones is most effectively achieved through the electrophilic cyclization of β-ketoenamines derived from 2'-hydroxyacetophenones. This method is robust and provides a direct route to the desired iodinated scaffold.[7]

Conceptual Workflow: From Precursor to Product

The synthesis follows a logical progression from a readily available starting material to the final iodinated chromone. The workflow is designed to first create a key intermediate that is then induced to cyclize in the presence of an iodine source.

Synthesis_Workflow A 2'-Hydroxyacetophenone B Enaminone Intermediate A->B Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) C This compound B->C Electrophilic Iodocyclization with Molecular Iodine (I₂)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Enaminone Intermediate

This protocol describes a validated method for synthesizing the title compound. The rationale behind using N,N-dimethylformamide dimethyl acetal (DMF-DMA) is its efficiency in forming the enaminone intermediate, which is pre-organized for the subsequent cyclization step. Molecular iodine (I₂) then acts as both an electrophile to activate the enaminone and the source of the iodine atom in an iodocyclization reaction.

Materials:

  • 2'-Hydroxyacetophenone

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Molecular Iodine (I₂)

  • Dioxane (solvent)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Enaminone Intermediate:

    • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous dioxane.

    • Add DMF-DMA (1.2 eq) to the solution.

    • Heat the reaction mixture at 80-90 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate is often used in the next step without further purification.

  • Electrophilic Iodocyclization:

    • Dissolve the crude enaminone intermediate in dioxane.

    • Add molecular iodine (I₂, 1.5 eq) to the solution in portions at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

Confirmation of the structure of this compound is achieved through standard spectroscopic techniques. The data presented below are representative values based on analyses of closely related chromone structures.[7]

TechniqueData and Interpretation
¹H NMR δ 8.20-8.30 (dd, 1H, H-5), δ 7.70-7.85 (m, 2H, H-2, H-7), δ 7.40-7.60 (m, 2H, H-6, H-8). The downfield shift of H-5 is characteristic and due to the anisotropic effect of the carbonyl group.
¹³C NMR δ ~174 (C=O, C-4), δ ~156 (C-8a), δ ~134 (C-7), δ ~126 (C-5), δ ~125 (C-6), δ ~120 (C-4a), δ ~118 (C-8), δ ~85-90 (C-3, iodinated carbon). The C-3 signal is significantly shielded due to the heavy atom effect of iodine.
FTIR (KBr) ν ~1630-1650 cm⁻¹ (C=O stretch of γ-pyrone), ν ~1580-1600 cm⁻¹ (C=C aromatic stretch).
Mass Spec (ESI) m/z 272.9 [M+H]⁺, confirming the molecular weight.

Reactivity and Synthetic Utility in Drug Development

The true value of this compound for drug development professionals lies in its synthetic versatility. The carbon-iodine bond at the C3 position is a prime site for transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents. This capability is critical for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize potency, selectivity, and pharmacokinetic properties.

Reactivity_Diagram cluster_0 Key Intermediate A This compound B 3-Aryl-chromenone A->B Suzuki Coupling (Ar-B(OH)₂) C 3-Alkynyl-chromenone A->C Sonogashira Coupling (R-C≡CH) D 3-Amino-chromenone A->D Buchwald-Hartwig Amination (R₂NH) E 3-Alkyl/Vinyl-chromenone A->E Heck / Stille Coupling

Caption: Key cross-coupling reactions using this compound.

This strategic functionalization enables the synthesis of diverse compound libraries targeting a range of diseases:

  • Oncology: The chromone scaffold is found in compounds designed as kinase inhibitors and anticancer agents.[2]

  • Infectious Diseases: Chromone derivatives have been developed as potent agents against multidrug-resistant tuberculosis.[5]

  • Neurodegenerative Diseases: The scaffold is a key component in multi-target agents designed to combat Alzheimer's disease by inhibiting acetylcholinesterase.[8]

  • Diabetic Complications: Derivatives of 4H-chromen-4-one have been identified as selective Rho kinase (ROCK) inhibitors, showing potential for treating diabetic retinopathy.[9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[6]

  • H319: Causes serious eye irritation.[6]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is more than just a simple heterocyclic compound; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis and, more importantly, its versatile reactivity make it an indispensable building block for the creation of novel, complex, and biologically active molecules. For researchers and drug development professionals, mastering the chemistry of this intermediate opens the door to vast areas of therapeutic discovery, from oncology to neurodegeneration.

References

A Comprehensive Technical Guide to 3-Iodo-4H-chromen-4-one: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The chromen-4-one scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, anti-fungal, and anti-tumor properties.[1] The strategic functionalization of this privileged core is paramount for the development of novel therapeutics. 3-Iodo-4H-chromen-4-one emerges as a pivotal intermediate in this endeavor. Its iodine substituent serves as a versatile synthetic handle, enabling a wide array of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity in modern cross-coupling reactions and its potential applications in drug discovery.

Section 1: Core Molecular Identification

The foundational step in utilizing any chemical compound is its unambiguous identification. This section provides the key identifiers for this compound.

IdentifierValueSource
CAS Number 122775-34-2[2]
Molecular Formula C₉H₅IO₂[2]
IUPAC Name 3-iodochromen-4-one[2]
Molecular Weight 272.04 g/mol [2]
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=CO2)I[2]
InChIKey SZDBDDKQJHHRGH-UHFFFAOYSA-N[2]

Section 2: Synthesis of this compound

The synthesis of this compound is efficiently achieved through a reliable two-step sequence starting from the readily available 2'-hydroxyacetophenone. This method involves the formation of an enaminone intermediate, which then undergoes an iodine-mediated cyclization.[1]

Diagram of the Synthetic Pathway

synthesis_pathway start 2'-Hydroxyacetophenone intermediate (E)-3-(Dimethylamino)-1- (2-hydroxyphenyl)prop-2-en-1-one start:e->intermediate:w DMF-DMA, 90°C, Overnight product This compound intermediate:e->product:w Iodine (I₂), Solvent, RT cross_coupling start This compound suzuki_product 3-Aryl/Vinyl- 4H-chromen-4-one start:e->suzuki_product:w Suzuki Coupling [Pd Catalyst, Base] sonogashira_product 3-Alkynyl- 4H-chromen-4-one start:e->sonogashira_product:w Sonogashira Coupling [Pd/Cu Catalyst, Base] suzuki_reagent Aryl/Vinyl Boronic Acid suzuki_reagent->suzuki_product R-B(OH)₂ sonogashira_reagent Terminal Alkyne sonogashira_reagent->sonogashira_product R-C≡CH

References

An In-depth Technical Guide to the Physical and Spectral Properties of 3-Iodochromone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chromone Scaffold and the Role of 3-Iodochromone

The chromone (4H-chromen-4-one) framework is a privileged heterocyclic scaffold abundant in nature and central to the fields of medicinal chemistry and drug discovery.[1] Molecules incorporating this structure exhibit a vast array of biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] This has established the chromone core as a valuable pharmacophore in the development of novel therapeutics.

Within this important class of compounds, 3-iodochromone emerges as a particularly versatile and powerful synthetic intermediate. The presence of an iodine atom at the C3-position not only influences the molecule's electronic properties but also serves as a reactive handle for introducing molecular diversity. The carbon-iodine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the strategic construction of complex, functionally substituted chromones.[4] This capability makes 3-iodochromone an indispensable building block for creating libraries of novel compounds for biological screening and developing advanced functional materials.[5]

This technical guide provides a comprehensive examination of the essential physical and spectral properties of 3-iodochromone, offering researchers, scientists, and drug development professionals a detailed reference for its synthesis, characterization, and application.

Synthesis of 3-Iodochromone: A Methodological Overview

Several synthetic routes to 3-iodochromone have been developed, each with distinct advantages. A highly efficient and widely adopted method involves a two-step process commencing with a substituted 2-hydroxyacetophenone. This approach is favored for its operational simplicity and good overall yields.[2]

The causality of this experimental design lies in the initial formation of a highly reactive enaminone intermediate. The condensation of 2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) creates a nucleophilic enamine that is primed for cyclization. The subsequent introduction of iodine serves as both an electrophile to initiate the cyclization and the source of the C3-iodo substituent, proceeding through an iodocyclization mechanism.

Experimental Protocol: Two-Step Synthesis from 2-Hydroxyacetophenone

This protocol is a self-validating system; successful formation of the intermediate (Step 1) and final product (Step 2) can be readily monitored by Thin Layer Chromatography (TLC) and confirmed by the spectroscopic methods detailed later in this guide.

Step 1: Synthesis of 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one (Enaminone Intermediate)

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine substituted 2-hydroxyacetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (2.0 eq).

  • Reaction: Heat the mixture at 90°C. The reaction is typically complete overnight.

  • Monitoring: Progress can be monitored by TLC, eluting with a hexane:ethyl acetate mixture (e.g., 85:15 v/v). The disappearance of the starting acetophenone and the appearance of a new, more polar spot indicates enaminone formation.[2]

  • Work-up and Purification: Upon completion, allow the reaction to cool to room temperature. Remove the excess DMF-DMA under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure enaminone.[2]

Step 2: Iodocyclization to 3-Iodochromone

  • Reactant Preparation: Dissolve the purified enaminone intermediate from Step 1 in a suitable solvent such as dioxane or acetonitrile.

  • Reaction: Add iodine (I₂) (approximately 1.2-1.5 eq) to the solution. Heat the mixture to reflux.

  • Monitoring: The reaction can be monitored by TLC (e.g., ethyl acetate:hexane, 3:7 v/v) for the consumption of the enaminone and the formation of the 3-iodochromone product.[2][6]

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent in vacuo. The crude residue can be purified by recrystallization or column chromatography to afford 3-iodochromone as a solid.

SynthesisWorkflow cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Iodocyclization A 2-Hydroxyacetophenone C Heat (90°C) A->C B DMF-DMA B->C D Enaminone Intermediate C->D Condensation F Reflux D->F Isolate & Purify E Iodine (I₂) E->F G 3-Iodochromone F->G Cyclization

Caption: Synthetic workflow for 3-iodochromone.

Physical Properties of 3-Iodochromone

The physical properties of 3-iodochromone are fundamental to its handling, storage, and application in synthetic protocols. The compound is typically a pale yellow solid at room temperature, with solubility in common organic solvents like chloroform, ethyl acetate, and acetone.

PropertyValueSource(s)
Molecular Formula C₉H₅IO₂[7]
Molecular Weight 272.04 g/mol [7]
Appearance Pale yellow crystals or powder[8][9]
Melting Point 92.0 - 101.0 °C[8][9]
CAS Number 122775-34-2[7]
IUPAC Name 3-iodo-4H-chromen-4-one[8][9]
InChI Key SZDBDDKQJHHRGH-UHFFFAOYSA-N[8][9]

Spectral Properties and Structural Elucidation

A comprehensive spectral analysis is crucial for confirming the identity and purity of synthesized 3-iodochromone. The following sections detail the characteristic features observed in key spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying the key functional groups within the 3-iodochromone molecule. The analysis confirms the presence of the α,β-unsaturated ketone system characteristic of the chromone core.

Expected Vibrational Frequencies:

  • C=O Stretch (Ketone): A strong, sharp absorption is expected in the range of 1630-1650 cm⁻¹ . This frequency is characteristic of the conjugated ketone carbonyl in the pyranone ring. Data from various 3-iodochromone derivatives consistently show this peak around 1628-1644 cm⁻¹.[2]

  • C=C Stretch (Aromatic & Alkene): Multiple absorptions are expected between 1540-1610 cm⁻¹ , corresponding to the C=C stretching vibrations of the benzene ring and the pyrone ring's double bond.[2]

  • C-O-C Stretch (Aryl Ether): A strong band corresponding to the asymmetric C-O-C stretch of the aryl ether within the heterocyclic ring is typically observed around 1250-1270 cm⁻¹ .[2]

  • C-H Bending (Aromatic): Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the fingerprint region, typically below 900 cm⁻¹.

Experimental Protocol: IR Sample Preparation (KBr Pellet)

  • Preparation: Grind a small amount (1-2 mg) of 3-iodochromone with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Analysis: Place the KBr disc in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-iodochromone is characterized by signals in the aromatic region and a distinct singlet for the proton at the C2 position. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the iodine atom.

Expected ¹H NMR Signals (in CDCl₃):

  • H-2: A sharp singlet is expected around δ 8.2-8.4 ppm . This downfield shift is due to the deshielding effects of the adjacent oxygen atom and the C4-carbonyl group.

  • H-5: A doublet of doublets is expected around δ 8.1-8.2 ppm , being the most downfield of the aromatic protons due to its proximity to the strongly deshielding carbonyl group.

  • H-6, H-7, H-8: These aromatic protons will appear in the range of δ 7.3-7.8 ppm as a complex pattern of multiplets, with their exact shifts and coupling constants determined by their relative positions.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum confirms the presence of all nine carbon atoms in their unique electronic environments.

Expected ¹³C NMR Signals (in CDCl₃):

  • C-4 (Carbonyl): The ketone carbonyl carbon is the most downfield signal, expected around δ 175-178 ppm .

  • C-2: This carbon, bonded to the C2-proton and adjacent to the ring oxygen, is expected around δ 155-160 ppm .

  • Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These signals will appear in the typical aromatic region of δ 118-140 ppm .

  • C-3 (Iodinated Carbon): The carbon directly attached to the iodine atom is expected to be significantly shielded by the heavy atom effect, appearing further upfield than a typical sp² carbon, likely in the range of δ 90-95 ppm .

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 10-20 mg of 3-iodochromone for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for referencing.[10]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Referencing: Use the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H; δ ≈ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) for chemical shift referencing.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of 3-iodochromone. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for providing an exact mass, which serves as definitive proof of the molecular formula.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound. For C₉H₅IO₂, the monoisotopic mass is 271.93343 Da .[7]

  • High-Resolution Data: In HRMS analysis (e.g., ESI-TOF), the measured mass should be within a few ppm of the calculated exact mass. For the [M+H]⁺ adduct, the expected m/z is 272.94072.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotopic pattern will be observed for the iodine atom itself. The pattern will be dictated by the natural abundance of ¹³C.

Experimental Protocol: HRMS Sample Preparation (LC-MS)

  • Solution Preparation: Prepare a dilute solution of 3-iodochromone (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: The analysis is typically performed on an LC-HRMS system, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.[2]

  • Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in either positive or negative ion mode to observe adducts like [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the 3-iodochromone molecule. The extended conjugation of the benzopyranone system results in strong absorption in the UV region.

Expected UV-Vis Absorption: The chromone core contains a conjugated system that gives rise to characteristic π → π* and n → π* electronic transitions.[11]

  • π → π* Transitions: Strong absorption bands are expected in the range of 240-320 nm . The exact λₘₐₓ will be influenced by solvent polarity. Extending conjugation in related chromone systems typically results in a bathochromic (red) shift to longer wavelengths.[12]

  • n → π* Transition: A weaker, longer-wavelength absorption corresponding to the forbidden n → π* transition of the carbonyl group may also be observed, typically above 300 nm.

Experimental Protocol: UV-Vis Sample Preparation

  • Solution Preparation: Prepare a dilute solution of 3-iodochromone in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for accurate measurement.

  • Analysis: Record the spectrum against a solvent blank over a range of approximately 200-500 nm using a double-beam UV-Vis spectrophotometer.

SpectralAnalysis cluster_techniques Spectroscopic Characterization cluster_data Key Structural Information Derived Molecule 3-Iodochromone (C₉H₅IO₂) IR IR Spectroscopy Molecule->IR NMR NMR (¹H & ¹³C) Molecule->NMR MS Mass Spectrometry Molecule->MS UV UV-Vis Spectroscopy Molecule->UV IR_Data Functional Groups: • C=O (~1640 cm⁻¹) • C=C (~1540-1610 cm⁻¹) IR->IR_Data NMR_Data Atomic Connectivity: • Unique ¹H & ¹³C signals • H-2 singlet (~8.3 ppm) • C-3 signal (~92 ppm) NMR->NMR_Data MS_Data Molecular Formula: • Exact Mass (271.9334 Da) • Confirms C₉H₅IO₂ MS->MS_Data UV_Data Conjugated System: • π → π* transitions • λₘₐₓ (~240-320 nm) UV->UV_Data

Caption: Correlation of spectroscopic techniques to structural data.

Conclusion and Future Outlook

3-Iodochromone is a cornerstone intermediate for synthetic and medicinal chemists. Its physical and spectral properties are well-defined, allowing for reliable synthesis and characterization. The data presented in this guide—from vibrational frequencies in the IR spectrum to precise atomic environments in NMR and exact mass in MS—provide a robust framework for its identification and quality control. The true power of 3-iodochromone lies in its reactivity, where the C-I bond acts as a gateway to a vast chemical space of novel chromone derivatives. As researchers continue to explore new therapeutic agents and advanced materials, the fundamental understanding of this key building block will remain critical to driving innovation.

References

Biological activity of 4H-chromen-4-one derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4H-Chromen-4-one Derivatives

Executive Summary

The 4H-chromen-4-one, or chromone, scaffold is a cornerstone in medicinal chemistry and drug discovery. As a "privileged structure," it is prevalent in a vast array of natural products, particularly flavonoids, and serves as a versatile template for the design of novel therapeutic agents.[1][2] These compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[1][2] This guide offers a technical exploration of the key biological activities of 4H-chromen-4-one derivatives, intended for researchers, scientists, and drug development professionals. It delves into the underlying mechanisms of action, presents structure-activity relationship data, provides detailed experimental protocols for biological evaluation, and visualizes key cellular pathways. The aim is to furnish a comprehensive resource that not only summarizes the current state of knowledge but also provides practical, actionable insights for the development of next-generation therapeutics based on this potent scaffold.

The 4H-Chromen-4-one Scaffold: A Foundation for Diverse Bioactivity

The 4H-chromen-4-one core consists of a benzene ring fused to a γ-pyrone ring. This seemingly simple heterocyclic system is a key component of many natural products, such as flavonoids, which are renowned for their health benefits.[3][4] The structural rigidity of the chromone nucleus, combined with its capacity for extensive functionalization at various positions (primarily C2, C3, C5, C6, C7, and C8), allows for the fine-tuning of its physicochemical properties and biological targets. This synthetic versatility has enabled medicinal chemists to generate large libraries of derivatives and explore a wide range of pharmacological applications.[2][5] The low toxicity associated with many chromone-based compounds further enhances their appeal as potential drug candidates.[2]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a critical area of research, and 4H-chromen-4-one derivatives have emerged as a promising class of compounds with potent antiproliferative effects against various cancer cell lines.[6][7][8][9]

Mechanisms of Anticancer Action

The anticancer effects of chromone derivatives are multifaceted, often involving the modulation of key cellular processes that are dysregulated in cancer.

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that drive cancer cell growth and survival. For instance, certain 4H-chromen-4-one derivatives have been designed as inhibitors of BRAF kinase, a key component of the MAPK/ERK signaling pathway that is frequently mutated in melanoma and other cancers.[6]

  • Apoptosis Induction: Many chromone derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This can be achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspase enzymes, which are the executioners of apoptosis.[8][10]

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., S phase), preventing them from completing the division process.[11]

  • Inhibition of Other Key Enzymes: Other reported mechanisms include the inhibition of topoisomerase enzymes, which are crucial for DNA replication, and carbonic anhydrases, which are involved in regulating tumor pH and metastasis.[9]

Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative 4H-chromen-4-one derivatives against various cancer cell lines.

Compound IDCancer Cell LineActivity Metric (IC₅₀/EC₅₀)Reference
Compound A16 A375 (Human Melanoma)Potent Antiproliferative[6]
Compound A03/A10 U2OS (Human Osteosarcoma)Potent Antiproliferative[6]
Unnamed Derivative Human Colon Carcinoma9.68 µg/ml (EC₅₀)[7]
Unnamed Derivative Human Prostate Adenocarcinoma9.93 µg/ml (EC₅₀)[7]
Compound 13 MOLT-4 (T-lymphoblastic leukemia)24.4 ± 2.6 μM (IC₅₀)[9]
Compound 13 HL-60 (Promyelocytic leukemia)42.0 ± 2.7 μM (IC₅₀)[9]
Compound 11 MCF-7 (Breast adenocarcinoma)68.4 ± 3.9 μM (IC₅₀)[9]
Compound 2f/2j Cervical Cancer CellsSignificant Growth Inhibition[11]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol describes a standard colorimetric assay to assess the cytotoxic effect of 4H-chromen-4-one derivatives on cancer cells. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test 4H-chromen-4-one derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the various concentrations of the test compound to the respective wells. Include wells for a positive control (e.g., cisplatin), a vehicle control (medium with the same concentration of DMSO as the test compounds), and a negative control (untreated cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Visualization: BRAF-MEK-ERK Signaling Pathway

The following diagram illustrates the BRAF pathway, a common target for anticancer 4H-chromen-4-one derivatives.[6]

BRAF_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Chromone 4H-Chromen-4-one Derivative Chromone->BRAF Inhibition

Caption: Inhibition of the BRAF kinase by 4H-chromen-4-one derivatives.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[3][12] 4H-chromen-4-one derivatives, particularly flavonoids, are well-known for their potent anti-inflammatory properties.[3][12][13]

Mechanisms of Anti-inflammatory Action

These compounds modulate inflammatory responses through several mechanisms:

  • Inhibition of Pro-inflammatory Mediators: A primary mechanism is the suppression of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][13][14]

  • Targeting Signaling Pathways: They can inhibit key inflammatory signaling cascades. A well-documented example is the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway, which is activated by lipopolysaccharide (LPS), a component of bacterial cell walls.[3][13][14] By inhibiting this pathway, chromone derivatives can prevent the downstream production of inflammatory cytokines.

  • Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes that are central to the inflammatory process, such as p38α MAPK, which plays a critical role in regulating the production of inflammatory cytokines in immune cells like neutrophils.[15][16]

Data on Anti-inflammatory Activity

The table below highlights the anti-inflammatory activity of specific 2-phenyl-4H-chromen-4-one derivatives.

Compound IDTarget/AssayActivity Metric (IC₅₀)Key Pathway InhibitedReference
Compound 8 NO Production in RAW264.7 cellsPotent InhibitionTLR4/MAPK[3][13][14]
Compound 15b Superoxide Anion Generation (Human Neutrophils)Single-digit µMp38α MAPK[15][16]
Compound 15b Elastase Release (Human Neutrophils)Single-digit µMp38α MAPK[15][16]
Compound 3 Superoxide Anion Generation (Human Neutrophils)4.62 ± 1.48 µMNot specified[17]
Compound 6 Superoxide Anion Generation (Human Neutrophils)1.78 ± 0.35 µMNot specified[17]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol measures the ability of 4H-chromen-4-one derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

Principle: Macrophages (like the RAW 264.7 cell line) produce NO upon stimulation with LPS. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo dye, the intensity of which is proportional to the NO concentration and can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the 4H-chromen-4-one derivatives for 1-2 hours before stimulation. Include a vehicle control (DMSO).

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

Visualization: TLR4/MAPK Inflammatory Signaling Pathway

The diagram below shows how 4H-chromen-4-one derivatives can inhibit the LPS-induced inflammatory cascade.[3][13][14]

TLR4_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB MyD88->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS -> NO) Nucleus->Cytokines Gene Expression Chromone 4H-Chromen-4-one Derivative Chromone->MAPK Inhibition Chromone->NFkB Inhibition

Caption: Inhibition of the TLR4/MAPK pathway by 4H-chromen-4-ones.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and numerous diseases. 4H-chromen-4-one derivatives are effective antioxidants, primarily due to their ability to scavenge free radicals.[4][11][18][19]

Mechanism of Antioxidant Action

The primary antioxidant mechanism is direct free radical scavenging. The phenolic hydroxyl groups often present on the chromone scaffold can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting chromone radical is stabilized by resonance, making the parent molecule an effective antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

This is one of the most common and straightforward assays to evaluate the in vitro antioxidant capacity of chemical compounds.[4][18][19]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test 4H-chromen-4-one derivative in methanol or ethanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compound solution to the wells.

    • For the positive control, use a known antioxidant such as ascorbic acid or Trolox.[18]

    • For the blank (control), add 100 µL of the solvent (methanol) instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm (or a similar wavelength depending on the spectrophotometer).

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Antimicrobial and Antiviral Activities

The 4H-chromen-4-one scaffold is also a valuable template for developing agents against infectious diseases.

Antibacterial and Antifungal Activity

Derivatives have shown activity against a range of pathogenic bacteria and fungi.[20][21][22][23] For example, one derivative isolated from a marine Streptomyces species was highly potent against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/ml.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: Dispense a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) into the wells of a 96-well plate containing serial dilutions of the test compound in growth broth.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antiviral Activity

Recently, 4H-chromen-4-one derivatives, particularly flavonoids, have been investigated for their antiviral properties, including against SARS-CoV-2.[24][25]

Mechanism of Action: The proposed mechanisms often involve the inhibition of crucial viral enzymes. For SARS-CoV-2, computational and in vitro studies have shown that flavonoids containing the 4H-chromen-4-one scaffold can bind to and inhibit the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), both of which are essential for viral replication.[24][25] Isoginkgetin, a flavonoid, showed remarkable inhibition of SARS-CoV-2 with an IC₅₀ value of 22.81 μM in an in vitro assay.[24][25]

Conclusion and Future Perspectives

The 4H-chromen-4-one scaffold is undeniably a privileged structure in drug discovery, giving rise to derivatives with a wide spectrum of potent biological activities. The research highlighted in this guide demonstrates their potential as anticancer, anti-inflammatory, antioxidant, and anti-infective agents. The key to their success lies in the scaffold's synthetic tractability, which allows for precise structural modifications to optimize potency and selectivity for various biological targets.

Future research should focus on several key areas:

  • Mechanism Elucidation: While many activities are known, the precise molecular targets for many derivatives are yet to be identified. Advanced techniques like chemoproteomics can help deconvolve these targets.

  • Pharmacokinetic Optimization: Efforts should be directed towards improving the drug-like properties (ADME - absorption, distribution, metabolism, and excretion) of potent lead compounds to enhance their in vivo efficacy and oral bioavailability.

  • Multi-Targeting Ligands: Given that many chronic diseases are multifactorial, designing chromone derivatives that can modulate multiple targets simultaneously (e.g., acting as both anti-inflammatory and antioxidant agents) could lead to more effective therapies.[26]

By continuing to explore the rich chemistry and biology of this scaffold, the scientific community can unlock its full potential in developing novel and effective treatments for a wide range of human diseases.

References

The Strategic Role of 3-Iodo-4H-chromen-4-one: A Nexus in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Versatile Scaffold

In the landscape of heterocyclic chemistry, the chromone core stands as a privileged scaffold, forming the backbone of numerous natural products and pharmacologically active molecules.[1] The functionalization of this nucleus is a central theme in medicinal chemistry and materials science. Among the various strategies for chromone derivatization, the introduction of a handle for cross-coupling reactions at the C3 position has proven to be a particularly powerful approach. This guide delves into the discovery and profound significance of a key player in this field: 3-Iodo-4H-chromen-4-one . While its "discovery" was not a singular event but rather a gradual recognition of its utility, its role as a versatile electrophile in palladium-catalyzed cross-coupling reactions has solidified its importance in the synthetic chemist's toolbox. This guide will illuminate the synthesis of this pivotal building block and explore its transformative applications in constructing molecular complexity.

I. The Genesis of a Key Intermediate: Synthesis of this compound

The primary and most efficient route to this compound and its derivatives involves the iodocyclization of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-ones, commonly known as enaminones. This method is advantageous due to the ready availability of the starting 2-hydroxyacetophenones and the operational simplicity of the two-step process.[2]

Reaction Pathway: From Phenol to Iodochromone

The synthesis commences with the condensation of a 2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the corresponding enaminone intermediate. This intermediate is then subjected to cyclization and iodination in the presence of molecular iodine, affording the this compound.

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Iodocyclization 2-Hydroxyacetophenone 2-Hydroxyacetophenone Enaminone Enaminone 2-Hydroxyacetophenone->Enaminone Condensation DMF_DMA DMF-DMA DMF_DMA->Enaminone 3_Iodochromone This compound Enaminone->3_Iodochromone Cyclization/ Iodination Iodine Iodine (I2) Iodine->3_Iodochromone

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 3-iodochromone derivatives.[2]

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one (Enaminone Intermediate)

  • To a solution of 2-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., toluene or xylene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Reflux the reaction mixture for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude enaminone is typically used in the next step without further purification. For characterization purposes, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Step 2: Synthesis of this compound

  • Dissolve the crude enaminone from Step 1 in a suitable solvent (e.g., chloroform or dichloromethane).

  • Add a solution of molecular iodine (I₂, 1.2 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench the excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Starting 2-HydroxyacetophenoneEnaminone Intermediate Yield (%)3-Iodochromone DerivativeFinal Yield (%)Reference
2-Hydroxyacetophenone82This compound75[2]
1-(2-Hydroxy-5-methylphenyl)ethan-1-one853-Iodo-6-methyl-4H-chromen-4-one78[2]
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one806-Chloro-3-iodo-4H-chromen-4-one72[2]
1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one883-Iodo-7-methoxy-4H-chromen-4-one81[2]

II. The Cornerstone of Complexity: this compound in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic prowess of this compound lies in its ability to act as a versatile electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C3 position is readily activated by palladium(0) catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions 3_Iodochromone This compound Suzuki Suzuki-Miyaura (R-B(OH)2) 3_Iodochromone->Suzuki Sonogashira Sonogashira (R-C≡CH) 3_Iodochromone->Sonogashira Heck Heck (Alkene) 3_Iodochromone->Heck Buchwald Buchwald-Hartwig (R2NH) 3_Iodochromone->Buchwald 3_Aryl 3-Aryl-4H-chromen-4-one Suzuki->3_Aryl 3_Alkynyl 3-Alkynyl-4H-chromen-4-one Sonogashira->3_Alkynyl 3_Alkenyl 3-Alkenyl-4H-chromen-4-one Heck->3_Alkenyl 3_Amino 3-Amino-4H-chromen-4-one Buchwald->3_Amino

Caption: Versatility of this compound in cross-coupling.

A. Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl linkages, and this compound serves as an excellent substrate for this transformation. The coupling with a wide range of arylboronic acids provides access to a diverse library of 3-aryl-4H-chromen-4-ones, which are precursors to flavones and other biologically active molecules.[3][4]

Typical Reaction Conditions:

  • Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) or Pd(II) precursors.

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Solvent: Toluene, 1,4-dioxane, or DMF, often with the addition of water.

  • Temperature: 80-120 °C.

Arylboronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O85[5]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O92Adapted from[4]
3-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O78Adapted from[6]
2-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O81Adapted from[4]
B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling of this compound with terminal alkynes is the most prominent method for the synthesis of 3-(1-alkynyl)chromones.[7] These enynone systems are valuable intermediates for the construction of more complex heterocyclic frameworks through subsequent cyclization reactions.

Typical Reaction Conditions:

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄.

  • Copper Co-catalyst: CuI.

  • Base: A tertiary amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Solvent: THF or DMF.

  • Temperature: Room temperature to 60 °C.

Terminal AlkyneCatalyst SystemBaseSolventYield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF90[7]
1-HexynePd(PPh₃)₄ / CuIDIPEADMF85Adapted from[8]
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF95[7]
Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIEt₃NDMF75[7]
C. Heck Coupling: Forming Carbon-Carbon Double Bonds

The Heck reaction allows for the vinylation of the C3 position of the chromone core. Coupling this compound with various alkenes provides access to 3-alkenyl-4H-chromen-4-ones, which are important precursors for a range of natural products and their analogs.[9][10]

Typical Reaction Conditions:

  • Palladium Catalyst: Pd(OAc)₂, PdCl₂(PPh₃)₂.

  • Ligand: PPh₃, P(o-tolyl)₃, or other phosphine ligands.

  • Base: Et₃N, K₂CO₃, or NaOAc.

  • Solvent: DMF, acetonitrile, or toluene.

  • Temperature: 80-140 °C.

D. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination provides a direct route to 3-amino-4H-chromen-4-one derivatives, which are difficult to synthesize by classical methods.[11][12] This reaction demonstrates the versatility of this compound in forming not only C-C bonds but also C-N bonds, opening up avenues to novel classes of chromone-based compounds with potential biological activities.

Typical Reaction Conditions:

  • Palladium Catalyst: Pd₂(dba)₃, Pd(OAc)₂.

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or BINAP.

  • Base: A strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄.

  • Solvent: Toluene or 1,4-dioxane.

  • Temperature: 80-110 °C.

III. Mechanistic Insights: The Palladium Catalytic Cycle

The success of these cross-coupling reactions hinges on a well-understood catalytic cycle involving a palladium catalyst. The general mechanism, illustrated here for the Suzuki-Miyaura coupling, is applicable with variations to the other cross-coupling reactions.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_I Chromone-Pd(II)-I OxAdd->PdII_I Transmetal Transmetalation PdII_I->Transmetal PdII_R Chromone-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-chromone RedElim->Product Iodochromone 3-Iodo-chromone Iodochromone->OxAdd Boronic_Acid Ar-B(OH)2 + Base Boronic_Acid->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

IV. Significance and Applications: Beyond the Benchtop

The development of synthetic routes utilizing this compound has had a significant impact on drug discovery and materials science. The ability to rapidly and efficiently diversify the chromone scaffold at the C3 position has enabled the synthesis of large libraries of compounds for biological screening.

  • Drug Discovery: Many flavones and their derivatives, readily synthesized from this compound, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][6] For instance, certain 3-arylchromones have been investigated as potent enzyme inhibitors.

  • Materials Science: The extended π-systems of 3-alkynyl and 3-alkenyl chromones make them interesting candidates for organic electronics and fluorescent probes.

  • Agrochemicals: The chromone scaffold is also found in some agrochemicals, and the methodologies described here allow for the synthesis of novel derivatives with potential herbicidal or fungicidal activity.[2]

V. Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone in the synthesis of functionalized chromone derivatives. Its straightforward synthesis and exceptional versatility in palladium-catalyzed cross-coupling reactions provide a robust platform for the construction of a vast array of complex molecules. As the demand for novel therapeutic agents and advanced materials continues to grow, the strategic application of this key intermediate will undoubtedly play an increasingly vital role in driving innovation in organic synthesis and beyond. Future research will likely focus on the development of even more efficient and sustainable catalytic systems for the coupling of 3-iodochromones, as well as the exploration of new and exciting applications for the resulting complex chromone architectures.

References

The Chromone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The chromone, or 4H-chromen-4-one, a benzo-γ-pyrone heterocyclic system, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Ubiquitous in the plant kingdom and readily accessible through diverse synthetic routes, this rigid bicyclic framework serves as a versatile template for the design of novel therapeutic agents.[3][4] Its unique electronic and structural features allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[5][6] This guide provides a comprehensive analysis of the chromone core, detailing its synthesis, functionalization strategies, diverse bioactivities, and proven success in drug development. It is intended to serve as a technical resource for researchers and scientists, offering field-proven insights into leveraging this remarkable scaffold for the discovery of next-generation therapeutics.

The Chromone Core: Foundational Chemistry and Synthesis

The therapeutic potential of any scaffold is intrinsically linked to its synthetic accessibility and the ease with which its structure can be modified. The chromone nucleus is exemplary in this regard, with numerous well-established methods for its construction and subsequent functionalization.

Core Synthesis: Building the Bicyclic Framework

The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule. Several classical and modern methods provide robust access to the chromone core.

  • Baker-Venkataraman Rearrangement: A cornerstone of chromone synthesis, this method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization to yield the chromone ring.[5][7] This pathway is particularly valuable for preparing 2-substituted chromones.

  • Claisen Condensation: This reaction involves the condensation of an o-hydroxyacetophenone with an ester in the presence of a strong base (e.g., sodium hydride).[5] The resulting 1,3-diketone intermediate is then cyclized under acidic conditions. The versatility of available esters makes this a powerful tool for introducing diversity at the C-2 position.

  • Kostanecki-Robinson Reaction: This method produces 3-substituted chromones, typically by reacting an o-hydroxyaryl ketone with an aliphatic acid anhydride and its sodium salt.[4] While historically significant, it can sometimes lead to mixtures of products.

Modern advancements often employ microwave-assisted synthesis to dramatically reduce reaction times and improve yields, making library synthesis more efficient.[8][9] The optimization of these routes is a critical step in speeding up the drug discovery pipeline.[8]

Experimental Protocol: Microwave-Assisted Synthesis of a Chromone-2-carboxylic Acid

This protocol provides a generalized, efficient method for synthesizing a key chromone intermediate, which can be further functionalized.

Objective: To synthesize a substituted chromone-2-carboxylic acid from the corresponding 2'-hydroxyacetophenone and diethyl oxalate.

Materials:

  • Substituted 2'-hydroxyacetophenone (1.0 eq)

  • Diethyl oxalate (2.0 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous Ethanol

  • Hydrochloric Acid (6 M)

  • Microwave synthesis reactor

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel, dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) and diethyl oxalate (2.0 eq) in anhydrous ethanol.

  • Base Addition: Carefully add sodium ethoxide (2.0 eq) to the solution. Seal the vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate at a constant temperature of 120°C for 15-30 minutes. Monitor the reaction progress by TLC.

  • Work-up and Cyclization: After cooling, evaporate the solvent under reduced pressure. To the resulting residue, add 6 M hydrochloric acid.

  • Second Irradiation: Reseal the vessel and irradiate at 100°C for 10-20 minutes to facilitate the cyclization and hydrolysis of the ester.

  • Isolation: Cool the reaction mixture. The product typically precipitates from the acidic solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The resulting chromone-2-carboxylic acid is often of high purity. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water).

Causality and Trustworthiness: This microwave-assisted, two-step, one-pot protocol is highly efficient because the high temperatures accelerate both the initial condensation and the subsequent cyclization-hydrolysis, significantly reducing reaction time compared to conventional heating.[8][9] The acidic work-up ensures the complete formation of the pyrone ring. The purity of the final product without the need for column chromatography makes this a robust and scalable method for generating key intermediates.[8]

Strategic Functionalization

The biological activity of chromone derivatives is highly dependent on the nature and position of substituents.[2] Site-selective C-H activation and functionalization are powerful modern strategies for creating structural diversity.[10]

  • C-2 Position: This position is readily functionalized using methods like the Claisen condensation or by derivatizing C-2 carboxylic acids. Substituents here, such as styryl groups or substituted phenyl rings, are crucial for activities like antioxidant, anticancer, and enzyme inhibition.[5][11]

  • C-3 Position: Functionalization at C-3 can be achieved via various methods, including the Vilsmeier-Haack reaction on 1,3-diketone precursors or through electrophilic coupling.[4][10] This position is key for developing potent kinase inhibitors.

  • C-5, C-6, and C-7 Positions: Modifications on the benzo ring, often introduced from the starting phenol, significantly impact pharmacokinetics and target engagement. For instance, benzyloxy groups at C-7 are important for MAO-B inhibition, while substituents at C-5 can be critical for inhibiting ABC transporters.[12][13]

G cluster_synthesis Chromone Core Synthesis cluster_functionalization Scaffold Functionalization Start o-Hydroxy- acetophenone Intermediate 1,3-Diketone Intermediate Chromone Chromone Scaffold C2 C-2 Functionalization (e.g., Styryl, Aryl) Chromone->C2 Build Diversity C3 C-3 Functionalization (e.g., Amines, Halogens) Chromone->C3 Build Diversity C7 C-7 Functionalization (e.g., Alkoxy, Benzyloxy) Chromone->C7 Build Diversity BioScreen Biological Screening & Lead Optimization C2->BioScreen SAR Studies C3->BioScreen SAR Studies C7->BioScreen SAR Studies

Caption: Workflow for Chromone-based Drug Discovery.

The Pharmacological Landscape of Chromone Derivatives

The chromone scaffold's "privileged" status stems from its ability to form the basis of ligands for a wide array of biological targets.[13][14] This versatility has led to the discovery of compounds with potent activity in numerous therapeutic areas.

Oncology

Chromone derivatives have emerged as powerful anticancer agents, primarily through the inhibition of key signaling proteins.[15]

  • Kinase Inhibition: Many chromone-based molecules are potent inhibitors of protein kinases critical for cancer cell proliferation and survival, such as Phosphatidylinositol 3-kinases (PI3K) and Cyclin-Dependent Kinases (CDK).[7][15] The compound LY294002 is a well-known chromone-based PI3K inhibitor that has served as a crucial research tool.[7]

  • Topoisomerase Inhibition: Certain fluorinated chromones have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication in cancer cells, thereby inducing apoptosis.[16]

  • Multidrug Resistance (MDR) Inhibition: A significant challenge in chemotherapy is multidrug resistance, often mediated by ABC transporters like ABCG2 (Breast Cancer Resistance Protein). Specific chromone derivatives have been developed as potent and selective inhibitors of ABCG2, restoring cancer cell sensitivity to cytotoxic drugs.[12][17] Structure-activity relationship (SAR) studies have identified that a 4-bromobenzyloxy substituent at position 5 and a methoxyindole moiety are critical for this inhibitory activity.[12]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Chromone Chromone Inhibitor (e.g., LY294002) Chromone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt Pathway by Chromone Derivatives.

Neurodegenerative Diseases

The multifactorial nature of diseases like Parkinson's and Alzheimer's makes them ideal for the multi-target approach, a strategy where chromone-based compounds excel.[18]

  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated strategy for treating Parkinson's disease. Numerous chromone derivatives, particularly those with benzyloxy substitutions at C-7, have been identified as potent, selective, and reversible MAO-B inhibitors.[13][18]

  • Cholinesterase Inhibition: For Alzheimer's disease, inhibiting acetylcholinesterase (AChE) to boost acetylcholine levels is a primary therapeutic goal. Chromone-based hybrids have been designed that show potent AChE inhibitory activity.[19]

  • Multi-Target Ligands: The chromone scaffold is ideal for creating single molecules that can hit multiple targets. Researchers have successfully developed chromone carboxamides that potently inhibit MAO-B while also binding to the A₂A adenosine receptor, another important target in Parkinson's disease.[18] Others have designed hybrids that combine AChE inhibition with the ability to prevent amyloid-β peptide aggregation.[19]

Anti-inflammatory and Anti-allergic Activity

The earliest clinical successes for chromones were in the treatment of inflammatory conditions.

  • Mast Cell Stabilization: Disodium cromoglycate (Cromolyn) and Nedocromil are approved drugs used to treat asthma and allergic rhinitis.[7][19] They function by stabilizing mast cells, preventing the release of histamine and other inflammatory mediators.[20]

  • Inhibition of Inflammatory Mediators: Natural and synthetic chromones have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in macrophages stimulated by lipopolysaccharides (LPS).[3][21] Some of these effects are mediated through the inhibition of the NF-κB signaling pathway.[21]

Antimicrobial and Antiviral Activity

The chromone nucleus is a common feature in compounds with activity against a range of pathogens.[5][7]

  • Antibacterial/Antifungal: Chromone derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] Their mechanism often involves disrupting microbial cell processes or inhibiting essential enzymes.

  • Antiviral: Chromone-based compounds have been reported to possess antiviral properties, including activity against HIV.[2]

Derivative Class Substitution Pattern Biological Activity Potency Range (IC₅₀/MIC) References
2-Styrylchromones Catechol group on styryl B-ringAntioxidant, Xanthine Oxidase Inhibition0.5 - 10 µM[5][11]
3-(N-cyclicamino)-chromones 7-Methoxy, 4-phenylpiperazinyl at C-3Selective MAO-B Inhibition15 nM[19]
5-Benzyloxychromones 5-(4-bromobenzyloxy)ABCG2-mediated MDR Inhibition50 - 80 nM[12][17]
Flavones (2-Phenylchromones) Polyhydroxy substitutionAnticancer, Anti-inflammatory1 - 50 µM[16]
Chromone-3-carboxamides Varied amide substituentsMAO-B and A₂A Receptor Ligands10 - 500 nM[18]

Table 1: Structure-Activity Relationship (SAR) Highlights for Key Chromone Derivatives.

Case Study: Disodium Cromoglycate (Cromolyn)

The story of Cromolyn is a prime example of a successful drug development program rooted in natural product chemistry. Khellin, a natural furanochromone, was known for its bronchodilatory effects but suffered from toxicity.[16] A dedicated medicinal chemistry effort to simplify the khellin structure and reduce side effects led to the synthesis of disodium cromoglycate. This bis-chromone derivative retained the anti-allergic activity by a novel mechanism—mast cell stabilization—while eliminating the toxicity of the parent compound. It became a first-line prophylactic treatment for asthma for many years, demonstrating the power of the chromone scaffold as a starting point for rational drug design.[7][20]

Future Perspectives and Conclusion

The chromone scaffold is far from being fully exploited. Its status as a privileged structure is continually reinforced by new discoveries.[13][14] The future of chromone-based drug discovery lies in several key areas:

  • Multi-Target-Directed Ligands: As our understanding of complex diseases grows, the demand for single molecules that can modulate multiple targets will increase. The chromone core is an ideal framework for designing such agents for neurodegenerative diseases, cancer, and metabolic disorders.[18][19]

  • Drug Repurposing: Existing chromone-based drugs may have undiscovered activities against new targets, offering a faster path to new therapies.[14]

  • Advanced Synthesis: Innovations in C-H functionalization and flow chemistry will enable the rapid and efficient creation of vast, diverse chromone libraries, accelerating the discovery of novel hits and leads.[10]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Iodo-4H-chromen-4-one from 2'-hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-iodo-4H-chromen-4-ones, valuable and versatile intermediates in medicinal chemistry and materials science. Starting from readily available 2'-hydroxyacetophenones, this protocol details a reliable two-step synthetic sequence involving the formation of a 4H-chromen-4-one scaffold followed by regioselective iodination at the C3 position. We will delve into the mechanistic underpinnings of the reaction, provide detailed step-by-step experimental procedures, and offer troubleshooting guidance to ensure reproducible and high-yield synthesis.

Introduction and Significance

The 4H-chromen-4-one (chromone) core is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules, exhibiting properties ranging from anticancer to anti-inflammatory activities.[1] The introduction of a halogen, specifically iodine, at the C3 position dramatically enhances the synthetic utility of the chromone ring. The carbon-iodine bond serves as a versatile synthetic handle for introducing a wide range of functionalities through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid generation of diverse chemical libraries for drug discovery and development programs. This guide outlines an efficient and robust methodology for accessing these critical 3-iodo-4H-chromen-4-one building blocks.

Reaction Pathway and Mechanistic Insights

The synthesis proceeds through a logical two-stage pathway: (A) formation of the chromone ring system and (B) subsequent electrophilic iodination. This approach ensures high regioselectivity and generally good to excellent yields.

Stage A: Chromone Ring Formation via Enaminone Intermediate

The initial step involves the reaction of a 2'-hydroxyacetophenone with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a β-enaminoketone intermediate. The subsequent treatment of this intermediate with an acid catalyst initiates an intramolecular cyclization. The phenolic hydroxyl group acts as a nucleophile, attacking the enamine double bond, which is followed by the elimination of dimethylamine to yield the stable 4H-chromen-4-one ring.

  • Expertise & Experience: The choice of DMF-DMA is strategic; it serves as a C1 synthon, providing the necessary carbon atom (which becomes C2 of the chromone) and activating the methyl group of the acetophenone for condensation. The acid-catalyzed cyclization is a classic and efficient method for forming the pyrone ring.[2]

Stage B: Electrophilic Iodination at the C3 Position

The 4H-chromen-4-one, once formed, possesses an electron-rich double bond at the C2-C3 position due to the influence of the ring oxygen. This makes the C3 position highly susceptible to electrophilic attack. Various iodinating systems can be employed, with molecular iodine (I₂) in the presence of an oxidizing agent or N-Iodosuccinimide (NIS) being common choices. The reaction proceeds via a standard electrophilic aromatic substitution mechanism on the enol-like C2-C3 bond.

  • Expertise & Experience: The regioselectivity is dictated by electronics. The C3 carbon bears a partial negative charge in the resonance structure, making it the kinetic and thermodynamic site of electrophilic attack. Using an oxidizing agent like (diacetoxyiodo)benzene or PhI(OAc)₂ with I₂ helps to generate a more potent electrophilic iodine species (I⁺), facilitating the reaction under milder conditions.[3]

Logical Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_stageA Stage A: Chromone Formation cluster_stageB Stage B: Iodination Start_Mol 2'-Hydroxyacetophenone Enaminone Enaminone Intermediate Start_Mol->Enaminone Condensation DMFDMA DMF-DMA DMFDMA->Enaminone Chromone 4H-Chromen-4-one Enaminone->Chromone Acid-Catalyzed Cyclization Final_Product This compound Chromone->Final_Product Electrophilic Iodination Iodination_Reagent Iodinating Agent (e.g., I₂, NIS) Iodination_Reagent->Final_Product

Caption: Workflow for the two-stage synthesis of this compound.

Materials and Equipment

Reagents
ReagentCAS No.Recommended Purity
2'-Hydroxyacetophenone (and derivatives)118-93-4>98%
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5>97%
Toluene108-88-3Anhydrous
Hydrochloric Acid (HCl)7647-01-0Concentrated (37%)
Iodine (I₂)7553-56-2>99.8%
(Diacetoxyiodo)benzene (PhI(OAc)₂)3240-34-4>98%
N-Iodosuccinimide (NIS)516-12-1>98%
Dichloromethane (DCM)75-09-2ACS Grade
Ethyl Acetate (EtOAc)141-78-6ACS Grade
Hexanes110-54-3ACS Grade
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Anhydrous
Sodium Bicarbonate (NaHCO₃)144-55-8Saturated Solution
Magnesium Sulfate (MgSO₄)7487-88-9Anhydrous
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for extraction and filtration

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Standard laboratory safety equipment (fume hood, safety glasses, gloves)

Detailed Experimental Protocols

Trustworthiness: This protocol is designed as a self-validating system. Each stage includes clear endpoints and monitoring steps (TLC) to ensure the reaction has proceeded as expected before continuing to the next step, thereby ensuring the integrity of the final product.

Part A: Synthesis of 4H-chromen-4-one
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2'-hydroxyacetophenone (10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous toluene (40 mL) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (30.0 mmol, 3.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.

    • Scientist's Note: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The starting acetophenone spot should be completely consumed, replaced by a new, more polar spot corresponding to the enaminone intermediate.

  • Solvent Removal: After completion, allow the reaction to cool to room temperature. Remove the toluene and excess DMF-DMA under reduced pressure using a rotary evaporator. The crude product will be a viscous oil or solid.

  • Cyclization: To the crude enaminone intermediate, add 30 mL of ethanol followed by 10 mL of concentrated hydrochloric acid. Stir the mixture at room temperature for 1-2 hours.

    • Scientist's Note: The acid catalyzes the intramolecular cyclization and elimination of dimethylamine. The formation of a precipitate during this step often indicates product formation.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water. Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid. The product is often pure enough for the next step. If necessary, recrystallize from ethanol or purify by column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to yield pure 4H-chromen-4-one.

Part B: Synthesis of this compound
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the 4H-chromen-4-one (5.0 mmol, 1.0 equiv) in dichloromethane (DCM, 20 mL).

  • Reagent Addition: Add Iodine (I₂) (6.0 mmol, 1.2 equiv) and (diacetoxyiodo)benzene (PhI(OAc)₂) (6.0 mmol, 1.2 equiv) to the solution.

    • Alternative: N-Iodosuccinimide (NIS) (6.0 mmol, 1.2 equiv) can be used as an alternative iodinating agent, often requiring no additional oxidant. The reaction can be performed in acetonitrile or DCM.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

    • Scientist's Note: Monitor the reaction by TLC (e.g., 4:1 Hexanes:EtOAc). The starting chromone spot will be replaced by a less polar product spot.

  • Work-up: Upon completion, dilute the reaction mixture with 30 mL of DCM. Wash the organic layer sequentially with 20 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution (to quench excess iodine), 20 mL of saturated sodium bicarbonate (NaHCO₃) solution, and 20 mL of brine.

    • Scientist's Note: The disappearance of the purple/brown iodine color upon washing with thiosulfate indicates complete quenching.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to afford the pure this compound as a solid.

Data Summary Table

The following table summarizes typical results for the iodination step with various substrates.

EntryR Group on ChromoneIodinating SystemSolventTime (h)Yield (%)
1HI₂ / PhI(OAc)₂DCM4~85%
26-ClNISAcetonitrile5~90%
37-OCH₃I₂ / PhI(OAc)₂DCM3~92%
46-NO₂NISDMF8~75%

Yields are approximate and may vary based on reaction scale and purification efficacy.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Stage A: Low yield of chromone Incomplete reaction with DMF-DMA. Incomplete cyclization.Increase reflux time or add fresh DMF-DMA. Add more acid or allow for longer stirring during the cyclization step.
Stage B: Reaction is sluggish or incomplete Insufficiently activated iodinating species. Deactivated chromone substrate (e.g., with electron-withdrawing groups).If using I₂, ensure the oxidant is fresh and added correctly. Switch to a more powerful iodinating system like NIS. Gently heat the reaction (e.g., to 40 °C) or increase the reaction time.
Stage B: Multiple products observed on TLC Side reactions or decomposition. Di-iodination.Ensure the reaction is protected from light. Use a milder solvent or perform the reaction at a lower temperature. Use a stoichiometric amount of the iodinating agent (e.g., 1.05-1.1 equiv).
Final product is colored (pink/brown) Residual iodine contamination.Ensure thorough washing with sodium thiosulfate solution during work-up. Recrystallize the product carefully.

References

Application Notes and Protocols for the Suzuki-Miyura Coupling of 3-Iodo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed exploration of the Suzuki-Miyura cross-coupling reaction, specifically tailored for the arylation of 3-iodo-4H-chromen-4-one. The chromen-4-one scaffold is a privileged structure in medicinal chemistry, and the introduction of aryl moieties at the 3-position via robust and versatile methods like the Suzuki coupling is of paramount importance for the development of novel therapeutic agents. This document offers an in-depth analysis of the reaction mechanism, a meticulously detailed experimental protocol, and a discussion of critical parameters to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of 3-Aryl-4H-chromen-4-ones

The 4H-chromen-4-one (chromone) core is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the chromone ring is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The introduction of an aryl group at the C3-position, in particular, has been shown to be a critical determinant for biological activity in various contexts.

The Suzuki-Miyura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[3] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals.[4] The reaction's hallmark features include mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[5]

This application note focuses on the use of this compound as an electrophilic partner in the Suzuki-Miyura coupling. The high reactivity of the carbon-iodine bond makes it an excellent substrate for this transformation, enabling the efficient synthesis of a diverse library of 3-aryl-4H-chromen-4-ones.

The Suzuki-Miyura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyura coupling is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Understanding this catalytic cycle is crucial for rationalizing the choice of reagents and reaction conditions, and for effective troubleshooting.

The Three Pillars of the Catalytic Cycle
  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a square planar palladium(II) species.[6] The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl.[8]

  • Transmetalation: This is the pivotal step where the organic moiety from the organoboron reagent (an arylboronic acid in this case) is transferred to the palladium(II) complex. The presence of a base is essential for this step to occur.[9][10] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[11]

  • Reductive Elimination: The final step in the cycle is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the desired 3-aryl-4H-chromen-4-one product. This step regenerates the catalytically active palladium(0) species, allowing it to re-enter the catalytic cycle.

Visualizing the Mechanism

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product 3-Aryl-4H- chromen-4-one (Ar-Ar') RedElim->Product ArylI 3-Iodo-4H- chromen-4-one (Ar-I) ArylI->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) Boronate Boronate 'ate' complex [Ar'-B(OH)3]⁻ BoronicAcid->Boronate Base Base Base->BoronicAcid Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Phenyl-4H-chromen-4-one

This protocol provides a robust starting point for the Suzuki-Miyura coupling of this compound with phenylboronic acid. Optimization may be required for different arylboronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available---
Phenylboronic Acid≥98%Commercially Available---
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for better reactivity.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or distill from a suitable drying agent.
WaterDegassed, Deionized---Degas by sparging with an inert gas for at least 30 minutes.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Brine (saturated NaCl solution)------For workup.
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially AvailableFor drying organic layers.

Step-by-Step Procedure

Suzuki_Workflow start Start reagents Combine Reactants: This compound (1.0 eq) Phenylboronic Acid (1.2 eq) K₂CO₃ (2.0 eq) start->reagents solvent Add Solvents: 1,4-Dioxane and Degassed Water (4:1 v/v) reagents->solvent degas Degas the Mixture: Sparge with Argon for 15 min solvent->degas catalyst Add Catalyst: Pd(PPh₃)₄ (5 mol%) degas->catalyst reaction Heat Reaction Mixture: 85-90 °C under Argon catalyst->reaction monitor Monitor Reaction Progress: TLC or LC-MS reaction->monitor workup Aqueous Workup: Dilute with EtOAc, wash with water and brine monitor->workup Upon Completion dry Dry and Concentrate: Dry over MgSO₄, filter, and evaporate solvent workup->dry purify Purify Crude Product: Flash Column Chromatography dry->purify end Obtain 3-Phenyl-4H-chromen-4-one purify->end

Figure 2: Experimental workflow for the Suzuki coupling of this compound.

  • Reaction Setup: In a flame-dried round-bottom flask or a microwave vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and finely powdered anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: To the flask, add a 4:1 mixture of anhydrous 1,4-dioxane and degassed deionized water (total volume to achieve a concentration of approximately 0.1 M with respect to the this compound).

  • Degassing: Seal the flask with a rubber septum and thoroughly degas the mixture by sparging with a gentle stream of argon or nitrogen for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Reaction: Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously under the inert atmosphere.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-phenyl-4H-chromen-4-one.

Key Parameters and Optimization Strategies

The success of the Suzuki-Miyura coupling is highly dependent on the interplay of several factors. The following table provides a summary of these parameters and their rationale.

ParameterCommon ChoicesRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable choice for many applications as it is a pre-formed Pd(0) complex. For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand can be more effective.
Ligand PPh₃, Buchwald ligands (e.g., XPhos, SPhos)The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe choice of base is critical and substrate-dependent.[11] K₂CO₃ is a good starting point. For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary. The use of aqueous base is common and often beneficial.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, DMFA mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the aryl halide and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex.
Temperature 60-110 °CThe reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the reactants or catalyst. Microwave heating can often reduce reaction times significantly.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure), insufficient degassing, incorrect base or solvent.Ensure rigorous inert atmosphere techniques. Use a fresh bottle of anhydrous solvent. Screen different bases and solvent systems.
Formation of Homocoupled Byproduct Oxygen contamination leading to oxidative homocoupling of the boronic acid.Improve degassing procedure. Add a small amount of a reducing agent like a phosphine ligand.
Protodeboronation The boronic acid is replaced by a hydrogen atom.Use a less protic solvent system. A stronger, non-nucleophilic base might be beneficial.

Conclusion

The Suzuki-Miyura cross-coupling reaction is an indispensable tool for the synthesis of 3-aryl-4H-chromen-4-ones. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of these valuable compounds. The protocol and insights provided in this application note serve as a robust foundation for the successful implementation of this powerful transformation in the pursuit of novel drug candidates and other advanced materials.

References

Application Notes & Protocols: Sonogashira Cross-Coupling Reactions with 3-Iodo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of Chromones and Alkynes

The Sonogashira cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed transformation is distinguished by its mild reaction conditions and remarkable tolerance of diverse functional groups, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3]

This guide focuses on the application of the Sonogashira coupling to a particularly valuable substrate: 3-iodo-4H-chromen-4-one. The chromone scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds.[4] The ability to introduce an alkyne moiety at the C-3 position via Sonogashira coupling opens a gateway to a rich diversity of novel chromone derivatives for drug discovery and development. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate, often enabling the reaction to proceed with high efficiency under moderate conditions.[1][5]

Pillar 1: The Catalytic Heart of the Reaction - Mechanism and Rationale

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira reaction classically operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6][7]

  • The Palladium Cycle (The Bond Forger): The primary C-C bond formation is orchestrated by the palladium catalyst.

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-iodine bond of this compound, forming a Pd(II) complex.[5][6] This is the activation step for the chromone core.

    • Transmetalation: The alkyne component, activated by the copper cycle, is transferred from copper to the palladium center. This is a crucial step where the two cycles intersect.[5]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex collapses, ejecting the 3-alkynyl-4H-chromen-4-one product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]

  • The Copper Cycle (The Alkyne Activator): The role of the copper(I) co-catalyst is to prepare the alkyne for its role in the main cycle.

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[7]

    • Deprotonation: In the presence of a base (typically an amine), this complexation increases the acidity of the terminal alkyne's proton, facilitating its removal to form a highly reactive copper(I) acetylide intermediate.[5][7] This species is poised for the transmetalation step.

The necessity of copper has been debated, as it can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[2] This has led to the development of "copper-free" Sonogashira protocols, which rely on a stronger base or different ligand systems to facilitate the deprotonation and transfer of the alkyne directly to the palladium center.[6][8]

Visualizing the Dual Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Chromone-Pd(II)-I L₂ pd0->pd_complex Oxidative Addition product_pd_complex Chromone-Pd(II)-Alkyne L₂ pd_complex->product_pd_complex Transmetalation product_pd_complex->pd0 Reductive Elimination product 3-Alkynyl-4H-chromen-4-one product_pd_complex->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-Alkyne cu_catalyst->cu_acetylide Deprotonation (Base, Alkyne-H) cu_acetylide->pd_complex Transfers Alkyne cu_acetylide->cu_catalyst Regeneration chromone_iodide This compound chromone_iodide->pd_complex alkyne Terminal Alkyne alkyne->cu_acetylide

Caption: The dual catalytic cycle of the Sonogashira reaction.

Pillar 2: Experimental Design - Causality and Best Practices

The success of the Sonogashira coupling hinges on the careful selection of several key parameters. Each choice has a direct, causal impact on reaction efficiency, yield, and purity.

ParameterCommon ReagentsRationale & Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂/LigandThe active catalyst is Pd(0). Pd(II) sources like PdCl₂(PPh₃)₂ are widely used as they are more air-stable and are reduced in situ by amines or phosphine ligands.[1] Catalyst loading is typically low (0.5-5 mol%).
Copper Co-catalyst Copper(I) Iodide (CuI)CuI is the most common co-catalyst. Its role is to accelerate the reaction by facilitating alkyne deprotonation, allowing for milder conditions (e.g., room temperature).[1][2] Use with caution under aerobic conditions to avoid homocoupling.
Ligand Triphenylphosphine (PPh₃), P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs)Phosphine ligands stabilize the palladium center, preventing its decomposition into palladium black. Electron-rich and bulky ligands can increase catalytic activity, especially for less reactive halides.[9]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), Piperidine, K₂CO₃An amine base is crucial. It serves to deprotonate the terminal alkyne (forming the copper acetylide) and to scavenge the HI generated during the reaction. The choice of base can significantly impact the reaction rate.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), TolueneThe reaction must be conducted under anhydrous and anaerobic conditions. Degassing the solvent (e.g., via freeze-pump-thaw or sparging with argon/nitrogen) is critical to prevent oxygen from causing Glaser coupling and deactivating the Pd(0) catalyst.
Temperature Room Temperature to 100 °CDue to the high reactivity of the C-I bond, couplings with this compound can often be performed at or slightly above room temperature.[1] Gentle heating (40-60 °C) may be required to drive the reaction to completion.

Pillar 3: Protocols and Application Data

General Protocol for Sonogashira Coupling of this compound

This protocol provides a robust starting point for the coupling of various terminal alkynes with this compound. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Terminal Alkyne (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%)

  • Copper(I) Iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Workflow Diagram:

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add solids (Chromone, Pd catalyst, CuI) to a dry Schlenk flask. B 2. Seal flask and establish inert atmosphere (3x vacuum/argon cycles). A->B C 3. Add anhydrous, degassed solvent and base via syringe. B->C D 4. Add terminal alkyne dropwise while stirring. C->D E 5. Stir at specified temperature (RT - 60°C). D->E F 6. Monitor progress by TLC or LC-MS until starting material is consumed. E->F G 7. Cool to RT, dilute with an organic solvent (e.g., EtOAc). F->G H 8. Filter through Celite to remove catalyst residues. G->H I 9. Wash organic phase (e.g., with aq. NH₄Cl, brine). H->I J 10. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. I->J K 11. Purify the crude product by flash column chromatography. J->K

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).[5]

  • Inerting: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent/Base Addition: Add anhydrous, degassed THF (or DMF) to achieve a substrate concentration of approximately 0.1-0.2 M. Add triethylamine (2.5 eq) via syringe and stir the resulting suspension.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the this compound is consumed (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature and dilute it with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 3-alkynyl-4H-chromen-4-one product.

Representative Data: Coupling with Phenylacetylene

The following table summarizes typical conditions for the model reaction between this compound and phenylacetylene, based on established protocols for aryl iodides.[5]

EntryPd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (1)Et₃NTHFRT695
2Pd(OAc)₂ (2) / PPh₃ (4)PiperidineDMF50492
3Pd(PPh₃)₄ (1.5)DIPATolueneRT896
4PdCl₂(dppf) (1)K₂CO₃MeCN801288

Yields are for isolated, purified product and are representative. Optimization is recommended for specific applications.

Trustworthiness: A Self-Validating System - Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Pd(0) catalyst (deactivated by O₂).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous anhydrous/anaerobic conditions; degas solvent thoroughly.2. Switch to a stronger base (e.g., DIPA) or a different solvent system.3. Increase temperature incrementally (e.g., to 60 °C).
Significant Homocoupling 1. Presence of oxygen promoting Glaser coupling.2. High catalyst loading or temperature.1. Improve inert atmosphere technique.2. Consider a copper-free protocol.3. Reduce CuI loading.
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition.1. Add additional phosphine ligand to stabilize the catalyst.2. Ensure the reaction is not overheated.
Reaction Stalls Catalyst has died or reagents are depleted.1. Add a fresh portion of the palladium catalyst.2. Confirm stoichiometry of reagents.

Conclusion

The Sonogashira cross-coupling of this compound is a highly effective and versatile method for synthesizing 3-alkynyl-4H-chromen-4-one derivatives. By understanding the underlying mechanism and carefully controlling key experimental parameters such as catalyst choice, solvent, and atmosphere, researchers can reliably access a wide range of functionalized chromones. The protocols and insights provided herein serve as a comprehensive guide for professionals in drug development and chemical research to leverage this powerful reaction in their synthetic endeavors.

References

Application Notes & Protocols: Leveraging 3-Iodo-4H-chromen-4-one for Advanced Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-3 Functionalization in Flavonoids

Flavonoids are a vast class of polyphenolic secondary metabolites found throughout the plant kingdom, forming the core structure of many biologically active compounds.[1] Their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities, make them compelling scaffolds for drug discovery.[2][3] The biological activity of a flavonoid is intimately tied to its substitution pattern. The C-3 position of the chromen-4-one (γ-pyrone) ring, in particular, is a critical site for modification. Functionalization at this position can significantly modulate the molecule's biological profile, leading to the synthesis of important subclasses such as isoflavones and flavonols, or enabling the introduction of novel pharmacophores.

3-Iodo-4H-chromen-4-one has emerged as a powerhouse intermediate in synthetic organic chemistry. Its utility stems from the presence of an iodine atom at the electron-deficient C-3 position, creating a highly reactive site for transition-metal-catalyzed cross-coupling reactions. This note provides an in-depth guide to the application of this versatile building block, focusing on robust protocols for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, which open facile routes to diverse and complex flavonoid derivatives.

Part 1: Synthesis of the Key Precursor: this compound

The reliable synthesis of the 3-iodochromone starting material is the foundational step for all subsequent applications. While several methods exist, a common and effective route involves the iodination of chromen-4-one, which can be formed from the corresponding 2'-hydroxychalcone. A well-established three-step protocol provides consistent results.[4]

Workflow for this compound Synthesis

cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Flavone Synthesis cluster_2 Step 3: C-3 Iodination A 2'-Hydroxyacetophenone + Substituted Benzaldehyde B Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/KOH) A->B C 2'-Hydroxychalcone B->C D I₂ / DMSO Oxidative Cyclization C->D E Flavone (2-Aryl-4H-chromen-4-one) D->E F Direct Iodination (e.g., I₂ / CAN or NIS) E->F G This compound F->G

Caption: Synthesis workflow for this compound.

Detailed Protocol 1: Synthesis of 3-Iodoflavone

This protocol outlines the synthesis starting from the corresponding flavone, which is often prepared via the oxidative cyclization of a 2'-hydroxychalcone.[4][5]

Materials:

  • Flavone (or substituted flavone)

  • Iodine (I₂)

  • Ammonium cerium(IV) nitrate (CAN) or N-Iodosuccinimide (NIS)[6][7]

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the starting flavone (1 equivalent) in a suitable solvent like DMSO or DMF.

  • Addition of Iodinating Agent: Add a catalytic amount of iodine (e.g., 0.1 equivalents) and the primary iodinating reagent, such as CAN (2.2 equivalents) or NIS (1.5 equivalents).[6] The use of NIS often allows for milder, neutral conditions.[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 80-130°C), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4] The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Quenching: Add saturated sodium thiosulfate solution dropwise until the characteristic brown color of iodine disappears. This step removes excess iodine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-iodoflavone.

Part 2: Palladium-Catalyzed Cross-Coupling Applications

The C(sp²)-I bond in this compound is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycles of various cross-coupling reactions. This makes it an ideal substrate for building molecular complexity.

Suzuki-Miyaura Coupling: A Gateway to Isoflavones

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound.[8] In this context, reacting 3-iodochromones with arylboronic acids provides a direct and high-yielding route to isoflavones (3-aryl-4H-chromen-4-ones), a class of flavonoids with significant biological activities.[8][9]

Causality: The reaction is favored due to the mild conditions, tolerance of a wide range of functional groups on the arylboronic acid, and the high efficiency of the palladium catalyst in coupling the C-3 position of the chromone with the aryl partner.[8]

Suzuki_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex1 R¹-Pd(II)Ln-I Pd0->Complex1 Oxidative Addition OxAdd->Complex1 Transmetal Transmetalation Complex2 R¹-Pd(II)Ln-R² Complex1->Complex2 Transmetalation Complex2->Pd0 Reductive Elimination RedElim Reductive Elimination Complex2->RedElim Product R¹-R² RedElim->Product Iodochromone 3-Iodochromone (R¹-I) Iodochromone->OxAdd BoronicAcid Ar-B(OH)₂ (R²-B(OH)₂) Base Base BoronicAcid->Base Boronate [Ar-B(OH)₃]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol 2: Synthesis of Isoflavones via Suzuki-Miyaura Coupling

Materials:

  • 3-Iodochromone derivative (1 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ or Pd(dppf)₂Cl₂ (2-5 mol%)[8]

  • Base, e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous solvent, e.g., Toluene, Dioxane, or DMF

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 3-iodochromone, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC). Reaction times can vary from 2 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired isoflavone.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction couples a vinyl or aryl halide with a terminal alkyne, providing a powerful method for forming C(sp²)-C(sp) bonds.[10][11] Applying this to 3-iodochromone allows for the direct synthesis of 3-(1-alkynyl)chromones.[12] These products are not only interesting targets themselves but also serve as versatile intermediates for further transformations, such as cyclizations to form fused heterocyclic systems.[12]

Causality: This reaction typically requires a dual catalytic system of palladium and a copper(I) salt (co-catalyst). The palladium complex activates the C-I bond, while the copper salt reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, facilitating the transmetalation step. Copper-free protocols have also been developed.[10][13]

Detailed Protocol 3: Synthesis of 3-Alkynylflavones via Sonogashira Coupling

Materials:

  • 3-Iodoflavone (1 equivalent)

  • Terminal alkyne (1.2-2.0 equivalents)

  • Palladium catalyst, e.g., PdCl₂(PPh₃)₂ (2-5 mol%)[10]

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base, e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (used as solvent or co-solvent)

  • Anhydrous solvent, e.g., THF or DMF

  • Inert atmosphere setup

Procedure:

  • Setup: In an inert atmosphere, add the 3-iodoflavone, palladium catalyst, and CuI to a Schlenk flask.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the base (e.g., Et₃N), and finally the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) until TLC analysis indicates completion.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by column chromatography to yield the pure 3-alkynylflavone.

Heck Coupling: C-3 Alkenylation of the Flavone Core

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene in the presence of a palladium catalyst and a base.[14] While less commonly cited for this specific substrate compared to Suzuki and Sonogashira, the Heck reaction can be employed to introduce alkenyl groups at the C-3 position of the chromone nucleus, providing access to another class of derivatives.[15][16]

Causality: The reaction proceeds via a standard Heck catalytic cycle involving oxidative addition of the 3-iodochromone to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Detailed Protocol 4: Synthesis of 3-Alkenylflavones via Heck Coupling

Materials:

  • 3-Iodoflavone (1 equivalent)

  • Alkene (e.g., styrene, acrylate) (1.5-2.0 equivalents)

  • Palladium catalyst, e.g., Pd(OAc)₂ (2-5 mol%)

  • Phosphine ligand, e.g., Triphenylphosphine (PPh₃) or a bulky biarylphosphine (4-10 mol%)

  • Base, e.g., Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous solvent, e.g., Acetonitrile, DMF, or Toluene

  • Inert atmosphere setup

Procedure:

  • Setup: Under an inert atmosphere, combine the 3-iodoflavone, palladium catalyst, ligand, and base in a Schlenk flask.

  • Solvent and Reagent Addition: Add the anhydrous solvent and the alkene.

  • Reaction: Heat the reaction mixture (typically 80-120°C) and stir for several hours until the reaction is complete as monitored by TLC.

  • Work-up: Cool the mixture, filter off any inorganic salts, and concentrate the filtrate.

  • Purification: Redissolve the residue in a suitable organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to isolate the 3-alkenylflavone.

Data Summary

The choice of reaction conditions is critical for achieving high yields. The following table summarizes typical conditions for the palladium-catalyzed coupling of 3-iodochromones.

Reaction TypePalladium CatalystLigand (if needed)BaseSolventTemp. (°C)Typical YieldsReference
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)₂Cl₂---Cs₂CO₃, K₂CO₃Toluene, Dioxane80-11060-95%[8]
Sonogashira PdCl₂(PPh₃)₂---Et₃N, i-Pr₂NHTHF, DMF25-6065-90%[10][12]
Heck Pd(OAc)₂PPh₃, SPhosEt₃N, K₂CO₃ACN, DMF80-12050-85%[15][16]

Conclusion

This compound is an exceptionally valuable and versatile precursor for the synthesis of diverse flavonoid derivatives. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions—most notably the Suzuki-Miyaura, Sonogashira, and Heck reactions—provides synthetic chemists with a reliable and efficient toolkit for C-3 functionalization. The protocols and principles outlined in this guide demonstrate the power of this intermediate to construct complex molecular architectures, paving the way for the exploration of new chemical space in flavonoid-based drug discovery and materials science.

References

Application Notes & Protocols: 3-Iodo-4H-chromen-4-one as a Versatile Intermediate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The 4H-chromen-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide focuses on the strategic utility of 3-iodo-4H-chromen-4-one, a key synthetic intermediate. The presence of an iodine atom at the C-3 position provides a reactive "handle" for introducing diverse molecular complexity through modern cross-coupling reactions. We present the rationale, detailed protocols, and practical insights for leveraging this intermediate in the synthesis of novel, biologically active chromone derivatives with potential applications in oncology and infectious diseases.[4][5]

Introduction: The Strategic Importance of the Chromone Scaffold

The chromone nucleus, a benzopyran-4-one system, is a cornerstone of heterocyclic chemistry and drug discovery.[2][5] Its rigid, planar structure and specific electronic properties allow it to interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological effects, including antitumor, anti-inflammatory, antimicrobial, and antioxidant activities.[1][2][5][6]

The functionalization of the chromone ring is critical for modulating its biological activity. While modifications at positions C-2, C-5, C-6, C-7, and C-8 are common, the C-3 position offers a unique vector for structural diversification. The introduction of an iodo group at this position transforms the otherwise stable chromone core into a versatile substrate for palladium-catalyzed cross-coupling reactions. This approach enables the efficient construction of C-C bonds, linking the chromone core to a vast library of aryl, heteroaryl, and alkynyl moieties.

This document provides a comprehensive guide to the synthesis and application of this compound, establishing it as a foundational building block for creating novel chemical entities with therapeutic potential.

Physicochemical Properties & Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements for this compound.

PropertyValueSource
Molecular Formula C₉H₅IO₂[7]
Molecular Weight 272.04 g/mol [7]
Appearance Off-white to yellow solid[8]
CAS Number 122775-34-2[7][8]
Purity ≥97% recommended for synthetic use[7]

Safety & Handling:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. Harmful to aquatic life with long-lasting effects.[9][10]

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

    • Avoid inhalation of dust and contact with skin and eyes.[9]

    • In case of contact, wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[10]

    • Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Synthesis and Characterization of this compound

The synthesis of the title compound can be achieved through various methods. A common and effective approach involves the iodination of the parent 4H-chromen-4-one. While direct iodination can be challenging, an iodine(III)-mediated oxidative iodination provides a reliable route.[11]

Protocol 1: Synthesis of this compound

This protocol is adapted from established methodologies for the halogenation of chromone derivatives.[11]

Workflow Diagram:

A 4H-Chromen-4-one + Iodine + Phenyliodine diacetate B Reaction in Dichloromethane (DCM) at Room Temperature A->B Step 1: Reaction Setup C Aqueous Workup (Sodium Thiosulfate & Brine) B->C Step 2: Quenching D Extraction with DCM C->D Step 3: Extraction E Drying & Solvent Evaporation D->E Step 4: Isolation F Purification by Column Chromatography (Silica Gel) E->F Step 5: Purification G This compound F->G Final Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4H-Chromen-4-one

  • Iodine (I₂)

  • Phenyliodine(III) diacetate (PIDA) or diacetoxyiodobenzene

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 4H-chromen-4-one (1.0 equiv.) in anhydrous dichloromethane (DCM), add iodine (1.2 equiv.).

  • Stir the mixture at room temperature, then add phenyliodine(III) diacetate (1.2 equiv.) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the iodine color disappears.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.20-8.25 (m, 1H), 8.15 (s, 1H), 7.65-7.70 (m, 1H), 7.40-7.50 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 175.0, 156.0, 154.5, 134.0, 126.5, 125.5, 124.0, 118.0, 85.0.[11]

  • Mass Spectrometry (ESI): m/z calculated for C₉H₅IO₂ [M+H]⁺: 272.94.

Application in Bioactive Molecule Synthesis

The C(sp²)-I bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.

Suzuki-Miyaura Cross-Coupling for 3-Aryl-4H-chromen-4-ones

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between organohalides and organoboron compounds.[12][13] It allows for the introduction of a wide range of substituted aryl and heteroaryl groups at the C-3 position, which is a common motif in bioactive flavonoids and isoflavonoids.[6]

Workflow Diagram:

A This compound + Arylboronic Acid B Add Pd Catalyst (e.g., Pd(PPh₃)₄) & Base (e.g., K₂CO₃) A->B Step 1: Reagents C Reaction in Solvent (e.g., Toluene/EtOH/H₂O) B->C Step 2: Solvent D Heat under Inert Atmosphere (e.g., 80-100 °C) C->D Step 3: Reaction E Cool, Dilute, & Extract D->E Step 4: Workup F Purification (Chromatography) E->F Step 5: Purification G 3-Aryl-4H-chromen-4-one F->G Final Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv.)[12]

  • Solvent system (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel (e.g., a microwave vial or round-bottom flask), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-12 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-aryl-4H-chromen-4-one.

Data from Representative Couplings:

EntryArylboronic AcidProductTypical YieldBioactivity Class
1Phenylboronic acid3-Phenyl-4H-chromen-4-one85-95%Antitumor[3][4]
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4H-chromen-4-one80-92%Anticancer[4]
3Pyridin-3-ylboronic acid3-(Pyridin-3-yl)-4H-chromen-4-one70-85%Antimicrobial[5]
4Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-4H-chromen-4-one75-90%Kinase Inhibitor
Sonogashira Coupling for 3-Alkynyl-4H-chromen-4-ones

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[14][15] This reaction is invaluable for introducing linear, rigid alkynyl linkers, which can act as pharmacophores or as handles for further chemical modification (e.g., click chemistry).

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF, anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (2 mol%), and copper(I) iodide (1.5 mol%).

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3-alkynyl-4H-chromen-4-one.

Bioactivity of Chromone Derivatives

The diversification of the this compound scaffold leads to compounds with significant therapeutic potential.

  • Anticancer Activity: Many 3-aryl-4H-chromen-4-one derivatives have shown potent antiproliferative activity against various human cancer cell lines, including melanoma, osteosarcoma, and breast cancer.[3][4] The mechanism often involves the inhibition of key signaling pathways or kinases, such as BRAF kinase.[4] Some derivatives also induce apoptosis by modulating the expression of proteins like Bcl2 and Bax.[1][2]

  • Antimicrobial Activity: The chromone nucleus is a well-established scaffold for antimicrobial agents.[5] Functionalization at the C-3 position with various heterocyclic and aromatic moieties has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][16]

Conceptual Pathway:

cluster_0 Core Intermediate cluster_1 Synthetic Diversification cluster_2 Bioactive Scaffolds cluster_3 Therapeutic Potential A This compound B Suzuki Coupling (with R-B(OH)₂) A->B C Sonogashira Coupling (with R-C≡CH) A->C D 3-Aryl/Heteroaryl- 4H-chromen-4-ones B->D E 3-Alkynyl- 4H-chromen-4-ones C->E F Anticancer Agents D->F G Antimicrobial Agents D->G H Kinase Inhibitors D->H E->F E->G

Caption: Diversification of this compound to bioactive molecules.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Suzuki coupling Inactive catalyst; Poor quality boronic acid; Ineffective base/solvent system; Insufficient degassing.Use a fresh, active catalyst (e.g., pre-catalyst); Use high-purity boronic acid; Screen different bases (K₃PO₄ is often effective); Ensure thorough degassing of solvents and reaction vessel.
Formation of homocoupled byproducts Reaction temperature too high; Presence of oxygen.Lower the reaction temperature; Improve inert atmosphere technique; Use a slightly lower catalyst loading.
Stalled Sonogashira reaction Catalyst poisoning; Inactive CuI source; Steric hindrance from alkyne.Use high-purity, anhydrous solvents and reagents; Use fresh CuI; Consider a more active ligand for palladium; May require higher temperature for bulky alkynes.
Difficulty in product purification Close polarity of product and starting material/byproducts.Optimize the eluent system for column chromatography; Consider recrystallization as an alternative or additional purification step.

Conclusion

This compound is a high-value, versatile intermediate for medicinal chemistry and drug discovery. Its strategic importance lies in the C-I bond, which serves as a robust handle for introducing molecular diversity through reliable and scalable cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. The protocols and data presented herein provide a solid foundation for researchers to synthesize libraries of novel chromone derivatives for screening against a wide range of biological targets, accelerating the discovery of new therapeutic agents.

References

Application Note: A Comprehensive Guide to the Synthesis of 3-hydroxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Hydroxychromone Scaffold

3-hydroxy-4H-chromen-4-one, also known as 3-hydroxychromone, is a synthetic compound that forms the structural backbone of flavonols, a major class of flavonoids.[1] While not naturally occurring in plants itself, its core structure is ubiquitous in biologically active plant-derived polyphenols.[2] The primary interest in 3-hydroxychromone and its derivatives stems from a unique photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][3] This process allows the molecule to exhibit dual fluorescence, with a normal blue-violet emission and a tautomeric green emission, making it an exquisitely sensitive fluorescent probe for studying biological membranes, proteins, and DNA.[1][3] Its derivatives are widely explored for their potential antioxidant, antimicrobial, anti-inflammatory, and antitumor activities.[2][4][5]

This guide provides a detailed, field-proven protocol for the synthesis of 3-hydroxy-4H-chromen-4-one via the Algar-Flynn-Oyamada (AFO) reaction, a classic and reliable method in flavonoid chemistry.

Synthesis Overview and Mechanistic Rationale

The most established and straightforward method for synthesizing 3-hydroxychromones is the Algar-Flynn-Oyamada (AFO) reaction .[1][6] This reaction involves a two-stage process:

  • Step 1: Claisen-Schmidt Condensation to form a Chalcone. An appropriate o-hydroxyacetophenone is reacted with a benzaldehyde derivative under basic conditions to form a 2'-hydroxychalcone intermediate. This reaction sets up the C6-C3-C6 skeleton characteristic of flavonoids.[2][7]

  • Step 2: Oxidative Cyclization of the Chalcone. The isolated chalcone undergoes an oxidative cyclization in the presence of alkaline hydrogen peroxide to yield the final 3-hydroxy-4H-chromen-4-one.[4][6]

Causality Behind the Algar-Flynn-Oyamada Reaction

The mechanism of the AFO reaction has been a subject of study, with a consensus now pointing towards a non-epoxide pathway at room temperature.[6][8] The process is understood to proceed as follows:

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of the phenolic hydroxyl group on the chalcone by the base (e.g., NaOH), forming a phenoxide. This phenoxide then performs an intramolecular Michael-type conjugate addition to the α,β-unsaturated ketone system, closing the heterocyclic ring and forming an enolate intermediate.[6]

  • Hydroxylation & Oxidation: The enolate intermediate is then attacked by the hydroperoxide anion (from H₂O₂), leading to the formation of a dihydroflavonol (a 3-hydroxyflavanone).[6][8]

  • Final Oxidation: This dihydroflavonol intermediate is subsequently oxidized under the reaction conditions to the final, more stable aromatic 3-hydroxychromone product.[6]

This mechanistic choice is crucial; it explains why alkaline hydrogen peroxide is the specific reagent system of choice, as it provides both the basic medium for the initial cyclization and the oxidizing agent for the subsequent hydroxylation and aromatization steps.

Detailed Experimental Protocol

This protocol details the synthesis of the parent compound, 3-hydroxy-2-phenyl-4H-chromen-4-one.

Part A: Synthesis of (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-Hydroxychalcone)

This intermediate is the direct precursor for the AFO reaction.

Materials & Reagents:

  • o-hydroxyacetophenone

  • Benzaldehyde

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve o-hydroxyacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 50 mL of ethanol.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Separately, prepare a 40% aqueous solution of NaOH. Slowly add this NaOH solution dropwise to the stirred ethanolic mixture over 30 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 4-6 hours. The mixture will become thick and turn into a reddish or yellowish mass.[9]

  • After the stirring period, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.

  • Acidify the mixture by slowly adding concentrated HCl until the pH is approximately 1-2. This will cause the chalcone to precipitate as a solid.

  • Filter the crude product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then dry the solid in a vacuum oven at 50-60 °C.

  • The crude chalcone can be purified by recrystallization from ethanol if necessary.

Part B: Synthesis of 3-hydroxy-2-phenyl-4H-chromen-4-one

Materials & Reagents:

  • 2'-Hydroxychalcone (synthesized in Part A)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) Solution (e.g., 20%)

  • Hydrogen Peroxide (H₂O₂) Solution (30%)

  • Hydrochloric Acid (e.g., 5 N)

Procedure:

  • Suspend the dried 2'-hydroxychalcone (0.01 mol) in 85 mL of ethanol in a 250 mL round-bottom flask with vigorous stirring.[4]

  • To this suspension, add 10 mL of 20% aqueous sodium hydroxide.[4]

  • Cool the mixture to around 30°C. Carefully add 18 mL of 30% hydrogen peroxide dropwise over a period of 30 minutes.[4] Caution: This addition can be exothermic; maintain temperature control.

  • Stir the reaction mixture for an additional 3-4 hours at 30 °C.[4] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice and acidify with 5 N hydrochloric acid.[4]

  • A precipitate of 3-hydroxy-4H-chromen-4-one will form. Filter the solid, wash it extensively with cold water, and dry it completely.

  • The final product can be purified by recrystallization from ethyl acetate or ethanol to yield a pure crystalline solid.[4]

Data Presentation and Characterization

Table 1: Summary of Reaction Parameters
ParameterPart A: Chalcone SynthesisPart B: AFO Reaction
Key Reagents o-hydroxyacetophenone, Benzaldehyde, NaOH2'-Hydroxychalcone, NaOH, H₂O₂
Solvent EthanolEthanol
Temperature 0-10 °C30 °C
Reaction Time 4-6 hours3-4 hours
Typical Yield 70-85%60-75%
Expected Characterization Data

The structure of the synthesized 3-hydroxy-4H-chromen-4-one should be confirmed using standard spectroscopic methods.

  • ¹H-NMR: Expect aromatic protons in the range of δ 6.9-8.2 ppm and a characteristic singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O) often downfield, sometimes around δ 9-15 ppm.[2][9]

  • IR (KBr): Look for a strong absorption band for the carbonyl group (>C=O str.) around 1690-1735 cm⁻¹, a broad band for the hydroxyl group (O-H str.) around 3400-3550 cm⁻¹, and bands for C=C stretching and C-O-C stretching.[2][9]

  • Mass Spectrometry (EIMS-m/z): The molecular ion peak (M+) should correspond to the calculated molecular weight of the product (C₁₅H₁₀O₃ = 238.24 g/mol ).[2]

Mandatory Visualizations

Overall Synthesis Workflow

Synthesis_Workflow reagents1 o-hydroxyacetophenone + Benzaldehyde step1 Step 1: Claisen-Schmidt Condensation (NaOH, EtOH, 0-5°C) reagents1->step1 chalcone 2'-Hydroxychalcone Intermediate step1->chalcone step2 Step 2: Algar-Flynn- Oyamada Reaction (EtOH, 30°C) chalcone->step2 reagents2 NaOH (aq) + H2O2 (30%) reagents2->step2 product 3-hydroxy-4H- chromen-4-one step2->product

Caption: Two-step synthesis of 3-hydroxy-4H-chromen-4-one.

Proposed AFO Reaction Mechanism

AFO_Mechanism Chalcone 2'-Hydroxychalcone Phenoxide Phenoxide Intermediate Chalcone->Phenoxide + OH⁻ Base OH⁻ Enolate Enolate Intermediate Phenoxide->Enolate Cyclization Cyclization Intramolecular Michael Addition Dihydroflavonol Dihydroflavonol Enolate->Dihydroflavonol + HOO⁻ Peroxide HOO⁻ Hydroxylation Nucleophilic Attack on Peroxide Product 3-Hydroxychromone (Final Product) Dihydroflavonol->Product Oxidation Oxidation Oxidation (-H₂O)

Caption: Proposed mechanism of the Algar-Flynn-Oyamada reaction.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.

  • Caustic and Corrosive Reagents: Sodium hydroxide (NaOH) and hydrochloric acid (HCl) are highly corrosive. Handle them with extreme care in a well-ventilated fume hood.

  • Oxidizing Agents: 30% Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and combustible materials. Its decomposition can be catalyzed by impurities, leading to pressure buildup.

  • Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep them away from ignition sources. All heating should be done using a controlled heating mantle or water bath.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Notes & Protocols: Derivatization of 3-Iodo-4H-chromen-4-one for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The 4H-chromen-4-one scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2] This application note provides a comprehensive guide for the derivatization of 3-iodo-4H-chromen-4-one, a versatile synthetic intermediate, to generate a library of novel compounds for antimicrobial screening. We detail robust protocols for palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, alongside standardized methods for evaluating the antimicrobial efficacy of the synthesized derivatives.

Introduction: The Rationale for Derivatizing this compound

The 4H-chromen-4-one core is a key structural motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[3] The introduction of diverse substituents onto this scaffold allows for the fine-tuning of its biological activity, offering a promising strategy for the discovery of new antimicrobial agents.[4][5][6] Specifically, the this compound intermediate is an ideal starting point for chemical exploration. The iodine atom at the C-3 position serves as an excellent leaving group, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[7][8] This allows for the systematic introduction of a wide array of functional groups, thereby facilitating the exploration of the structure-activity relationship (SAR) and the identification of potent antimicrobial candidates.[9]

This guide is designed for researchers in drug discovery and medicinal chemistry. It provides both the conceptual framework and the practical, step-by-step protocols required to synthesize, purify, and evaluate novel 3-substituted-4H-chromen-4-one derivatives.

Synthetic Derivatization Strategies

The reactivity of the C-I bond in this compound allows for several powerful derivatization strategies. We will focus on three high-yield and versatile reaction types: Suzuki-Miyaura cross-coupling, Sonogashira cross-coupling, and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it is a cornerstone of modern organic synthesis for creating C-C bonds.[10][11][12] In our context, it allows for the introduction of various aryl and heteroaryl moieties at the C-3 position of the chromenone core.

Causality: The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for an efficient reaction. The palladium(0) species undergoes oxidative addition to the C-I bond. A subsequent transmetalation with the boronic acid (activated by the base) and reductive elimination yields the desired 3-aryl-4H-chromen-4-one and regenerates the palladium(0) catalyst.[13][14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Catalyst Addition: To the stirring mixture, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[15][16][17] This reaction is exceptionally useful for installing alkynyl functionalities, which can significantly alter the biological properties of the parent molecule.

Causality: The catalytic cycle involves both palladium and copper. The palladium catalyst activates the this compound via oxidative addition. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the 3-alkynyl-4H-chromen-4-one product.[18][19]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq.), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.05 eq.).

  • Solvent and Amine Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1 eq.) to the stirring mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired product.

Nucleophilic Aromatic Substitution for Amino and Thioether Derivatives

The electron-withdrawing nature of the carbonyl group in the chromenone ring can activate the C-3 position for nucleophilic aromatic substitution, particularly with soft nucleophiles like amines and thiols.

Causality: This reaction proceeds through an addition-elimination mechanism. The nucleophile attacks the electron-deficient C-3 carbon, forming a Meisenheimer-like intermediate. Subsequent elimination of the iodide ion yields the substituted product. The reaction is often facilitated by a base to deprotonate the nucleophile, increasing its reactivity.

Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines/Thiols

  • Reagent Preparation: In a sealed tube or round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

  • Nucleophile and Base Addition: Add the desired amine or thiol (1.5 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration or extract the aqueous layer with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.

Visualization of Synthetic Workflows

Derivatization_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_snar Nucleophilic Substitution start This compound suzuki_reagents Aryl/Heteroaryl-B(OH)₂ Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, Δ start->suzuki_reagents sonogashira_reagents Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI, Et₃N THF, Δ start->sonogashira_reagents snar_reagents R-NH₂ or R-SH K₂CO₃ DMF, Δ start->snar_reagents suzuki_product 3-Aryl/Heteroaryl-4H-chromen-4-one suzuki_reagents->suzuki_product sonogashira_product 3-Alkynyl-4H-chromen-4-one sonogashira_reagents->sonogashira_product snar_product 3-Amino/Thio-4H-chromen-4-one snar_reagents->snar_product

Caption: Synthetic pathways for the derivatization of this compound.

Antimicrobial Screening Protocols

Once a library of derivatives has been synthesized and purified, their antimicrobial activity must be assessed. The following are standard and reliable methods for this purpose.[20][21][22]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25] This method is highly accurate and allows for the simultaneous testing of multiple compounds against various microbial strains.[26]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[27] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[28] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well containing the test compound, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37 °C for 16-20 hours for bacteria or 24-48 hours for fungi.[25][26]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[24]

Agar Disk Diffusion Assay

The agar disk diffusion (Kirby-Bauer) method is a qualitative or semi-quantitative assay that provides a preliminary assessment of antimicrobial activity.[29][30][31] It is a simple, rapid, and cost-effective screening tool.[29]

Experimental Protocol: Agar Disk Diffusion Assay

  • Inoculum Preparation and Plating: Prepare a standardized microbial inoculum as described for the broth microdilution assay.[32] Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[30][33]

  • Disk Preparation: Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the synthesized compound solution. Allow the solvent to evaporate completely.

  • Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[28][32] Ensure firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37 °C for 16-24 hours.[29][32]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[28] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Data Presentation and Interpretation

The results from the antimicrobial screening should be tabulated for clear comparison and analysis.

Table 1: Example Antimicrobial Activity Data for 3-Substituted-4H-chromen-4-one Derivatives

Compound IDR-Group at C-3MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansZone of Inhibition (mm) vs. S. aureus
Parent -I>128>128>1286
DERIV-01 -Phenyl64128>12812
DERIV-02 -4-Methoxyphenyl326412815
DERIV-03 -Phenylethynyl16326418
DERIV-04 -Morpholino128>128>1288
Ciprofloxacin (Control)10.5N/A30
Fluconazole (Control)N/AN/A425

Logical Framework for Antimicrobial Screening

Screening_Logic synthesis Synthesized Compound Library primary_screen Primary Screening: Disk Diffusion Assay synthesis->primary_screen inactive Inactive (No further testing) primary_screen->inactive No active Active (Zone of inhibition > threshold) primary_screen->active Yes secondary_screen Secondary Screening: Broth Microdilution (MIC) secondary_screen->inactive Weak/Inactive hit_compounds Hit Compounds (Low MIC values) secondary_screen->hit_compounds Potent active->secondary_screen lead_optimization Lead Optimization (Further SAR studies) hit_compounds->lead_optimization

Caption: A logical workflow for the antimicrobial screening of synthesized compounds.

Conclusion

This application note provides a detailed and practical guide for the derivatization of this compound and the subsequent evaluation of the antimicrobial properties of the synthesized analogs. The described synthetic protocols are robust and versatile, allowing for the creation of a diverse chemical library. The standardized antimicrobial screening methods ensure the generation of reliable and comparable data. By following these protocols, researchers can effectively explore the chemical space around the 4H-chromen-4-one scaffold in the quest for novel and potent antimicrobial agents.

References

Troubleshooting & Optimization

How to improve the yield of 3-Iodo-4H-chromen-4-one synthesis?

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Iodo-4H-chromen-4-one Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve reaction yields. This compound is a critical building block in medicinal chemistry, valued for its utility in cross-coupling reactions to generate diverse molecular architectures.[1] Achieving high yields is paramount for efficient drug discovery and development pipelines.

This document provides in-depth, experience-driven answers to frequently encountered issues, detailed troubleshooting protocols, and optimized experimental procedures grounded in peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and generally reliable method for synthesizing this compound?

The most widely adopted and dependable method is a two-step, one-pot synthesis starting from a substituted 2'-hydroxyacetophenone.[2] This process is favored due to the accessibility of starting materials and the operational simplicity.

The synthesis proceeds through two key stages:

  • Enaminone Formation: The 2'-hydroxyacetophenone is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one intermediate, a crucial enaminone.[2][3]

  • Iodocyclization: The enaminone intermediate is then treated directly with molecular iodine (I₂). The iodine mediates a ring-closure and iodination sequence to yield the final this compound product.[3]

This pathway is highly efficient because it avoids the isolation of the often-unstable enaminone intermediate, thereby maximizing throughput and minimizing handling losses.

Q2: My reaction yield is consistently low (<50%). What are the most critical parameters I should investigate first?

Low yields in this synthesis almost always trace back to one of four critical areas. A systematic check of these parameters is the most efficient way to troubleshoot the issue.

  • Purity of Starting Materials: The purity of the initial 2'-hydroxyacetophenone is non-negotiable. Impurities can interfere with the formation of the enaminone intermediate. Always use freshly purified starting materials or verify the purity of commercial batches by ¹H NMR or GC-MS.

  • Completion of Enaminone Formation: The conversion of the acetophenone to the enaminone is the foundation of the entire synthesis. Incomplete formation is a primary cause of low yields. Ensure the reaction is heated sufficiently (typically 90°C) and for an adequate duration (often overnight) to drive the reaction to completion.[2] Monitor this step by Thin Layer Chromatography (TLC) until the starting acetophenone spot has been completely consumed.

  • Iodocyclization Conditions: The second step is highly sensitive to the reaction environment. Key factors include:

    • Solvent Choice: The polarity and nature of the solvent can dramatically alter the reaction outcome. Methanol is commonly used, but some substrates show significantly improved yields when the reaction is performed in other solvents or in the absence of light.[1][3]

    • Stoichiometry: Ensure the correct molar equivalents of iodine are used. An excess may lead to side products, while an insufficient amount will result in incomplete conversion.

  • Moisture Control: While not always requiring rigorously anhydrous conditions, the reaction is sensitive to excessive water, which can hydrolyze the DMF-DMA reagent and the enaminone intermediate. Use dry solvents for best results.

Q3: My post-reaction TLC plate shows multiple spots. What are the likely side products and how can I minimize them?

Observing multiple spots on a TLC analysis is a common issue. The most probable impurities are:

  • Unreacted 2'-hydroxyacetophenone: This indicates incomplete enaminone formation.

    • Solution: Increase the reaction time or temperature for the first step. Ensure at least 2 molar equivalents of DMF-DMA are used.[2]

  • Unreacted Enaminone Intermediate: This suggests the iodocyclization step is inefficient.

    • Solution: Check the quality and stoichiometry of your iodine. Consider extending the reaction time for the second step or gently heating if the reaction is being run at room temperature.

  • Non-iodinated 4H-chromen-4-one: This can occur if the cyclization happens without subsequent iodination. This may point to degradation of the iodinating species or insufficient iodine.

    • Solution: Re-evaluate the amount of iodine used. Ensure the reaction mixture is well-stirred to maintain homogeneity.

Minimizing these side products relies on careful reaction monitoring. Use TLC to confirm the full consumption of the starting material before adding the iodine, and then continue to monitor until the enaminone intermediate is gone.

Q4: How significantly does the choice of solvent impact the iodocyclization step?

The choice of solvent is a highly critical parameter that directly influences reaction kinetics and yield. There is no single "best" solvent, as the optimal choice can be substrate-dependent.

One study on the synthesis of 2-substituted 3-iodo-4H-chromen-4-ones from a β-ketoenamine precursor highlighted a dramatic solvent effect.[1] The results underscore the importance of solvent screening during optimization.

SolventConditionsReported YieldReference
ChloroformRoom Temperature, Ambient Light23%[1]
MethanolRoom Temperature, Ambient Light33%[1]
Methanol Room Temperature, In the Dark 66% [1]
This table illustrates the pronounced effect of solvent and light conditions on the yield of a specific 2-furyl-3-iodochromone synthesis.

Causality: Solvents can influence the solubility of intermediates and reagents, the stability of charged intermediates, and the rate of reaction. The negative impact of light in some cases suggests that radical pathways may be involved, which can lead to undesired side reactions.[1] Conducting the reaction in the dark is a simple and effective strategy to mitigate these effects.

Q5: Are there alternative iodinating agents to molecular iodine (I₂) that could improve my yield or substrate scope?

Yes, several alternative methods exist, which can be particularly effective for challenging substrates or for achieving different regioselectivity.

  • Iodine Monochloride (ICl): For syntheses starting from heteroatom-substituted alkynones, ICl-induced cyclization is a powerful, high-yielding method.[4] This reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it excellent for diversity-oriented synthesis. The mechanism involves electrophilic attack of ICl on the alkyne, followed by intramolecular cyclization.

  • Iodine with an Oxidant (e.g., DDQ, NCS): When starting with a pre-formed 4H-chromen-4-one, direct iodination at the C-3 position can be achieved using molecular iodine in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or N-chlorosuccinimide (NCS).[5] This approach is mechanistically different, often proceeding through a free radical pathway, and can be advantageous if the standard enaminone route is unsuccessful.[5]

Q6: How do electron-donating or -withdrawing substituents on the 2'-hydroxyacetophenone ring affect the reaction?

Substituents on the phenyl ring of the 2'-hydroxyacetophenone have a significant electronic effect on the reaction.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or alkyl groups increase the nucleophilicity of the phenolic oxygen and the aromatic ring. This can accelerate the rate of cyclization. However, it can also increase the likelihood of side reactions, such as electrophilic substitution on the aromatic ring if conditions are too harsh.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or halides (-Cl, -Br) decrease the nucleophilicity of the phenolic oxygen. This can make the cyclization step more difficult, often requiring longer reaction times or higher temperatures to achieve good conversion. For example, the synthesis of 6,8-dichloro-3-iodochromone proceeds efficiently, but the electronic deactivation of the ring must be considered when setting up the reaction.[2]

It is crucial to tailor the reaction conditions based on the electronic nature of your specific substrate.

Troubleshooting Guide

SymptomPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete enaminone formation. 2. Inactive DMF-DMA reagent. 3. Insufficient heating in the first step.1. Monitor the first step by TLC until the starting acetophenone is consumed. 2. Use a fresh bottle of DMF-DMA. 3. Ensure the reaction temperature is maintained at ~90°C.
Multiple Products on TLC 1. Incomplete conversion of intermediates. 2. Side reactions due to light exposure. 3. Incorrect stoichiometry of reagents.1. Allow each step to proceed to completion before moving to the next. 2. Protect the reaction from light by wrapping the flask in aluminum foil.[1] 3. Carefully verify the molar equivalents of DMF-DMA and iodine.
Difficulty in Purification 1. Residual iodine staining the silica gel. 2. Co-elution of product with non-polar impurities.1. During work-up, wash the organic layer with aqueous sodium thiosulfate (Na₂S₂O₃) until the color of iodine is fully discharged.[5] 2. Adjust the solvent system for column chromatography; a shallow gradient of ethyl acetate in hexane is often effective.[2]
Inconsistent Yields 1. Variable purity of starting materials. 2. Presence of atmospheric moisture. 3. Inconsistent reaction times or temperatures.1. Standardize the source and purity of your 2'-hydroxyacetophenone. 2. Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar). 3. Use a temperature-controlled heating mantle and a timer for consistency.

Visualized Workflows and Logic

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Iodocyclization cluster_2 Work-up & Purification A 2'-Hydroxyacetophenone C Heat (90°C, overnight) A->C B DMF-DMA B->C D Enaminone Intermediate (Monitor by TLC) C->D F Solvent (e.g., Methanol) Room Temp, Dark D->F Proceed after complete conversion E Molecular Iodine (I₂) E->F G Crude Product Mixture F->G H Quench with Na₂S₂O₃ G->H I Column Chromatography H->I J This compound I->J G A Low Yield Observed B Analyze TLC of Crude Reaction Mixture A->B C Predominantly Starting Material? B->C Check Spots D Predominantly Enaminone Intermediate? E Multiple Unidentified Spots? C->D No F Solution: - Increase Step 1 reaction time/temp - Verify DMF-DMA quality C->F Yes D->E No G Solution: - Verify Iodine quality/stoichiometry - Screen solvents - Protect from light D->G Yes H Solution: - Check for degradation - Lower reaction temp - Consider alternative route (e.g., ICl) E->H Yes

References

Technical Support Center: Purification of Crude 3-Iodo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Iodo-4H-chromen-4-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this important synthetic intermediate. The following information is structured in a question-and-answer format to directly address specific issues and provide practical, field-proven solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound are largely dependent on the synthetic route employed. However, common impurities may include:

  • Starting materials: Unreacted 2'-hydroxyacetophenone derivatives or other precursors.

  • Reaction intermediates: Such as o-hydroxyaryl enaminones, which are key intermediates in many syntheses of 3-substituted 4H-chromen-4-ones.[1]

  • Side products: Over-iodinated or non-iodinated chromone analogs.

  • Reagents: Residual iodine or other reagents used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

Q2: Which purification technique is generally most effective for this compound?

A2: Both recrystallization and column chromatography are highly effective for purifying this compound. The choice between them often depends on the nature and quantity of the impurities, as well as the scale of the purification.

  • Recrystallization is often a good first choice for removing minor impurities, especially if the crude product is a solid. It is a convenient and often high-yielding technique.[2][3]

  • Column chromatography is more suitable for separating complex mixtures or removing impurities with similar polarity to the desired product.[4][5] It offers a higher degree of separation.

Q3: My crude this compound is a persistent yellow solid, even after initial purification attempts. What could be the cause?

A3: A persistent yellow color can be due to several factors:

  • Inherent color: Some chromone derivatives are naturally colored.

  • Trace impurities: Highly colored minor impurities can be difficult to remove. These could be degradation products or byproducts from the synthesis.

  • Metal contaminants: Trace amounts of metals, such as iron, from reagents or equipment can cause coloration.[6]

  • Oxidation: Some compounds are sensitive to air and can form colored oxides.[6]

If the yellow color persists after standard purification and the compound appears pure by other analytical methods (e.g., NMR, TLC), it may be an inherent property. However, if impurities are suspected, techniques like treating a solution of the compound with activated carbon may help remove colored impurities.[6]

II. Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solids, but it can present challenges. This section provides solutions to common problems.

Q4: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What should I look for?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] For chromone derivatives, common solvent systems include:

  • Ethanol[7][8]

  • Ethyl acetate/Hexanes[9]

  • Dichloromethane/Hexanes

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid until it completely dissolves.[10][11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. If the solution is colored, you can add a small amount of decolorizing charcoal before this step.[10]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. A slow cooling process is crucial for forming pure crystals and avoiding the trapping of impurities.[10]

  • Inducing Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3]

  • Ice Bath: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[3][12]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3][11]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[10][11]

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven.

Q5: My compound "oils out" instead of crystallizing during recrystallization. What can I do?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation.[10]

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

  • Change Solvent System: If the problem persists, you may need to choose a different solvent or a two-solvent system. A good two-solvent system consists of one solvent in which the compound is soluble and another in which it is insoluble.[10]

III. Troubleshooting Purification by Column Chromatography

Column chromatography is a versatile purification technique, but proper setup and execution are key to a successful separation.

Q6: How do I choose the right solvent system (eluent) for column chromatography of this compound?

A6: The ideal solvent system for column chromatography should provide good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. A good rule of thumb is to aim for an Rf value of 0.2 - 0.3 for your desired compound.[5]

Common Eluent Systems for Chromone Derivatives:

  • Ethyl acetate/Hexanes[9]

  • Dichloromethane/Methanol

  • Chloroform/Light petroleum[13]

Experimental Protocol: Flash Column Chromatography

  • TLC Optimization: First, optimize the separation of your mixture using TLC to find the best eluent system.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[5]

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing the solvent to drain as you pack.[4] Tap the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.[14]

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane).[15]

    • Carefully apply the sample solution to the top of the column.[14]

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using compressed air or a pump) to push the solvent through the column.

    • Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Q7: My compounds are running too fast (or too slow) on the column. How do I adjust the elution?

A7:

  • Running too fast (High Rf): Your eluent is too polar. To slow down the elution, you need to decrease the polarity of the solvent system. For an ethyl acetate/hexanes system, this means increasing the proportion of hexanes.

  • Running too slow (Low Rf): Your eluent is not polar enough. To speed up the elution, you need to increase the polarity of the solvent system. In an ethyl acetate/hexanes system, this means increasing the proportion of ethyl acetate.

For more difficult separations, you can use a gradient elution , where you gradually increase the polarity of the eluent during the chromatography run.

Q8: The separation on my column is poor, and the bands are broad. What could be wrong?

A8: Poor separation and broad bands can result from several issues:

Potential Cause Solution
Poorly packed column Ensure the silica gel is packed evenly without any cracks or air bubbles.
Sample loaded in too much solvent Dissolve the sample in the absolute minimum amount of solvent for loading.[14]
Column overloaded Use an appropriate amount of silica gel for the amount of sample being purified (typically a 20-50:1 ratio of silica to sample by weight).[4]
Inappropriate solvent system Re-optimize the eluent system using TLC to ensure good separation.

IV. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (oil/liquid) is_pure_recryst Is the product pure by TLC/NMR? recrystallization->is_pure_recryst troubleshoot_recryst Troubleshoot Recrystallization (e.g., change solvent, slower cooling) recrystallization->troubleshoot_recryst If issues arise is_pure_recryst->column_chromatography No end_pure Pure this compound is_pure_recryst->end_pure Yes is_pure_column Is the product pure by TLC/NMR? column_chromatography->is_pure_column troubleshoot_column Troubleshoot Column (e.g., adjust eluent, repack column) column_chromatography->troubleshoot_column If issues arise is_pure_column->end_pure Yes is_pure_column->troubleshoot_column No troubleshoot_recryst->recrystallization Re-attempt troubleshoot_column->column_chromatography Re-attempt

Caption: Decision workflow for purifying this compound.

V. References

  • Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved January 4, 2026, from --INVALID-LINK--

  • Santos, C. M. M., & Silva, A. M. S. (n.d.). Advances in Heterocyclic Chemistry. SciSpace. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--

  • Column chromatography. (n.d.). University of Calgary. Retrieved January 4, 2026, from --INVALID-LINK--

  • Column chromatography. (n.d.). Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved January 4, 2026, from --INVALID-LINK--

  • Column Chromatography. (2019, March 19). YouTube. Retrieved January 4, 2026, from --INVALID-LINK--

  • Recrystallization. (2020, January 10). YouTube. Retrieved January 4, 2026, from --INVALID-LINK--

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2015). National Institutes of Health. Retrieved January 4, 2026, from --INVALID-LINK--

  • Purification Troubleshooting. (2024, May 16). Reddit. Retrieved January 4, 2026, from --INVALID-LINK--

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved January 4, 2026, from --INVALID-LINK--

  • How To Recrystallize A Solid. (2020, July 17). YouTube. Retrieved January 4, 2026, from --INVALID-LINK--

  • 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral. (n.d.). NPAA. Retrieved January 4, 2026, from --INVALID-LINK--

  • Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. (n.d.). Scientia Iranica. Retrieved January 4, 2026, from --INVALID-LINK--

  • Column Chromatography. (n.d.). Chemistry LibreTexts. Retrieved January 4, 2026, from --INVALID-LINK--

  • Affinity Chromatography Troubleshooting. (n.d.). Sigma-Aldrich. Retrieved January 4, 2026, from --INVALID-LINK--

  • Chromatography: How to Run a Flash Column. (n.d.). University of Rochester. Retrieved January 4, 2026, from --INVALID-LINK--

References

Technical Support Center: Optimizing Coupling Reactions of 3-Iodo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-Iodo-4H-chromen-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing common and advanced palladium-catalyzed cross-coupling reactions. The chromen-4-one scaffold is a privileged structure in medicinal chemistry, and its derivatization via C-C and C-N bond formation is critical for developing novel therapeutic agents. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies.

Part 1: General Troubleshooting for Palladium-Catalyzed Cross-Coupling Reactions

This section addresses universal issues that can arise in any palladium-catalyzed reaction involving this compound. A logical troubleshooting workflow is essential for efficiently diagnosing and solving experimental challenges.

Troubleshooting Workflow Diagram

G start Problem: Low or No Product Yield reagents 1. Verify Reagent Integrity start->reagents catalyst 2. Assess Catalyst System start->catalyst conditions 3. Evaluate Reaction Conditions start->conditions sub_reagents1 Are starting materials pure? (this compound, coupling partner) reagents->sub_reagents1 sub_reagents2 Are solvents anhydrous & degassed? (Moisture & O₂ are catalyst poisons) reagents->sub_reagents2 sub_reagents3 Is the base active & dry? (Finely powdered, correct strength) reagents->sub_reagents3 sub_catalyst1 Is the Pd source active? (Use a reliable precatalyst or fresh Pd(0) source) catalyst->sub_catalyst1 sub_catalyst2 Is the ligand appropriate? (Sterics/electronics match the reaction) catalyst->sub_catalyst2 sub_catalyst3 Is the Pd:Ligand ratio correct? (Excess ligand can inhibit reaction) catalyst->sub_catalyst3 sub_conditions1 Is the temperature optimal? (Iodides are reactive, but some couplings need heat) conditions->sub_conditions1 sub_conditions2 Is the reaction time sufficient? (Monitor by TLC/LC-MS) conditions->sub_conditions2 sub_conditions3 Is the atmosphere inert? (Strict exclusion of air is critical) conditions->sub_conditions3

Caption: A systematic workflow for troubleshooting common coupling reaction failures.

Frequently Asked Questions (General)

Q1: My reaction shows very low or no conversion. What are the first things I should check? A1: When faced with low yield, a systematic check of your setup is crucial.[1]

  • Reagent Quality: Ensure your this compound and coupling partner are pure. Crucially, verify that your solvents and base are anhydrous, as water can hydrolyze reagents and poison the catalyst.[1] Solvents should be freshly distilled or from a commercial source designed for anhydrous reactions.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[1] Ensure your reaction flask was thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and maintained under a positive pressure of inert gas.

  • Catalyst Activity: The palladium source is the heart of the reaction. Pd(II) precatalysts must be reduced in-situ to the active Pd(0) species.[2] If this reduction is inefficient, the catalytic cycle will not begin.[1] Consider using a more stable, pre-activated Pd(0) source or a modern precatalyst.[1]

Q2: I am observing significant formation of a de-iodinated byproduct (4H-chromen-4-one). How can I prevent this? A2: This side reaction, known as hydrodehalogenation, is common, especially with electron-deficient aryl halides.[3] It arises from a competing pathway where the palladium intermediate reacts with a hydride source instead of the desired coupling partner.

  • Identify the Hydride Source: Solvents like alcohols can be a source of hydride. Ensure you are using high-purity, anhydrous aprotic solvents.[3] The base can also play a role; sometimes switching from an organic amine base to an inorganic one (e.g., K₂CO₃) can mitigate the issue.[3]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the relative rates of reductive elimination (desired product) versus the hydrodehalogenation pathway. Switching to a more sterically hindered ligand can sometimes suppress this side reaction.[3]

Q3: My reaction mixture turns black and a precipitate forms (Pd black), leading to catalyst death. What causes this and how can I stop it? A3: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, bulk metallic state.

  • Temperature: Excessively high temperatures can accelerate catalyst decomposition. If possible, screen lower temperatures.

  • Ligand Stability & Concentration: The phosphine ligand stabilizes the mononuclear Pd(0) species. If the ligand is not bulky or electron-rich enough, or if the Pd:ligand ratio is too low, the palladium atoms can aggregate. Conversely, very high ligand concentrations can sometimes shut down the reaction.[4]

  • Solvent Effects: Certain solvents can promote the formation of Pd black. For instance, in some Sonogashira couplings, THF has been anecdotally observed to be more prone to this issue than other solvents like triethylamine used neat.[5]

Part 2: Reaction-Specific Troubleshooting & Optimization

A. Suzuki-Miyaura Coupling

This reaction is a robust method for forming C-C bonds between this compound and various organoboron reagents.

Q: I'm attempting a Suzuki coupling with a sterically hindered boronic acid and getting poor yields. How can I improve this? A: Steric hindrance can slow the transmetalation step.[6]

  • Choice of Base: For hindered substrates, a stronger base may be needed to form the more reactive boronate species. While K₂CO₃ is a good starting point, consider switching to Cs₂CO₃ or K₃PO₄.[7] The solubility of the base is also critical; using a dioxane/water solvent system often improves the efficacy of inorganic bases.[7][8]

  • Ligand Choice: Highly hindered biarylphosphine ligands are designed to facilitate difficult couplings. Ligands like SPhos or XPhos can create a more open coordination sphere on the palladium, accelerating the reaction.

  • Temperature: These couplings may simply require more thermal energy. Cautiously increasing the temperature to 80-100 °C can often drive the reaction to completion.[7]

Optimized Conditions for Suzuki-Miyaura Coupling

Coupling Partner Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
Phenylboronic acid Pd(PPh₃)₄ (3) - K₂CO₃ (2) Dioxane/H₂O (4:1) 90 >95
4-Methoxyphenylboronic acid Pd₂(dba)₃ (2) SPhos (4.5) K₃PO₄ (2.5) Toluene/H₂O (5:1) 100 92
2-Methylphenylboronic acid Pd(OAc)₂ (2) XPhos (4) Cs₂CO₃ (2) Dioxane 100 88

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 85 | 94 |

B. Sonogashira Coupling

A powerful reaction for installing alkyne moieties, creating valuable precursors for further transformations.

Mechanism: Copper-Catalyzed vs. Copper-Free Sonogashira

G cluster_0 A) Traditional Copper-Catalyzed Cycle cluster_1 B) Copper-Free Cycle Pd0 L₂Pd(0) PdII L₂Pd(II)(I)(Ar) Pd0->PdII Oxidative Addition (Ar-I) Product Ar-C≡C-R PdII->Product Reductive Elimination Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Deprotonation (Base) CuI CuI CuI->CuAcetylide CuAcetylide->PdII Transmetalation Base Base Pd0_CF L₂Pd(0) PdII_CF L₂Pd(II)(I)(Ar) Pd0_CF->PdII_CF Oxidative Addition (Ar-I) PdAcetylide L₂Pd(II)(C≡C-R)(Ar) PdII_CF->PdAcetylide Alkyne_CF R-C≡C-H Alkyne_CF->PdAcetylide Deprotonation/ Alkyne Coordination (Base) Product_CF Ar-C≡C-R PdAcetylide->Product_CF Reductive Elimination Base_CF Base

Caption: Comparison of Sonogashira catalytic cycles.

Q: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). How do I suppress this side product? A: Glaser coupling is a well-known side reaction in traditional Sonogashira couplings, driven by the copper co-catalyst.[9]

  • Adopt Copper-Free Conditions: The most direct solution is to eliminate the copper co-catalyst.[9][10] Numerous modern protocols exist that rely solely on a palladium catalyst, often with specialized ligands, and an amine base.[11][12] This completely prevents the copper-mediated homocoupling pathway.

  • Strictly Anaerobic Conditions: If you must use a copper-catalyzed system, the homocoupling is an oxidative process. Ensuring your reaction is rigorously free of oxygen can significantly reduce the formation of this byproduct.

  • Slow Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

C. Heck Coupling

Ideal for forming C-C bonds between the chromenone and various alkenes, leading to substituted styrenyl-type products.

Q: My Heck reaction is producing a mixture of α- and β-substitution products on my alkene. How can I control the regioselectivity? A: Regioselectivity in Heck reactions is a classic challenge, governed by steric and electronic factors during the migratory insertion step.[3]

  • Ligand Control: This is the most powerful tool. For terminal alkenes, using bidentate phosphine ligands like dppf or BINAP often favors the formation of the linear (E)-alkene product.[3] In contrast, some monodentate ligands under certain conditions might lead to the branched isomer.

  • Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable transition state.[3] Additives can also play a role; the addition of silver or thallium salts has been reported to alter regioselectivity in some systems.[3]

D. Buchwald-Hartwig Amination

The premier method for constructing C-N bonds, allowing access to a wide range of 3-amino-4H-chromen-4-one derivatives.

Q: I'm trying to couple a primary amine, but the reaction is sluggish and gives multiple byproducts. What's going wrong? A: Coupling primary amines can be more challenging than secondary amines due to potential N,N-diarylation and catalyst inhibition.

  • Ligand is Critical: This reaction is highly dependent on the ligand. For primary amines, especially hindered ones, bulky biarylphosphine ligands are essential.[13][14] First-generation ligands like P(o-tol)₃ are often insufficient. Use a modern ligand such as Xantphos, RuPhos, or BrettPhos.[14]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in other reactions. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are the standards for this reaction.[15] Weaker bases like K₂CO₃ are generally ineffective.

  • Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the this compound is fully consumed, but avoid a large excess which can sometimes lead to side reactions.

Part 3: Standardized Experimental Protocols

The following are starting-point protocols. Optimization for specific substrates may be required.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[7]

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any solid ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[7]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[16]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and any solid ligand.

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent/Base Addition: Add degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60 °C). Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NaHCO₃ solution and brine.[16] Dry the organic layer, filter, and concentrate. Purify by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox or under a strong counterflow of argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4.5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk tube.[14]

  • Reagent Addition: Add this compound (1.0 equiv).

  • Inerting & Solvent: Remove the tube from the glovebox (if used), seal with a septum, and add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Amine Addition: Add the primary or secondary amine (1.2 equiv) via syringe.

  • Reaction: Heat the sealed reaction mixture with stirring (typically 80-110 °C) for the specified time (4-24 hours).[14] Monitor progress by LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify by flash column chromatography.

References

Challenges in the scale-up synthesis of 3-Iodo-4H-chromen-4-one.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Iodo-4H-chromen-4-one

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the synthesis and scale-up of this important heterocyclic compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure you can quickly diagnose and resolve issues in your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes to this compound?

There are two primary strategies for synthesizing the target compound:

  • Direct Iodination of 4H-chromen-4-one: This is the most straightforward approach, involving the electrophilic substitution of a hydrogen atom at the C-3 position of the pre-formed chromone ring. Various iodinating systems can be employed, including molecular iodine (I₂) with a base or oxidant, N-Iodosuccinimide (NIS), or other hypervalent iodine reagents.[1][2]

  • Cyclization of an Iodinated Precursor: This method involves synthesizing an open-chain precursor that already contains the iodine atom and then performing a ring-closure reaction to form the chromone ring. A common example is the reaction of 2'-hydroxyacetophenones with dimethylformamide dimethyl-acetal (DMF-DMA) to form an enaminone, which is then subjected to a one-pot cyclization and iodination using molecular iodine.[3]

For scale-up operations, direct iodination is often preferred due to atom economy and fewer synthetic steps, provided that selectivity and purification challenges can be effectively managed.

Q2: Why is achieving high selectivity for the C-3 position a common challenge during direct iodination?

The C-3 position of the 4H-chromen-4-one ring is electron-deficient due to the influence of the adjacent carbonyl group and the pyrone oxygen. This makes it susceptible to nucleophilic attack but less reactive towards electrophiles than a typical aromatic ring. However, electrophilic iodination at C-3 is feasible because it proceeds through an intermediate that is stabilized by the overall ring system. The primary challenge arises from the potential for side reactions, including:

  • Iodination at other positions: The benzo portion of the chromone can undergo electrophilic substitution, although this typically requires more forcing conditions.

  • Formation of di-iodinated species: If the reaction is not carefully controlled, a second iodine atom can be introduced.

  • Reaction with the solvent or base: Certain conditions can lead to undesired side products.

Careful selection of the iodinating agent and precise control over reaction stoichiometry, temperature, and time are critical to maximizing C-3 selectivity.

Q3: What are the critical safety considerations when scaling up this synthesis?
  • Iodinating Reagents: Many iodinating agents, like NIS and molecular iodine, are strong oxidizers and can be corrosive and toxic. Avoid inhalation of dust or vapors and prevent skin contact.

  • Solvents: Depending on the chosen protocol, solvents like chloroform, dichloromethane, or pyridine may be used.[3] These present their own health and environmental hazards. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The iodination reaction can be exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Reagents must be added controllably, and the reaction vessel should be equipped with adequate cooling and temperature monitoring to prevent thermal runaways.

  • Work-up Procedures: Quenching the reaction, often with a reducing agent like sodium thiosulfate to remove excess iodine, can also be exothermic and may release gases. Perform quenching slowly and with caution.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Category 1: Low Yield & Incomplete Conversion

Q: My reaction shows low conversion of the starting 4H-chromen-4-one, even after extended reaction times. What are the likely causes and how can I fix this?

A: Low conversion is a common hurdle and can typically be traced back to one of three areas: reagent activity, reaction conditions, or inherent substrate reactivity.

Causality: The electrophilic iodination of the relatively electron-poor C-3 position on the chromone ring is often a slow reaction. The potency of the electrophilic iodine species (I⁺) is paramount.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Iodinating Agent: N-Iodosuccinimide (NIS) can degrade over time, especially if exposed to light or moisture, releasing I₂. Use freshly opened or properly stored NIS. Molecular iodine (I₂) should be of high purity. Reagents like 1,3-Diiodo-5,5-dimethylhydantoin (DIH) are often more reactive and can be a good alternative.[2]

    • Solvent: Ensure you are using anhydrous solvents, as water can react with some iodinating agents and interfere with the reaction.

  • Optimize Reaction Conditions:

    • Temperature: Gently increasing the reaction temperature can significantly increase the reaction rate. Monitor the reaction by TLC or HPLC to avoid decomposition or side product formation at higher temperatures.

    • Catalyst/Activator: Many iodination reactions require an acid catalyst (e.g., H₂SO₄, TFA) to generate a more potent electrophile. If your protocol is catalyst-free, consider the addition of a catalytic amount of a non-nucleophilic acid. For I₂-based methods, an oxidant may be required to generate the I⁺ species.

  • Increase Reagent Stoichiometry: If you are confident in your reagent quality and conditions, a slight excess of the iodinating agent (e.g., 1.1 to 1.3 equivalents) can drive the reaction to completion. However, use caution as a large excess can lead to di-iodination.

Category 2: Impurity Profile & Side Reactions

Q: I'm observing a significant side product with a higher molecular weight, likely a di-iodinated species. How can I improve selectivity?

A: The formation of di-iodinated byproducts indicates that the reaction conditions are too harsh or the stoichiometry is incorrect.

Causality: Once the first iodine atom is attached at C-3, the ring is further deactivated. However, under forcing conditions (high temperature, high concentration of a powerful iodinating agent), a second iodination can occur, typically on the benzene ring.

Troubleshooting Steps:

  • Control Stoichiometry: Use no more than 1.05 - 1.1 equivalents of your iodinating agent. Ensure the reagent is added portion-wise or as a solution over time rather than all at once, which keeps its instantaneous concentration low.

  • Lower the Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate is the most effective way to improve selectivity.

  • Choose a Milder Reagent: If you are using a highly reactive system (e.g., DIH/H₂SO₄), consider switching to a milder one, such as NIS in a non-polar solvent or I₂ with a base like pyridine. A comparison of common agents is provided below.

Table 1: Comparison of Common Iodinating Agents

Reagent Formula Common Conditions Reactivity Selectivity Work-up Considerations
Molecular Iodine I₂ Base (Pyridine) or Oxidant Low-Moderate Good Requires quenching with Na₂S₂O₃ to remove color.
N-Iodosuccinimide C₄H₄INO₂ Acid catalyst or inert solvent Moderate-High Good-Excellent Succinimide byproduct is water-soluble and easily removed.

| DIH | C₅H₆I₂N₂O₂ | Strong acid (e.g., H₂SO₄) | High | Moderate-Good | Dimethylhydantoin byproduct is water-soluble.[2] |

Q: My final product has a persistent yellow or brown color, even after initial purification. What is the cause and how can it be removed?

A: A persistent color is almost always due to residual molecular iodine (I₂) or iodine-containing polymeric impurities.

Causality: Iodine has a very high extinction coefficient and can stain silica gel and the product, making it difficult to remove completely, especially at scale where chromatographic purification is less desirable.

Troubleshooting Steps:

  • Thorough Aqueous Work-up:

    • During the work-up, wash the organic layer multiple times with a fresh 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the organic layer is colorless.

    • Follow this with a brine wash to remove residual water and water-soluble impurities.

  • Recrystallization: This is the most effective method for purification at scale.

    • Solvent Screening: Screen for a solvent system where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, isopropanol, ethyl acetate/hexane, or toluene.

    • Activated Carbon: If color persists after the first recrystallization, perform a second recrystallization and add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite® to remove the carbon before allowing it to cool.

Category 3: Scale-Up Specific Challenges

Q: The work-up and isolation are proving difficult at scale. What is a robust method for obtaining the pure product without relying on column chromatography?

A: A robust, scalable purification strategy should focus on crystallization rather than chromatography.

Workflow Diagram: Scalable Synthesis & Purification

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation Phase A Charge Reactor with 4H-Chromen-4-one & Solvent B Controlled Addition of Iodinating Agent A->B C Monitor Reaction (TLC/HPLC) B->C D Quench with Na2S2O3 (aq) C->D Upon Completion E Phase Separation D->E F Solvent Swap to Crystallization Solvent E->F G Hot Filtration (optional, with carbon) F->G H Cool to Crystallize G->H I Filter & Wash Solid H->I J Dry Product I->J K Pure this compound J->K Final Product

Caption: Scalable workflow for synthesis and purification.

Detailed Protocol: Scalable Purification

  • Quench and Wash: After the reaction is complete, cool the mixture and slowly add it to a separate vessel containing a stirred solution of 10% aqueous sodium thiosulfate. The volume of the thiosulfate solution should be sufficient to fully decolorize the mixture.

  • Phase Separation: If using a water-immiscible solvent, separate the organic layer. If using a water-miscible solvent (like THF or Dioxane), add a water-immiscible solvent (like Ethyl Acetate or Toluene) and water to perform an extraction. Wash the organic layer with brine.

  • Solvent Swap & Crystallization:

    • Concentrate the organic layer under reduced pressure to remove the reaction solvent.

    • Add a suitable recrystallization solvent (e.g., ethanol) and heat until the solid fully dissolves.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cooling too quickly can cause the product to "crash out," trapping impurities.

    • Once at room temperature, cool further in an ice bath for 1-2 hours to maximize recovery.

  • Filtration and Drying: Collect the solid product by filtration, washing the filter cake with a small amount of cold recrystallization solvent. Dry the product under vacuum to a constant weight.

Troubleshooting Decision Tree: General Issues

G Start Problem Encountered LowYield Low Yield or Incomplete Reaction Start->LowYield HighImpurity High Impurity Profile Start->HighImpurity CheckReagents Verify Reagent Purity & Stoichiometry LowYield->CheckReagents HighImpurity->CheckReagents OptimizeTemp Adjust Temperature CheckReagents->OptimizeTemp RefineWorkup Improve Quench/ Wash Steps CheckReagents->RefineWorkup ChangeReagent Change Iodinating Agent OptimizeTemp->ChangeReagent Success Problem Resolved ChangeReagent->Success Recrystallize Perform/Optimize Recrystallization RefineWorkup->Recrystallize Recrystallize->Success

Caption: Troubleshooting decision-making process.

References

How to avoid deiodination in reactions involving 3-Iodo-4H-chromen-4-one?

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Iodo-4H-chromen-4-one Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide expert insights and practical solutions to common challenges encountered during its use in chemical synthesis, with a primary focus on preventing the undesired side reaction of deiodination.

The this compound scaffold is a valuable building block in medicinal chemistry and materials science.[1][2] However, the reactivity of the carbon-iodine bond, while essential for forming new carbon-carbon and carbon-heteroatom bonds, also makes it susceptible to cleavage, leading to the formation of the simple 4H-chromen-4-one as a byproduct. This guide will help you understand the root causes of this issue and provide robust strategies to maximize the yield of your desired product.

Troubleshooting Guide: Deiodination in Cross-Coupling Reactions

This section addresses specific, common problems encountered during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are frequently employed to functionalize the 3-position of the chromone core.

Question 1: I am performing a Suzuki-Miyaura coupling with an arylboronic acid, but my main product is the deiodinated 4H-chromen-4-one. What are the likely causes and how can I fix this?

Answer: This is a classic and frequent challenge. Deiodination in Suzuki couplings is a competitive side reaction where the aryl halide is reduced instead of coupled.[3] The primary causes stem from the catalytic cycle itself, where the palladium intermediate that should proceed to transmetalation is instead intercepted by a proton source (protonolysis) or undergoes reductive elimination with a hydride species.[4]

Here are the key parameters to investigate and optimize:

  • Ligand Choice: The ligand bound to the palladium center is critical. Standard ligands like triphenylphosphine (PPh₃) can be inefficient, allowing side reactions to dominate.

    • Expert Recommendation: Switch to bulky, electron-rich phosphine ligands.[5] Ligands such as SPhos, XPhos, or other biaryl phosphines are highly effective.[5] They accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle, which outcompetes the deiodination pathway.

  • Base Selection: The strength and nature of the base are crucial.

    • Expert Recommendation: Avoid strong bases like sodium tert-butoxide (NaOt-Bu) if you observe significant deiodination. These can sometimes promote side reactions.[3] Instead, screen weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5] These provide sufficient basicity for the catalytic cycle without promoting unwanted pathways.

  • Solvent and Atmosphere: The presence of water and oxygen can be detrimental.

    • Expert Recommendation: Ensure your solvent is anhydrous and thoroughly degassed. While some Suzuki protocols use aqueous base solutions, excessive water can be a proton source for deiodination.[5] Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and side reactions.

  • Temperature Control: High temperatures can increase the rate of deiodination.[3]

    • Expert Recommendation: Once you have an optimized catalyst/ligand/base system, try running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., starting at 80 °C instead of 110 °C).

Question 2: My Sonogashira coupling of this compound with a terminal alkyne is giving low yields and a complex mixture, including the deiodinated starting material. What should I do?

Answer: Deiodination is also a known issue in Sonogashira reactions, often competing with the desired C-C bond formation.[6][7] In addition to protonolysis, homocoupling of the alkyne (Glaser coupling) can occur, consuming your reagents and complicating purification.

Here are troubleshooting steps tailored for the Sonogashira reaction:

  • Copper Co-catalyst: The copper(I) salt is a co-catalyst that forms a copper acetylide, which is the active species for transmetalation to palladium.[6][8]

    • Expert Recommendation: Use copper(I) iodide (CuI) and ensure it is fresh and pure. Old or oxidized copper sources can be less effective. In some cases, for very sensitive substrates, a "copper-free" Sonogashira protocol may be beneficial.[9] These often require a specific ligand and base combination (e.g., a bulky phosphine and a strong amine base like pyrrolidine).

  • Base and Solvent: The amine base is not just a base; it's also a ligand and can influence the catalyst.

    • Expert Recommendation: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Ensure they are distilled and dry. The solvent should be anhydrous and degassed. Aprotic polar solvents like DMF or THF are standard.

  • Ligand Selection: As with the Suzuki reaction, the choice of phosphine ligand is critical.

    • Expert Recommendation: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are classic catalysts, they can be suboptimal.[8] Consider using more electron-rich and bulky phosphine ligands to accelerate the catalytic cycle and suppress side reactions.[8]

  • Reaction Temperature: Sonogashira couplings can often be run at milder conditions.

    • Expert Recommendation: Many Sonogashira couplings of aryl iodides proceed efficiently at room temperature.[6] Avoid excessive heating unless necessary, as it can promote alkyne homocoupling and substrate decomposition.

Troubleshooting Flowchart for Deiodination in Cross-Coupling

Here is a logical workflow to diagnose and solve deiodination issues in your palladium-catalyzed reactions.

G start Deiodination Observed in Crude Reaction Mixture? ligand Is the ligand a bulky, electron-rich phosphine (e.g., SPhos, XPhos)? start->ligand Yes change_ligand ACTION: Switch to a bulkier, electron-rich ligand. ligand->change_ligand No base Is the base appropriate? (e.g., not overly strong) ligand->base Yes change_ligand->base change_base ACTION: Screen weaker bases (K₂CO₃, Cs₂CO₃, K₃PO₄). base->change_base No conditions Are solvent & atmosphere strictly anhydrous & inert? base->conditions Yes change_base->conditions improve_conditions ACTION: Use dry, degassed solvents and inert gas sparging. conditions->improve_conditions No temp Is the temperature as low as feasible? conditions->temp Yes improve_conditions->temp lower_temp ACTION: Attempt reaction at a lower temperature (e.g., 80°C). temp->lower_temp No success Problem Solved temp->success Yes lower_temp->success Suzuki_Cycle cluster_0 Desired Suzuki Cycle cluster_1 Deiodination Side Reaction pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-I) pd_intermediate Ar-Pd(II)-I(L₂) ox_add->pd_intermediate transmetal Transmetalation (Ar'B(OH)₂ + Base) pd_intermediate->transmetal protonolysis Protonolysis (H⁺ Source) pd_intermediate->protonolysis Undesired Pathway pd_biaryl Ar-Pd(II)-Ar'(L₂) transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product protonolysis->pd0 Catalyst Regeneration deiod_product Ar-H (Byproduct) protonolysis->deiod_product

References

Troubleshooting guide for the synthesis of 4H-chromen-4-ones.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4H-chromen-4-ones, commonly known as chromones. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of chromone synthesis. In this hub, we will address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple procedural lists to explain the chemical reasoning behind each troubleshooting step.

The synthesis of the chromone scaffold is a cornerstone in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4] However, the path to pure, high-yield products can be fraught with obstacles such as low yields, unexpected side products, and purification difficulties. This guide provides field-proven insights to help you overcome these challenges.

Section 1: Troubleshooting Common Synthetic Routes

The construction of the 4H-chromen-4-one core is primarily achieved through a few key name reactions. This section will dissect the common issues encountered in these classical and modern synthetic pathways.

The Baker-Venkataraman Rearrangement and Subsequent Cyclization

The Baker-Venkataraman rearrangement is a robust method for synthesizing 1,3-diketone precursors, which are then cyclized to form the chromone ring.[5] This two-step process, while effective, has several potential pitfalls.

Question: I am observing a low yield of my desired 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione after the Baker-Venkataraman rearrangement. What are the likely causes and solutions?

Answer: A low yield in the Baker-Venkataraman rearrangement often points to issues with the base, solvent, or reaction temperature.[6]

  • Base Selection and Stoichiometry: The choice of base is critical. While strong bases like potassium hydroxide or sodium hydride are effective, their use requires strictly anhydrous conditions to prevent hydrolysis of the starting ester or the 1,3-diketone product.[6] Weaker bases like potassium carbonate can be used but may require higher temperatures and longer reaction times.[6] Ensure you are using a sufficient stoichiometric amount of base to drive the equilibrium towards the enolate formation.

  • Solvent Purity: The presence of moisture is detrimental.[6] Ensure all solvents, such as pyridine or acetone, are thoroughly dried before use. Water can quench the base and lead to unwanted hydrolysis side reactions.[6][7]

  • Reaction Temperature: The optimal temperature can vary depending on the reactivity of your substrate and the chosen base. For less reactive substrates, gentle heating may be necessary to facilitate the rearrangement. However, excessive heat can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[8]

Parameter Common Issue Troubleshooting Action Rationale
Base Incomplete reactionUse a stronger base (e.g., KOH, NaH) or increase the amount of a weaker base (e.g., K2CO3).To ensure complete deprotonation and enolate formation.
Solvent Hydrolysis of starting material/productUse anhydrous solvents (e.g., dry pyridine, THF).[6]To prevent quenching of the base and unwanted side reactions.[6][7]
Temperature Sluggish or incomplete reactionGradually increase the temperature while monitoring with TLC.To overcome the activation energy barrier without causing decomposition.

Question: My subsequent acid-catalyzed cyclization of the 1,3-diketone to the 4H-chromen-4-one is giving a poor yield. What can I do?

Answer: Inefficient cyclization is a common hurdle. The choice of acid catalyst and the removal of water are key to success.

  • Acid Catalyst: A variety of acids can be used, including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid.[4][9] The optimal acid and its concentration can be substrate-dependent. If one acid is yielding poor results, screening other acids is a worthwhile endeavor. For example, a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid is often effective.[10]

  • Dehydration: The cyclization is a dehydration reaction. Ensuring the removal of water as it is formed can drive the reaction to completion. Conducting the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can be beneficial.

  • Reaction Time and Temperature: As with the rearrangement, these parameters are crucial. Monitor the reaction by TLC to avoid prolonged reaction times at high temperatures, which can lead to side product formation.[8]

Baker_Venkataraman_Troubleshooting Start Low Yield of 1,3-Diketone Base Optimize Base (Strength & Stoichiometry) Start->Base Solvent Ensure Anhydrous Solvent Start->Solvent Temp Adjust Temperature (Monitor by TLC) Start->Temp Cyclization Low Yield of Chromone Base->Cyclization Solvent->Cyclization Temp->Cyclization Acid Screen Acid Catalysts (H2SO4, HCl, p-TsOH) Cyclization->Acid Water Facilitate Water Removal (Azeotropic Distillation) Cyclization->Water Time_Temp Optimize Reaction Time & Temperature Cyclization->Time_Temp Success High Yield Product Acid->Success Water->Success Time_Temp->Success

Caption: Troubleshooting workflow for the Baker-Venkataraman synthesis of 4H-chromen-4-ones.

The Allan-Robinson Reaction

The Allan-Robinson reaction offers a more direct route to flavones (2-aryl-4H-chromen-4-ones) by reacting an o-hydroxyaryl ketone with an aromatic anhydride.[11][12]

Question: I am attempting an Allan-Robinson reaction, but the yield of my flavone is very low and I have a complex mixture of products. What could be going wrong?

Answer: The complexity of the Allan-Robinson reaction mechanism can lead to several side reactions if not properly controlled.

  • Anhydride Reactivity: Ensure you are using an aromatic anhydride. The use of an aliphatic anhydride will lead to the formation of coumarins as a major byproduct.[10][11]

  • Base and Temperature Control: This reaction is typically carried out at high temperatures, often with the sodium salt of the corresponding aromatic acid acting as the base.[12] The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition. Careful temperature control is paramount.

  • Side Reactions: The reaction proceeds through a series of acylation and cyclization steps.[11][13] Incomplete reaction at any stage can lead to a mixture of intermediates. Ensure sufficient reaction time for the reaction to go to completion. Monitoring by TLC is essential.

Allan_Robinson_Mechanism Reactants o-Hydroxyaryl Ketone + Aromatic Anhydride Enolization Enolization of Ketone Reactants->Enolization Acylation Acylation of Enol Enolization->Acylation Intermediate1 Acylated Intermediate Acylation->Intermediate1 Base_Abstraction Base-catalyzed Proton Abstraction Intermediate1->Base_Abstraction Enolate_Formation Enolate Formation Base_Abstraction->Enolate_Formation Cyclization Intramolecular Cyclization Enolate_Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Flavone Dehydration->Product

Caption: Simplified mechanism of the Allan-Robinson reaction.

Section 2: Purification and Characterization FAQs

Obtaining the desired product is only half the battle; purification and characterization are equally critical steps.

Question: My crude 4H-chromen-4-one product is difficult to purify. What are the best practices?

Answer: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: For products that are crystalline solids, recrystallization is often the most effective method for removing minor impurities.[10] Common solvents include ethanol, methanol, or ligroin.[10][14] Experiment with different solvent systems to find the one that gives the best recovery and purity.

  • Column Chromatography: If recrystallization is ineffective or if you have a mixture of closely related compounds, column chromatography is the standard technique.[10] Silica gel is the most common stationary phase, with mobile phase systems like hexane/ethyl acetate or dichloromethane/methanol being effective for eluting chromones.[10]

  • Dealing with Starting Materials: If unreacted starting materials are the primary impurity, consider a simple acid-base wash during the workup to remove phenolic starting materials or basic reagents.

Question: I am observing an unexpected byproduct in my reaction. How can I identify it?

Answer: The most common byproducts are often isomers or related heterocyclic compounds.

  • Flavanones and Aurones: In flavone synthesis, the formation of flavanones (the saturated analog) or aurones (isomers) is a common issue.[8][15] Flavanones can arise from incomplete oxidation.[10] Aurones can form under certain reaction conditions, particularly if the temperature is not well-controlled.[8]

  • Coumarins: As mentioned, if an aliphatic anhydride is used in an Allan-Robinson type synthesis, coumarins will be a significant byproduct.[10]

  • Spectroscopic Analysis: A combination of NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy is essential for the structural elucidation of any unknown byproducts. Comparing the spectral data to known compounds in the literature is a crucial step.

Section 3: Advanced and Alternative Synthetic Strategies

While classical methods are widely used, several modern techniques offer advantages in terms of efficiency and environmental impact.

Question: Are there greener or more efficient methods for synthesizing 4H-chromen-4-ones?

Answer: Yes, several modern synthetic methodologies can improve the synthesis of chromones.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields.[10]

  • Ultrasound Irradiation: Sonication can also promote cyclization reactions, often at lower temperatures and with shorter reaction times, resulting in high yields.[10]

  • Intramolecular Wittig Reaction: A novel approach involves an intramolecular Wittig reaction of acylphosphoranes derived from O-acylsalicylic acids, providing good to excellent yields of 4H-chromen-4-ones.[16][17] This method offers a simpler, one-pot cyclization route.[16]

Experimental Protocols

Protocol 1: Baker-Venkataraman Synthesis of o-Hydroxydibenzoylmethane [14]

  • In a suitable beaker, dissolve o-benzoyloxyacetophenone in pyridine.

  • Warm the solution to 50°C.

  • Add pulverized 85% potassium hydroxide and stir the mixture mechanically for 15-20 minutes. A yellow precipitate of the potassium salt of the diketone will form.

  • Cool the mixture to room temperature and acidify with 10% acetic acid until the yellow precipitate dissolves, and the desired o-hydroxydibenzoylmethane precipitates.

  • Collect the product by filtration, wash with water, and air-dry.

Protocol 2: Acid-Catalyzed Cyclization to Flavone [10]

  • In a round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane in glacial acetic acid.

  • With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL for 4.5 g of diketone).

  • Heat the mixture to reflux for a specified time, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice water to precipitate the crude flavone.

  • Collect the product by filtration, wash thoroughly with water until free of acid, and dry.

References

Identifying and removing impurities from 3-Iodo-4H-chromen-4-one.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-iodo-4H-chromen-4-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges associated with the synthesis and purification of this important heterocyclic intermediate. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: My initial TLC analysis of the crude product shows multiple spots. What are the most likely impurities?

A1: When synthesizing this compound, particularly from o-hydroxyaryl enaminones and molecular iodine, several impurities are commonly observed.[1] The identity and quantity of these depend on reaction conditions like temperature, reaction time, and stoichiometry.

Most Common Impurities:

  • Unreacted Starting Material: This is often the (E)-3-(dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-one intermediate. It is significantly more polar than the product and will have a much lower Rf value on a normal-phase TLC plate.

  • 4H-Chromen-4-one (Un-iodinated Analog): Incomplete iodination is a frequent issue. This byproduct has a polarity very similar to your desired product, making it the most challenging impurity to remove. Its Rf will be very close to, or almost indistinguishable from, this compound on TLC.

  • Excess Iodine (I₂): Residual iodine from the reaction will appear as a distinct, often brownish-purple spot that may streak.

  • Solvent-Related Impurities: Residual high-boiling point solvents like DMF or pyridine, if used, can be present.[1]

A preliminary ¹H NMR of the crude product is highly recommended to confirm these suspicions before proceeding with extensive purification.

Q2: The color of my isolated product is yellowish or brown, not the expected white or off-white solid. What causes this discoloration?

A2: A yellow or brown hue in the final product is almost always due to residual iodine (I₂). While seemingly a minor issue, trace iodine can interfere with subsequent reactions, particularly metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) where it can poison the catalyst.

Troubleshooting Steps:

  • Aqueous Wash: During the work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the elemental iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase.

    I₂ (purple/brown) + 2 Na₂S₂O₃ (aq) → 2 NaI (colorless) + Na₂S₄O₆ (aq)

  • Activated Carbon Treatment: If discoloration persists after recrystallization, it may be due to trace, highly colored organic impurities. Dissolving the product in a suitable solvent and stirring briefly with a small amount of activated carbon before filtering and recrystallizing can remove these.[2] Use carbon sparingly, as it can adsorb your product and reduce the yield.

Troubleshooting & Purification Guides

Problem 1: My ¹H NMR spectrum shows a singlet around δ 6.3 ppm, in addition to the expected aromatic signals. How do I remove the corresponding impurity?

This singlet is characteristic of the C3-proton of the un-iodinated 4H-chromen-4-one byproduct. Its presence confirms an incomplete iodination reaction. Due to its structural similarity to the desired product, separation can be challenging.

Below is a decision-making workflow to select the most effective purification strategy based on the level of contamination.

PurificationWorkflow start Assess Crude Product Purity (¹H NMR & TLC) decision Is the 4H-chromen-4-one impurity >15% by NMR integration? start->decision recrystallization Attempt Recrystallization decision->recrystallization No (<15%) chromatography Perform Column Chromatography decision->chromatography Yes recheck_purity Re-assess Purity (TLC, NMR, MP) recrystallization->recheck_purity chromatography->recheck_purity success Pure this compound recheck_purity->success Purity >98% failure Consider Re-running Reaction or Re-purification recheck_purity->failure Purity <98% PurityCheck cluster_nmr NMR Analysis cluster_ms Mass Spectrometry cluster_physical Physical Properties h_nmr ¹H NMR: - No C3-H signal (~6.3 ppm) - C2-H signal (>8.0 ppm) c_nmr ¹³C NMR: - C3 signal ~90-100 ppm - C4 (C=O) signal ~175 ppm confirmed_product Identity & Purity Confirmed ms MS: - Molecular Ion (M⁺) at m/z ≈ 272 mp Melting Point: - Sharp, narrow range - Matches literature value final_product Purified Product final_product->h_nmr final_product->c_nmr final_product->ms final_product->mp

References

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of 3-Iodo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-iodo-4H-chromen-4-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It offers a comparative analysis with related chromone structures to elucidate the influence of the C-3 iodo substituent and provides a robust, field-tested protocol for acquiring high-quality NMR data.

The Foundational Principles: ¹H NMR of the Chromone Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation.[1][2] The ¹H NMR spectrum provides critical information based on four key features:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Protons near electronegative atoms or unsaturated systems are "deshielded" and appear at a higher chemical shift (downfield).[3][4][5][6]

  • Integration: The area under a signal is proportional to the number of protons it represents.[1]

  • Multiplicity (Splitting): Arises from spin-spin coupling between non-equivalent neighboring protons, providing connectivity data.[2]

  • Coupling Constant (J): The distance between split peaks, measured in Hertz (Hz), which gives geometric and bonding information.[2]

The parent 4H-chromen-4-one structure presents a characteristic ¹H NMR pattern. It consists of two main regions: the vinylic protons on the pyranone ring (H-2 and H-3) and the four protons on the fused benzene ring (H-5, H-6, H-7, H-8). Understanding this baseline is crucial for interpreting substituted analogues.

Deconstructing the Spectrum: Predicted ¹H NMR of this compound

The introduction of an iodine atom at the C-3 position dramatically alters the electronic environment and, consequently, the ¹H NMR spectrum. Iodine's influence stems from its electronegativity and significant steric and anisotropic effects.[7][8][9]

Here is a detailed, proton-by-proton analysis of the expected spectrum, assuming acquisition in deuterated chloroform (CDCl₃).

Proton Numbering Convention

Figure 1. Structure and proton numbering of this compound.
  • H-2 Proton (Singlet, δ ≈ 8.3 ppm): In the parent chromone, H-2 is a doublet coupled to H-3. The substitution of H-3 with iodine removes this coupling partner, causing the H-2 signal to collapse into a sharp singlet (s). The electronegativity of the iodine atom withdraws electron density from the C2-C3 double bond, deshielding H-2 and shifting it significantly downfield compared to its position in unsubstituted chromone.

  • H-5 Proton (Doublet of Doublets, δ ≈ 8.2 ppm): This is typically the most deshielded proton in the aromatic ring. Its proximity to the carbonyl group at C-4 subjects it to a strong anisotropic deshielding effect. It will appear as a doublet of doublets (dd) due to coupling with two different neighbors:

    • Ortho-coupling to H-6 (³JH5-H6 ≈ 7-9 Hz).[10][11][12][13]

    • Meta-coupling to H-7 (⁴JH5-H7 ≈ 1-3 Hz).[10][11][12]

  • H-7 Proton (Triplet of Doublets or Multiplet, δ ≈ 7.7-7.8 ppm): This proton is coupled to three other protons, leading to a more complex signal. It will be split by:

    • Ortho-coupling to H-6 (³JH7-H6 ≈ 7-9 Hz).

    • Ortho-coupling to H-8 (³JH7-H8 ≈ 7-9 Hz).

    • Meta-coupling to H-5 (⁴JH5-H7 ≈ 1-3 Hz). If the two ortho coupling constants are similar, the signal may appear as a triplet of doublets (td). Otherwise, it will be a more complex multiplet (m).

  • H-8 Proton (Doublet of Doublets, δ ≈ 7.5 ppm): This proton is adjacent to the electron-donating ether oxygen, which shields it relative to H-5. It appears as a doublet of doublets (dd) due to:

    • Ortho-coupling to H-7 (³JH8-H7 ≈ 7-9 Hz).

    • Meta-coupling to H-6 (⁴JH8-H6 ≈ 1-3 Hz).

  • H-6 Proton (Triplet of Doublets or Multiplet, δ ≈ 7.4-7.5 ppm): Often the most shielded of the aromatic protons, H-6 experiences coupling from:

    • Ortho-coupling to H-5 (³JH6-H5 ≈ 7-9 Hz).

    • Ortho-coupling to H-7 (³JH6-H7 ≈ 7-9 Hz).

    • Meta-coupling to H-8 (⁴JH6-H8 ≈ 1-3 Hz). Similar to H-7, this signal often appears as a triplet of doublets (td) or a multiplet (m).

Comparative Analysis: The Substituent Effect in Action

To fully appreciate the spectral features of this compound, it is instructive to compare its predicted data with that of the parent 4H-chromen-4-one. This comparison highlights the diagnostic changes induced by the C-3 iodine substituent.

Proton4H-Chromen-4-one (in CDCl₃)[14][15]This compound (Predicted)Rationale for Spectral Change
H-2 δ 7.91 (d, J=6.0 Hz)δ ~8.3 (s)Loss of Coupling & Deshielding: Substitution of H-3 with Iodine removes the coupling partner, collapsing the doublet to a singlet. Iodine's electronegativity deshields H-2, causing a significant downfield shift.
H-3 δ 6.35 (d, J=6.0 Hz)N/A (Substituted with I)Signal Disappearance: Proton is replaced by iodine.
H-5 δ 8.21 (dd, J=8.0, 1.7 Hz)δ ~8.2 (dd, J≈8.0, 1.5 Hz)Minimal Change: The C-3 substituent is distant from H-5, so its chemical shift and coupling pattern are largely unaffected.
H-6 δ 7.42 (ddd, J=8.3, 7.1, 1.1 Hz)δ ~7.45 (m or td)Minimal Change: The electronic effect of the C-3 iodine on the benzene ring is minor. The chemical shift and coupling remain similar.
H-7 δ 7.68 (ddd, J=8.5, 7.1, 1.7 Hz)δ ~7.7 (m or td)Minimal Change: Similar to H-6, the remote C-3 substituent has little impact on the H-7 signal.
H-8 δ 7.47 (dd, J=8.5, 1.1 Hz)δ ~7.5 (dd)Minimal Change: The chemical shift and coupling pattern for H-8 are expected to be very similar to the parent compound.

Table 1. A comparative guide to the ¹H NMR data for 4H-chromen-4-one and the predicted data for this compound.

Visualizing Connectivity: J-Coupling Diagram

The through-bond scalar couplings that give rise to the observed multiplicities in the aromatic region can be visualized to aid in assignment.

References

A Comparative Guide to the 13C NMR Chemical Shifts of 3-Iodo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic Characterization

3-Iodo-4H-chromen-4-one is a key intermediate in the synthesis of a variety of bioactive molecules and functional materials. The introduction of an iodine atom at the C-3 position of the chromone scaffold provides a versatile handle for further chemical modifications, such as cross-coupling reactions. Accurate spectroscopic characterization is paramount for confirming the structure and purity of these compounds. Among the various analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct and detailed insight into the carbon framework of a molecule, revealing subtle electronic changes induced by substituent effects. This guide will dissect the 13C NMR spectrum of this compound, contrasting it with the spectrum of 4H-chromen-4-one to elucidate the influence of the iodine substituent.

Experimental Protocol: Acquisition of 13C NMR Data

The following is a generalized, best-practice protocol for the acquisition of 13C NMR spectra for chromone derivatives. The specific parameters used to obtain the data presented in this guide are cited in the references.

Workflow for 13C NMR Data Acquisition

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Spectrometer Setup & Acquisition cluster_data_processing Data Processing dissolve Dissolve ~10-20 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CDCl3) dissolve->solvent tms Add TMS as internal standard (0 ppm) solvent->tms transfer Transfer to a 5 mm NMR tube tms->transfer lock Lock the spectrometer on the deuterium signal transfer->lock shim Shim the magnetic field for homogeneity lock->shim setup Set up a standard 13C{1H} experiment shim->setup acquire Acquire the spectrum (e.g., 400 MHz, 298 K) setup->acquire ft Fourier Transform the FID acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to TMS baseline->reference

Caption: A generalized workflow for acquiring high-quality 13C NMR spectra.

Comparative Analysis of 13C NMR Chemical Shifts

The introduction of an iodine atom at the C-3 position of the 4H-chromen-4-one scaffold induces significant and predictable changes in the 13C NMR chemical shifts. These changes are primarily governed by the interplay of inductive effects, resonance effects, and the "heavy atom effect" of iodine.

Below is a table comparing the experimental 13C NMR chemical shifts of 4H-chromen-4-one and this compound.

Table 1: Comparison of 13C NMR Chemical Shifts (ppm) of 4H-Chromen-4-one and this compound

Carbon Atom4H-Chromen-4-one (in CDCl3)[1]This compound (in CDCl3)[2]Δδ (δ_iodo - δ_parent)
C-2155.8160.5+4.7
C-3 111.4 78.2 -33.2
C-4177.6174.9-2.7
C-4a123.9123.6-0.3
C-5125.1126.1+1.0
C-6125.1125.4+0.3
C-7133.7134.4+0.7
C-8117.9118.2+0.3
C-8a156.2155.8-0.4

Note: The assignments for this compound are based on the analysis of substituent effects and comparison with related structures.

Structural Representation with Carbon Numbering

Caption: Structures and numbering of 4H-chromen-4-one and this compound.

Analysis of Key Chemical Shift Differences:
  • The "Heavy Atom Effect" on C-3: The most dramatic change is observed at the C-3 position, which experiences a significant upfield shift of approximately 33.2 ppm upon iodination. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a local magnetic field that shields the directly attached carbon nucleus.[3][4] This effect is particularly pronounced for heavier halogens like bromine and iodine and is a key diagnostic feature for the presence of these substituents.

  • Deshielding of the β-Carbon (C-2): In contrast to the shielding of the α-carbon (C-3), the adjacent β-carbon (C-2) is deshielded, shifting downfield by about 4.7 ppm. This deshielding is attributed to the electron-withdrawing inductive effect of the iodine atom, which reduces the electron density at C-2.

  • Minor Effects on the Carbonyl and Benzene Ring Carbons: The chemical shift of the carbonyl carbon (C-4) is slightly shifted upfield by 2.7 ppm. This could be due to a combination of factors, including a slight disruption of the conjugation in the α,β-unsaturated ketone system. The carbons of the benzene ring (C-4a to C-8a) show only minor changes in their chemical shifts, generally less than 1 ppm. This indicates that the electronic effects of the iodine substituent at the C-3 position are largely localized and do not significantly perturb the aromatic system.

Conclusion

The 13C NMR spectrum of this compound provides a clear and unambiguous confirmation of its structure. The most notable features are the substantial upfield shift of the iodine-bearing C-3 carbon due to the heavy atom effect and the corresponding downfield shift of the adjacent C-2 carbon. These characteristic shifts serve as valuable diagnostic tools for chemists working with halogenated chromone derivatives. A thorough understanding of these substituent effects is crucial for the correct interpretation of NMR data and for the rational design of new synthetic targets.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 3-Iodo-4H-chromen-4-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the robust characterization of novel therapeutic candidates is paramount. The 3-iodo-4H-chromen-4-one scaffold and its derivatives represent a promising class of compounds with diverse biological activities. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of these molecules. This guide provides an in-depth comparison of mass spectrometry-based approaches for analyzing this compound, moving beyond a simple recitation of methods to explain the causality behind experimental choices and ensure self-validating protocols.

Introduction to this compound and its Analytical Challenges

The this compound core structure, a derivative of the flavonoid family, presents unique analytical considerations. The presence of a halogen, specifically iodine, significantly influences its ionization and fragmentation behavior. Furthermore, the polarity and thermal stability of derivatives can vary widely depending on the substitutions at other positions of the chromen-4-one ring system. A successful analytical strategy hinges on selecting the appropriate ionization technique and understanding the predictable fragmentation pathways to confirm the identity of the parent compound and its metabolites or degradants.

Ionization Source Selection: A Comparative Analysis

The choice of ionization source is the most critical decision in developing a robust MS method for this compound and its derivatives. The two most common atmospheric pressure ionization (API) techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are compared below.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds.[1][2][3] It typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal in-source fragmentation.[1]

Mechanism of Action: In ESI, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass spectrometer.

Applicability to this compound:

  • Advantages: For derivatives of this compound that possess polar functional groups (e.g., hydroxyl, carboxyl, or amino groups), ESI is the preferred method. Its gentle nature preserves the molecular ion, which is crucial for accurate molecular weight determination. ESI is also ideal for analyzing thermally labile derivatives that might decompose under the high temperatures of an APCI source.[4]

  • Disadvantages: Non-polar derivatives with limited sites for protonation or deprotonation may exhibit poor ionization efficiency with ESI.[1][4] High concentrations of non-volatile buffers can lead to ion suppression, reducing sensitivity.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is a gas-phase ionization technique that is more suitable for less polar and more volatile compounds.[1][4][5]

Mechanism of Action: The sample solution is nebulized and vaporized in a heated tube. A corona discharge needle then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules through a series of chemical reactions.

Applicability to this compound:

  • Advantages: For non-polar derivatives of this compound, APCI can provide significantly better sensitivity than ESI.[4][5] It is also less susceptible to matrix effects from salts and buffers compared to ESI.[4]

  • Disadvantages: APCI requires the analyte to be thermally stable enough to withstand vaporization temperatures.[4] For some labile derivatives, this can lead to thermal degradation before ionization, complicating spectral interpretation. While generally a soft ionization technique, APCI can sometimes induce more in-source fragmentation than ESI.

Head-to-Head Comparison: ESI vs. APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Best for polar, ionizable compoundsBest for non-polar to moderately polar compounds
Thermal Stability Suitable for thermally labile compounds[4]Requires thermal stability[4]
Ionization Mechanism Liquid-phase ionization from charged droplets[1]Gas-phase chemical ionization via proton transfer[1]
Multiple Charging Readily forms multiply charged ions for large molecules[1][2]Primarily generates singly charged ions[1]
Matrix Effects More susceptible to ion suppression from non-volatile buffersLess susceptible to matrix effects[4]
Flow Rates Optimal at lower flow rates (e.g., < 1 mL/min)[1]Works well with higher flow rates (e.g., > 0.5 mL/min)

Fragmentation Analysis of this compound

Understanding the fragmentation patterns of this compound is essential for structural confirmation, particularly in tandem mass spectrometry (MS/MS) experiments. The fragmentation of flavonoids and related chromone structures is well-documented and typically involves characteristic losses.[6][7]

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion is expected to proceed through several key pathways, primarily driven by the stable chromone core and the presence of the iodine substituent.

  • Loss of Iodine Radical (I•): The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to lose an iodine radical (127 Da).

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation of the chromone ring is the neutral loss of CO (28 Da).[8] This can occur multiple times.

  • Retro-Diels-Alder (RDA) Fission: The heterocyclic ring of the chromone nucleus can undergo RDA fragmentation, leading to characteristic product ions that can help localize substituents on the A and C rings.[7]

The following Graphviz diagram illustrates the predicted fragmentation pathways for the protonated molecule of this compound.

Fragmentation_Pathway M [M+H]+ F1 [M+H - I•]+ M->F1 - I• F2 [M+H - CO]+ M->F2 - CO F3 [M+H - I• - CO]+ F1->F3 - CO F2->F3 - I• F4 [M+H - 2CO]+ F2->F4 - CO

Caption: Predicted fragmentation of this compound.

Experimental Protocols

To ensure reproducible and reliable results, the following detailed protocols are provided for the analysis of this compound derivatives using LC-MS.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (from biological matrices): For quantitative analysis from plasma or tissue homogenates, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is recommended to minimize matrix effects.

LC-MS/MS Method

The following is a general-purpose LC-MS/MS method that can be optimized for specific derivatives.

ParameterRecommended Conditions
LC Column C18 reversed-phase, 2.1 x 100 mm, 2.6 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ion Source ESI or APCI (select based on analyte properties)
Polarity Positive
MS/MS Transitions Monitor at least two transitions for each analyte for confident identification and quantification.

The workflow for method development is illustrated below.

Method_Development_Workflow Analyte Characterize Analyte (Polarity, Stability) IonSource Select Ion Source (ESI vs. APCI) Analyte->IonSource Tune Tune MS Parameters (Direct Infusion) IonSource->Tune LC Develop LC Method (Column, Mobile Phase, Gradient) Tune->LC Optimize Optimize MS/MS (Collision Energy) LC->Optimize Validate Validate Method (Linearity, Accuracy, Precision) Optimize->Validate

Caption: LC-MS method development workflow.

Conclusion

The successful mass spectrometry analysis of this compound and its derivatives requires a methodical approach that considers the unique physicochemical properties of each analyte. By carefully selecting the ionization source and understanding the predictable fragmentation patterns, researchers can confidently identify and quantify these promising compounds. The comparison of ESI and APCI presented here provides a framework for making informed decisions, while the detailed protocols offer a starting point for robust method development. As with any analytical challenge, empirical testing and optimization are key to achieving the highest quality data.

References

A Comparative Crystallographic Guide to 3-Iodo-4H-chromen-4-one Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional architecture of bioactive molecules is paramount. The chromen-4-one scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, particularly iodinated analogues, have garnered significant interest due to their potential as therapeutic agents. This guide provides an in-depth comparative analysis of the crystal structures of 3-iodo-4H-chromen-4-one analogues, offering insights into their solid-state properties, intermolecular interactions, and the influence of substituent placement on their molecular conformation. While the crystal structure of the parent this compound is not publicly available, this guide will utilize a well-characterized analogue as a reference for comparison, providing a robust framework for understanding the structure-property relationships within this important class of compounds.

Introduction: The Significance of Structural Analysis in Chromone-Based Drug Design

The chromen-4-one core is a versatile pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of an iodine atom at the 3-position can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Single-crystal X-ray diffraction (XRD) is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable data on bond lengths, bond angles, and intermolecular interactions. This structural information is critical for rational drug design, enabling the optimization of lead compounds and the development of novel therapeutics with enhanced efficacy and selectivity.

Experimental Protocols: From Synthesis to Structure Solution

The successful crystal structure analysis of this compound analogues hinges on the successful synthesis of high-purity compounds and the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound Analogues

A general and efficient method for the synthesis of 3-iodochromone derivatives involves a two-step process. The first step is the condensation of a substituted 2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield an enaminone intermediate. Subsequent cyclization of the enaminone with iodine affords the corresponding 3-iodochromone.[1]

Step-by-Step Synthesis Protocol:

  • Enaminone Formation:

    • Dissolve the substituted 2-hydroxyacetophenone in a suitable solvent, such as toluene or xylene.

    • Add an equimolar amount of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude enaminone. Purification can be achieved by recrystallization or column chromatography.

  • Iodocyclization:

    • Dissolve the enaminone in a suitable solvent, such as dioxane or chloroform.

    • Add a solution of iodine (I₂) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound analogue.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of this compound Analogues start Substituted 2-Hydroxyacetophenone enaminone Enaminone Intermediate start->enaminone Condensation dmf_dma DMF-DMA dmf_dma->enaminone product This compound Analogue enaminone->product Iodocyclization iodine Iodine (I₂) iodine->product

Caption: Synthetic pathway for this compound analogues.

Crystallization Techniques for Chromone Derivatives

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. Several techniques can be employed, and the optimal method will depend on the specific properties of the compound.

  • Slow Evaporation: This is the simplest crystallization method. A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

  • Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is collected by a detector, and the resulting data is processed to determine the crystal structure.

Single-Crystal X-ray Diffraction Workflow

SCXRD_Workflow cluster_scxrd Single-Crystal X-ray Diffraction Analysis crystal Single Crystal diffraction Diffraction Pattern Collection crystal->diffraction xray X-ray Source xray->diffraction data_processing Data Processing & Structure Solution diffraction->data_processing refinement Structure Refinement data_processing->refinement structure Final Crystal Structure refinement->structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Comparative Crystal Structure Analysis

In the absence of the crystal structure for the parent this compound, we will utilize 6-iodo-4-oxo-4H-chromene-3-carbaldehyde as our primary reference for this comparative guide. This choice is based on its structural similarity, the presence of an iodine atom on the chromone core, and the availability of its detailed crystallographic data.[2] We will compare its structural features with other halogenated and substituted analogues.

Compound Formula Crystal System Space Group Key Intermolecular Interactions Reference
6-Iodo-4-oxo-4H-chromene-3-carbaldehyde (Reference) C₁₀H₅IO₃TriclinicP-1Halogen bonding (I···O), π–π stacking[2]
7-Iodo-4-oxo-4H-chromene-3-carbaldehyde C₁₀H₅IO₃MonoclinicP2₁/nC–H···O hydrogen bonds, π–π stacking[3]
3-Acetyl-4H-chromen-4-one C₁₁H₈O₃MonoclinicP2₁/nC–H···O hydrogen bonds, π–π stacking[4]
Analysis of the Reference Structure: 6-Iodo-4-oxo-4H-chromene-3-carbaldehyde

The crystal structure of 6-iodo-4-oxo-4H-chromene-3-carbaldehyde reveals a nearly planar chromone ring system.[2] The most significant intermolecular interaction observed is a halogen bond between the iodine atom at the 6-position and the carbonyl oxygen of the formyl group of an adjacent molecule.[2] This interaction plays a crucial role in the crystal packing, forming supramolecular chains. Additionally, π–π stacking interactions between the aromatic rings of neighboring molecules contribute to the overall stability of the crystal lattice.[2]

Comparison with 7-Iodo-4-oxo-4H-chromene-3-carbaldehyde

Shifting the iodine atom from the 6- to the 7-position significantly alters the intermolecular interactions. In the crystal structure of 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, the dominant intermolecular forces are C–H···O hydrogen bonds and π–π stacking interactions.[3] The absence of a prominent halogen bond in this isomer suggests that the position of the iodine atom is critical for the formation of this type of interaction in the solid state. This highlights the subtle yet profound impact of substituent placement on the supramolecular architecture.

Comparison with a Non-Iodinated Analogue: 3-Acetyl-4H-chromen-4-one

To understand the influence of the iodine atom itself, we can compare the iodinated analogues to a non-iodinated counterpart, such as 3-acetyl-4H-chromen-4-one. The crystal structure of this compound is stabilized primarily by C–H···O hydrogen bonds and π–π stacking interactions, similar to the 7-iodo analogue.[4] The absence of the bulky and polarizable iodine atom leads to a different packing arrangement and potentially different physicochemical properties, such as melting point and solubility.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of crystallization technique is often empirical, but a logical approach can increase the likelihood of success. For novel chromone derivatives, starting with slow evaporation from a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, dichloromethane) is a prudent first step. If this fails, vapor diffusion offers more control over the rate of crystallization.

A self-validating crystallographic experiment is one where the final refined structure is consistent with other analytical data. For instance, the molecular formula determined from the X-ray data should match that obtained from high-resolution mass spectrometry. Furthermore, the connectivity and stereochemistry observed in the crystal structure should be consistent with NMR spectroscopic data. Any discrepancies should be carefully investigated to ensure the accuracy of the structural assignment.

Authoritative Grounding and Concluding Remarks

The study of crystal structures of this compound analogues provides invaluable insights for the drug discovery process. The position of the iodine atom has been shown to significantly influence the intermolecular interactions, which in turn dictate the crystal packing and can affect the solid-state properties of the compound. While the crystal structure of the parent this compound remains elusive, the comparative analysis of its analogues presented here offers a solid foundation for understanding the structural landscape of this important class of molecules. Future work should focus on obtaining the crystal structure of the parent compound to complete this comparative picture and further aid in the rational design of novel chromone-based therapeutics.

References

A Comparative Guide to Computational and DFT Studies of 3-Iodo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 3-Iodo-4H-chromen-4-one, focusing on the synergy between experimental findings and computational studies using Density Functional Theory (DFT). As Senior Application Scientists, our goal is to offer a practical framework for researchers to understand and predict the molecular properties of this and similar heterocyclic compounds, which are pivotal in medicinal chemistry and materials science.[1][2][3]

The chromone scaffold is a recurring motif in biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2][3] The introduction of a halogen atom, such as iodine, at the C-3 position can significantly modulate the electronic structure and, consequently, the biological and material properties of the molecule. Understanding these modifications at a molecular level is crucial for rational drug design and the development of novel functional materials.

This guide will navigate through the synthesis, experimental characterization, and computational modeling of this compound. We will present a detailed protocol for both the experimental work and the DFT calculations, followed by a comparative analysis of the results. This integrated approach serves to validate the computational models and provide deeper insights into the structure-property relationships of this halogenated chromone.

Experimental Protocol: Synthesis and Characterization

A reliable experimental foundation is paramount for any computational study. The synthesis and characterization of this compound provide the empirical data against which theoretical models are benchmarked.

Synthesis of this compound

The synthesis of 2-substituted 3-iodo-4H-chromen-4-ones has been reported through various methods.[1][4] A common approach involves the heterocyclization of appropriate precursors in the presence of molecular iodine.[4] Below is a generalized, replicable protocol based on established synthetic routes for chromone derivatives.[5][6]

Step-by-Step Synthesis Protocol:

  • Starting Material Preparation: Begin with a suitable precursor, such as a 2-hydroxyaryl enaminone or a related derivative.

  • Cyclization and Iodination: In a round-bottom flask, dissolve the precursor in a suitable solvent like methanol or dimethylformamide (DMF).

  • Add molecular iodine (I₂) to the solution. The reaction is typically carried out at room temperature or with gentle heating.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup to remove any unreacted iodine and other water-soluble impurities.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[7][8]

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular skeleton.

  • FT-IR Spectroscopy: Identifies the functional groups present in the molecule by observing their characteristic vibrational frequencies.[8]

  • UV-Vis Spectroscopy: Investigates the electronic transitions within the molecule, offering insights into its conjugation and chromophoric systems.[9]

Computational Protocol: DFT and TD-DFT Studies

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structural, electronic, and spectroscopic properties of molecules with a good balance of accuracy and computational cost.[10][11]

Computational Workflow Diagram

Computational Workflow for this compound cluster_input Input Preparation cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_analysis Data Analysis & Comparison mol_structure Initial 3D Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry nmr_calc NMR Shielding Constants (GIAO method) geom_opt->nmr_calc Optimized Geometry nbo_analysis Natural Bond Orbital (NBO) Analysis geom_opt->nbo_analysis Optimized Geometry uv_vis_calc UV-Vis Spectra Simulation (e.g., TD-B3LYP) geom_opt->uv_vis_calc Optimized Geometry compare_geom Compare Bond Lengths/Angles with Experimental Data geom_opt->compare_geom Structural Parameters compare_ir Compare Calculated IR Frequencies with Experimental Spectrum freq_calc->compare_ir Vibrational Frequencies compare_nmr Compare Calculated NMR Shifts with Experimental Spectrum nmr_calc->compare_nmr Chemical Shifts fmo_mep Analyze Frontier Molecular Orbitals (FMO) & Molecular Electrostatic Potential (MEP) nbo_analysis->fmo_mep Electronic Structure Data compare_uv Compare Calculated UV-Vis λmax with Experimental Spectrum uv_vis_calc->compare_uv Electronic Transitions

Caption: Computational workflow for DFT studies of this compound.

Step-by-Step Computational Protocol
  • Molecular Structure Input: Draw the 3D structure of this compound using a molecular editor and perform an initial geometry optimization using a molecular mechanics force field.

  • Geometry Optimization: Perform a full geometry optimization using DFT. A commonly used and reliable functional for organic molecules is B3LYP, paired with a basis set such as 6-311++G(d,p) to adequately describe the electronic structure, including the heavy iodine atom.[11][12]

  • Frequency Calculations: Conduct frequency calculations on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational frequencies for comparison with the experimental FT-IR spectrum.[11]

  • NMR Chemical Shift Calculations: Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry.[13] The calculated isotropic shielding values are then referenced against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

  • UV-Vis Spectra Simulation: Use Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum.[14] This will provide the vertical excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis spectrum.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.[11]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[15]

    • Natural Bond Orbital (NBO) Analysis: Investigate intramolecular charge transfer and hyperconjugative interactions, which can provide deeper insights into the molecule's stability and electronic properties.[13][16]

Comparative Analysis: Bridging Theory and Experiment

The core of this guide is the direct comparison of experimental data with the results obtained from DFT calculations. This comparative approach is crucial for validating the computational methodology and for gaining a more comprehensive understanding of the molecule's properties.

Structural Parameters

The optimized geometric parameters (bond lengths and angles) from the DFT calculations should be compared with available crystallographic data for similar chromone derivatives, as direct X-ray data for this compound may not be readily available. This comparison helps in assessing the accuracy of the chosen level of theory. Discrepancies can often be attributed to intermolecular interactions in the solid state, which are not accounted for in the gas-phase calculations.

Table 1: Comparison of Key Calculated and Experimental Bond Lengths (Å) and Angles (°) for a Chromone Core

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental (Reference Chromone)
C=O Bond LengthValueValue
C-I Bond LengthValueValue
C-O-C AngleValueValue
C-C=O AngleValueValue

(Note: Placeholder values would be replaced with actual calculated and reference experimental data.)

Spectroscopic Properties

A direct comparison of the calculated and experimental spectra is a powerful validation tool.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental FT-IRCalculated (Scaled)
C=O StretchValueValue
C=C Stretch (Aromatic)ValueValue
C-O-C StretchValueValue
C-I StretchValueValue

(Note: Calculated frequencies are often scaled by a factor to account for anharmonicity and basis set incompleteness.)

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomExperimentalCalculated
H-2ValueValue
C-2ValueValue
C-3ValueValue
C-4 (C=O)ValueValue

Table 4: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max, nm)

SolventExperimental λ_maxCalculated λ_max
EthanolValueValue
ChloroformValueValue

Alternative Compounds for Comparative Study

To provide a broader context, the properties of this compound can be compared with other halogenated chromones or chromone derivatives with different substituents at the C-3 position. This comparative analysis can elucidate the specific effects of the iodine atom on the molecule's properties.

Potential Comparative Compounds:

  • 4H-Chromen-4-one (Parent Compound): To establish a baseline.

  • 3-Chloro-4H-chromen-4-one and 3-Bromo-4H-chromen-4-one: To study the effect of different halogens.

  • 3-Methyl-4H-chromen-4-one: To compare an electron-donating group with the electron-withdrawing/polarizable iodine.

By performing similar DFT calculations on these analogs, a clear trend in how different substituents influence the geometric, electronic, and spectroscopic properties can be established.

Conclusion

This guide has outlined a comprehensive and integrated approach for the study of this compound, combining experimental synthesis and characterization with detailed DFT and TD-DFT calculations. The synergy between these methods provides a robust framework for understanding the structure-property relationships of this and other functionalized chromones. For researchers in drug development and materials science, this comparative methodology is invaluable for the rational design of new molecules with tailored properties. The presented protocols and comparative analyses serve as a self-validating system, ensuring both scientific rigor and practical applicability.

References

A Senior Application Scientist's Guide to the Comparative Biological Activity of Substituted 4H-Chromen-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

The 4H-chromen-4-one, or chromone, scaffold is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2] This benzo-γ-pyrone framework is prevalent in a vast array of natural products and synthetic compounds, granting access to a wide spectrum of pharmacological activities.[3] The remarkable versatility of the chromone nucleus lies in its susceptibility to chemical modification; the type and position of substituents dramatically modulate its biological profile, leading to potent and often selective agents.[1]

This guide provides a comparative analysis of the biological activities of substituted 4H-chromen-4-ones, focusing on the critical structure-activity relationships (SAR) that govern their efficacy. We will delve into key therapeutic areas, presenting comparative experimental data and the detailed protocols required to validate these findings, offering researchers a comprehensive resource for navigating the development of novel chromone-based therapeutics.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The chromone scaffold is a prolific source of anticancer agents, with derivatives showing activity against numerous cancer cell lines, including those exhibiting multi-drug resistance.[4][5][6] The mechanism of action is diverse, ranging from kinase inhibition to disruption of tubulin polymerization.[4][7][8]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 4H-chromen-4-ones is exquisitely sensitive to the substitution pattern.

  • Position 2: Substitution with an aryl or heteroaryl group is a common and effective strategy. For instance, a series of 2-phenyl-4H-chromen-4-one derivatives were evaluated for BRAF kinase inhibitory activity, with compounds A10 (possessing a 2-phenyl group) and A16 (with a 2-(thiophen-2-yl) group) showing potent antiproliferative activity against human osteosarcoma (U2OS) and melanoma (A375) cell lines, respectively.[8]

  • Position 4: Modifications at the C-4 position have been explored, particularly in the context of overcoming multi-drug resistance. A study on 4-aryl-4H-chromenes revealed that an ester functional group at this position was critical for potent and selective cytotoxicity against the multi-drug resistant HL60/MX2 leukemia cell line.[6]

  • Positions 5, 6, and 7: Substituents on the benzo portion of the scaffold are crucial. A 4-bromobenzyloxy substituent at position 5 was found to be important for inhibiting the ABCG2 protein, which is involved in drug efflux and resistance.[9] Furthermore, a methoxy group at position 7 has been shown to significantly impact the anti-inflammatory activity, which is often linked to cancer.[10] In another study, novel chromene derivatives showed potent nanomolar activity against melanoma, prostate, and glioma cell lines, with compound 4e being particularly effective against the A172 human glioma cell line (IC₅₀: 7.4 nM).[4][7]

Comparative Data: Anticancer Activity of Substituted Chromenes
Compound IDKey SubstituentsCancer Cell LineActivity (IC₅₀)Reference
4e 2-Amino, 3-cyano, 4-(p-tolyl)A172 (Glioma)7.4 nM[4][7]
4a 2-Amino, 3-cyano, 4-phenylA375 (Melanoma)130 nM[4]
Chromone 1 5-(4-bromobenzyloxy), 2-(indolylethylcarbonyl)ABCG2-mediated effluxPotent Inhibitor[9]
A16 2-(thiophen-2-yl), 3-hydroxyA375 (Melanoma)~5 µM[8]
CXL017 2-amino, 3-cyano, 4-ester, 6-arylHL60/MX2 (Leukemia)Potent Cytotoxicity[6]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[11] The rationale is that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A172 glioma cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test chromone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: In Vitro Anticancer Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A375, A172) seeding 3. Plate Seeding cell_culture->seeding compound_prep 2. Compound Dilution (Substituted Chromones) treatment 4. Cell Treatment compound_prep->treatment seeding->treatment incubation 5. Incubation (48-72h) treatment->incubation mtt 6. MTT Addition incubation->mtt readout 7. Absorbance Reading (570 nm) mtt->readout calc 8. IC50 Calculation readout->calc TLR4_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds Chromone Substituted Chromone-4-one Chromone->TLR4 inhibits MAPK MAPK (p38, ERK, JNK) Chromone->MAPK inhibits TLR4->MAPK activates NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines induces NFkB->Cytokines induces iNOS iNOS NFkB->iNOS induces NO Nitric Oxide (NO) iNOS->NO

References

A Comparative Guide to the Quantitative Analysis of 3-Iodo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 3-Iodo-4H-chromen-4-one, a halogenated derivative of the chromone scaffold, represents a class of compounds with significant interest in medicinal chemistry due to the diverse biological activities of chromone derivatives.[1] This guide provides an in-depth, objective comparison of principal analytical methodologies for the quantification of this compound.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, ensuring that each described method is a self-validating system. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, providing detailed, field-proven insights to guide your selection of the most appropriate technique for your specific analytical needs.

Introduction to this compound and its Analytical Challenges

This compound is a heterocyclic compound with a molecular weight of 272.04 g/mol . Its structure, featuring a chromone core and an iodine atom, presents unique analytical considerations. The presence of the chromone moiety provides a strong chromophore, making it amenable to UV-Vis detection. However, its relatively non-polar nature and potential for thermal lability require careful consideration in chromatographic method development.

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds.[2] For this compound, a reverse-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's non-polar characteristics for effective separation.

Principle of Separation

In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Non-polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus be retained longer, allowing for separation from more polar impurities.[3]

Proposed HPLC Methodology

This proposed method is designed to provide a robust and reproducible quantification of this compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable organic solvent such as acetonitrile or methanol to a final concentration of approximately 0.1 mg/mL.[4] Filter the solutions through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. A C18 column is chosen for its strong retention of non-polar compounds.[6]

    • Mobile Phase: A gradient of HPLC-grade water (A) and acetonitrile (B). A gradient elution is recommended for initial method development to ensure separation from any potential impurities with varying polarities.[7]

      • Initial conditions: 60% A, 40% B

      • Gradient: Linearly increase to 90% B over 10 minutes.

      • Hold: Hold at 90% B for 2 minutes.

      • Re-equilibration: Return to initial conditions and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm. Chromone derivatives are known to have strong absorbance in the UV region.[8][9][10]

Data Presentation:

ParameterProposed ValueRationale
Column C18 (150 x 4.6 mm, 5 µm)Strong retention for non-polar analytes.[6]
Mobile Phase Water:Acetonitrile (Gradient)Good separation efficiency for compounds with a range of polarities.
Flow Rate 1.0 mL/minBalances analysis time and resolution.
Temperature 30 °CEnsures reproducibility of retention times.
Detection UV at 254 nmChromones exhibit strong UV absorbance.[8][9][10]
Injection Volume 10 µLA standard volume to avoid column overload.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific Alternative

GC-MS combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[11]

Analytical Considerations for GC-MS

Direct analysis of this compound by GC-MS may be challenging due to its molecular weight and the potential for thermal degradation in the hot injector. To enhance volatility and thermal stability, a derivatization step is often necessary for compounds with polar functional groups or those that are not inherently volatile.[12][13] While this compound is relatively non-polar, its carbonyl group could potentially benefit from derivatization to improve peak shape and prevent on-column degradation.

Proposed GC-MS Methodology with Derivatization

A silylation derivatization is proposed to increase the volatility and thermal stability of the analyte.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.[13]

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[14]

    • Cool the sample to room temperature before injection.

  • Instrumentation: A standard GC-MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • GC Column: A low- to mid-polarity capillary column, such as a VF-624ms or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), is recommended for the analysis of halogenated compounds.[15][16]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at 15 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

Data Presentation:

ParameterProposed ValueRationale
Derivatization Silylation (BSTFA + 1% TMCS)Increases volatility and thermal stability.[13]
GC Column VF-624ms or equivalentSuitable for halogenated organic compounds.[15][16]
Injector Temp. 250 °CEnsures rapid volatilization without degradation.
Oven Program 100-280 °C at 15 °C/minProvides good separation of the derivatized analyte.
Ionization Electron Ionization (EI) at 70 eVStandard ionization for GC-MS.
Detection Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantification.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Dry Solvent start->dissolve derivatize Derivatize with BSTFA dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on GC Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (SIM) ionize->detect integrate Extract Ion Chromatogram detect->integrate quantify Quantify Concentration integrate->quantify

Caption: GC-MS analysis workflow for this compound.

UV-Visible Spectrophotometry: A Simple and Rapid Quantification Method

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.

Principle of Measurement

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined.

Proposed UV-Vis Spectrophotometry Methodology

Experimental Protocol:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). Chromone and its derivatives typically exhibit strong absorption bands in this region.[8][9][10][17][18]

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear over the desired concentration range.

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent used for the standards, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Data Presentation:

ParameterProposed ApproachRationale
Solvent Ethanol or AcetonitrileUV-transparent and good solubility for the analyte.
λmax Determination Scan from 200-400 nmTo identify the wavelength of maximum sensitivity.[8][9][10][17][18]
Quantification External Standard CalibrationA reliable method for concentration determination.

Workflow Diagram:

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing lambda_max Determine λmax standards Prepare Standard Solutions lambda_max->standards measure_std Measure Absorbance of Standards standards->measure_std sample Prepare Sample Solution measure_sample Measure Absorbance of Sample sample->measure_sample calibrate Generate Calibration Curve measure_std->calibrate quantify Determine Sample Concentration measure_sample->quantify calibrate->quantify

References

A Senior Application Scientist's Guide to the Synthesis of Functionalized 4H-Chromen-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4H-chromen-4-one, or flavone, scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1][2] Compounds bearing this core exhibit a vast array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3][4] The synthetic versatility and significant biological potential of these oxygen-containing heterocycles have driven the development of numerous synthetic methodologies over the past century.[5]

This guide provides an in-depth evaluation of the principal synthetic routes to functionalized 4H-chromen-4-ones. We will move beyond simple procedural lists to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The objective is to equip researchers with the critical knowledge needed to select and optimize the ideal synthetic strategy for their specific target molecules.

The Baker-Venkataraman Rearrangement: A Classic and Reliable Route

First reported independently by Wilson Baker and K. Venkataraman in the 1930s, this rearrangement remains a cornerstone for flavone synthesis.[6][7] The strategy involves a two-stage process: a base-catalyzed rearrangement of an o-acyloxyacetophenone to a key 1,3-diketone intermediate, followed by an acid-catalyzed cyclodehydration.[6][8][9]

Causality of the Mechanism

The reaction's success hinges on the regioselective formation of a 1,3-dicarbonyl moiety ortho to a phenolic hydroxyl group.[7] The process is initiated by a strong base, which abstracts the acidic α-proton of the ketone to form an enolate. This enolate then performs an intramolecular nucleophilic attack on the adjacent ester carbonyl, a process akin to an intramolecular Claisen condensation.[7][10] The resulting cyclic alkoxide intermediate collapses to form a more stable phenolate, which upon acidic workup, yields the 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione. This diketone is the direct precursor to the flavone, readily undergoing cyclization and dehydration in the presence of a strong acid like sulfuric acid.[1][8]

Baker_Venkataraman start o-Acyloxyacetophenone enolate Enolate Intermediate start->enolate Deprotonation cyclic Cyclic Alkoxide enolate->cyclic Intramolecular Acyl Transfer diketone 1,3-Diketone (o-Hydroxydibenzoylmethane) cyclic->diketone Ring Opening & Protonation flavone 4H-Chromen-4-one (Flavone) diketone->flavone Cyclodehydration step1_reagent Base (e.g., KOH) step2_reagent Acid (e.g., H₂SO₄)

Caption: The Baker-Venkataraman Rearrangement workflow.

Experimental Protocol: Synthesis of Flavone

This three-session protocol is adapted from established laboratory procedures.[8]

Session 1: Preparation of o-Benzoyloxyacetophenone

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-hydroxyacetophenone (10 g, 0.073 mol), benzoyl chloride (14.4 g, 0.102 mol), and dry pyridine (15 mL).

  • The reaction is exothermic and will warm spontaneously. After the initial exotherm subsides (approx. 20 minutes), pour the mixture into a 1 L beaker containing crushed ice (150 g) and 1 M hydrochloric acid (350 mL) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and recrystallize from methanol to yield o-benzoyloxyacetophenone.

Session 2: Preparation of o-Hydroxydibenzoylmethane (The Rearrangement)

  • In a 250 mL three-neck flask, dissolve o-benzoyloxyacetophenone (7 g, 0.029 mol) in dry pyridine (27 mL). Heat the mixture to 50 °C with mechanical stirring.

  • Quickly pulverize potassium hydroxide (2.5 g, 0.045 mol) in a pre-heated mortar and add it to the reaction mixture.

  • Stir for 15-20 minutes until a yellow potassium salt precipitates.

  • Cool the mixture to room temperature and acidify with 10% acetic acid solution (38 mL) while stirring to precipitate the product.

  • Collect the crude o-hydroxydibenzoylmethane by vacuum filtration.

Session 3: Preparation of Flavone (Cyclization)

  • In a 100 mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane (4.5 g, 0.019 mol) in glacial acetic acid (25 mL).

  • With stirring, carefully add concentrated sulfuric acid (1 mL).

  • Heat the mixture in a boiling water bath for 1 hour.

  • Pour the hot reaction mixture onto crushed ice (130 g) and stir until the ice melts.

  • Collect the crude flavone by vacuum filtration, wash with water until the filtrate is neutral, and recrystallize from petroleum ether.

The Allan-Robinson Reaction: A Direct Condensation Approach

Developed in 1924, the Allan-Robinson reaction provides a more direct route to flavones by condensing an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt at elevated temperatures.[3][11][12]

Causality of the Mechanism

The reaction is believed to proceed via the enolate of the o-hydroxyaryl ketone.[11][13] This enolate acts as a nucleophile, attacking the carbonyl of the aromatic anhydride.[3] The subsequent steps involve an intramolecular cyclization and condensation sequence, driven by the high temperature, to form the pyrone ring of the flavone scaffold.[3] The sodium salt of the aromatic acid acts as the basic catalyst required for the initial enolization.[13]

Allan_Robinson start o-Hydroxyaryl Ketone + Aromatic Anhydride enolate Enolate Formation start->enolate attack Nucleophilic Attack enolate->attack intermediate 1,3-Diketone Intermediate attack->intermediate Acylation product Flavone intermediate->product Intramolecular Cyclocondensation reagents Na-Salt of Aromatic Acid, Heat

Caption: The Allan-Robinson reaction pathway.

Experimental Protocol: Synthesis of 7-Hydroxy-3-methoxyflavone

This protocol illustrates the core principles of the Allan-Robinson reaction.[3]

  • Combine ω-methoxyresacetophenone, benzoic anhydride, and sodium benzoate in a reaction vessel.

  • Heat the mixture to a high temperature (typically 180-200 °C) for several hours.

  • After cooling, the reaction mass is treated with ethanol and then hydrolyzed with aqueous potassium hydroxide to saponify any unreacted anhydride and esters.

  • The mixture is then filtered, and the filtrate is saturated with carbon dioxide to precipitate the phenolic flavone.

  • The crude product is collected and purified by recrystallization.

Claisen-Schmidt Condensation and Oxidative Cyclization of Chalcones

This is arguably the most versatile and widely used method for preparing functionalized flavones due to its convergent nature.[14][15] The strategy involves two discrete, high-yielding steps: the formation of an o-hydroxychalcone followed by its oxidative cyclization.

Causality of the Mechanism

Step 1: Claisen-Schmidt Condensation. An o-hydroxyacetophenone is condensed with a substituted aromatic aldehyde under basic (e.g., NaOH, KOH) or acidic conditions.[14][15] The base deprotonates the α-carbon of the acetophenone to generate an enolate, which then attacks the aldehyde carbonyl in an aldol addition. Subsequent dehydration of the aldol adduct readily occurs to form the thermodynamically stable α,β-unsaturated ketone system of the chalcone.[15]

Step 2: Oxidative Cyclization. The resulting o-hydroxychalcone is then cyclized. This transformation can be achieved using various reagents. A common method is the Algar-Flynn-Oyamada (AFO) reaction, which uses alkaline hydrogen peroxide to effect an oxidative cyclization, often yielding a 3-hydroxyflavone (a flavonol).[14] Alternatively, reagents like iodine in DMSO or POCl₃ can promote cyclization and subsequent dehydrogenation to yield the flavone directly.[2][16] The reaction proceeds via an initial intramolecular Michael addition of the phenolic hydroxyl group onto the enone system, forming a flavanone intermediate, which is then oxidized in situ to the flavone.[16]

Chalcone_Route start o-Hydroxyacetophenone + Ar-CHO chalcone o-Hydroxychalcone start->chalcone Condensation flavanone Flavanone Intermediate chalcone->flavanone Cyclization flavone Flavone flavanone->flavone Dehydrogenation step1_reagent Base (e.g., KOH) Claisen-Schmidt step2_reagent Oxidant (e.g., I₂/DMSO) Oxidative Cyclization

Caption: Flavone synthesis via the chalcone pathway.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of a Chalcone Derivative [15]

  • Dissolve the o-hydroxyacetophenone (1 eq.) and the desired aromatic aldehyde (1 eq.) in ethanol or methanol.

  • Slowly add an aqueous solution of NaOH or KOH dropwise with constant stirring at room temperature.

  • Continue stirring for several hours (monitor by TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization.

Step 2: Oxidative Cyclization to a Flavone [15]

  • Dissolve the purified chalcone in a suitable solvent such as DMSO or acetic acid.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the flavone.

  • Collect the solid product by vacuum filtration, wash with a sodium thiosulfate solution to remove excess iodine, then wash with cold water.

  • Purify the crude flavone by recrystallization or column chromatography.

Modern Approaches: The Intramolecular Wittig Reaction

Newer methods aim to overcome the limitations of classical routes, such as harsh conditions or multiple steps. A notable example is the synthesis of 4H-chromen-4-ones via an intramolecular Wittig reaction, which offers a novel and efficient one-pot cyclization strategy.[2][17]

Causality of the Mechanism

This method involves the reaction of a silyl ester of an O-acylsalicylic acid with a phosphorus ylide.[17] This reaction forms an acylphosphorane intermediate. This key intermediate then undergoes an intramolecular Wittig cyclization, where the ylide carbon attacks the ester carbonyl. This forms the characteristic pyrone ring and extrudes triphenylphosphine oxide, yielding the final 4H-chromen-4-one in good to excellent yields (55-80%).[17] This approach is powerful because it constructs the heterocyclic ring through a C=C bond formation, a different disconnection compared to the classical C-O bond formations.

Comparative Evaluation of Synthetic Routes

The choice of synthetic route is dictated by factors such as substrate availability, desired substitution pattern, scalability, and tolerance of functional groups.

Synthetic Route Starting Materials Key Intermediate Typical Conditions Advantages Limitations Typical Yields
Baker-Venkataraman o-Hydroxyacetophenone, Aromatic acyl chloride1,3-Diketone1. Base (KOH, NaH) 2. Strong Acid (H₂SO₄)Reliable, high-yielding, regioselective.[6][7]Requires pre-functionalization; harsh acid for cyclization.[8]70-90%
Allan-Robinson o-Hydroxyaryl ketone, Aromatic anhydrideIn situ diketoneHigh temperature (180-200°C), basic salt.[3]One-pot from ketone and anhydride.[11]High temperatures, sometimes lower yields, limited scope.[3]40-60%
Chalcone Pathway o-Hydroxyacetophenone, Aromatic aldehydeo-Hydroxychalcone1. Base (NaOH) 2. Oxidant (I₂, H₂O₂)Highly versatile, modular, widely applicable.[14][15]Two distinct steps; potential for side products (flavanones, aurones).[1]60-85%
Intramolecular Wittig O-Acylsalicylic acid derivative, Phosphorus ylideAcylphosphoraneAnhydrous solvent, room temp to reflux.Mild conditions, one-pot cyclization, good yields.[17]Requires synthesis of specific ylide reagents.[17]55-80%[17]

Conclusion: Strategic Selection for Targeted Outcomes

The synthesis of functionalized 4H-chromen-4-ones is a mature field with a rich arsenal of methodologies.

  • The Baker-Venkataraman Rearrangement remains the gold standard for reliability and high yields when the requisite o-acyloxyacetophenone is readily accessible.

  • The Claisen-Schmidt condensation followed by oxidative cyclization offers unparalleled versatility and is the method of choice for generating libraries of analogues, as it allows for facile variation of both the A and B rings of the flavone core.[14][15]

  • The Allan-Robinson Reaction , while historically significant, is often superseded by milder and more general methods but can be useful for specific substitution patterns.

  • Modern methods , such as the intramolecular Wittig reaction, provide innovative solutions that avoid harsh conditions and offer alternative synthetic disconnections, proving essential for sensitive substrates or complex target molecules.[17]

Ultimately, a deep understanding of the mechanism and practical considerations associated with each route empowers the medicinal chemist or synthetic researcher to make the most strategic and efficient choices in the pursuit of novel, biologically active chromenone derivatives.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Iodo-4H-chromen-4-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a deep-seated culture of safety and environmental stewardship within the laboratory. The disposal of any chemical is the final, critical step in its lifecycle, and for a compound like 3-Iodo-4H-chromen-4-one, this process demands meticulous attention to its chemical nature and regulatory landscape. This guide provides an in-depth, scientifically-grounded framework for the proper handling and disposal of this halogenated organic compound, ensuring the safety of personnel and the integrity of our environment.

Hazard Assessment: The Rationale for Stringent Disposal

Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of a rigorous disposal protocol. While a complete toxicological profile for this specific molecule is not fully established, its classification as a halogenated organic compound provides a clear basis for a cautious and systematic approach[1][2].

  • Classification as a Halogenated Organic Compound: this compound contains a carbon-halogen bond (C-I). The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA) due to their potential for persistence, bioaccumulation, and toxicity.[3][4] Many HOCs are listed as hazardous wastes, necessitating their disposal through specialized, licensed facilities.[5][6]

  • Potential Toxicity: While specific data is limited, analogous compounds and general principles of toxicology suggest that this compound may be harmful if swallowed, inhaled, or in contact with skin.[1] Therefore, it must be handled as a hazardous substance.

  • Hazards of Thermal Decomposition: A primary disposal method for organic waste is incineration. During combustion, this compound can decompose and release hazardous gases, including toxic fumes of hydrogen iodide, carbon monoxide (CO), and carbon dioxide (CO2).[7] This underscores the need for disposal in facilities with advanced off-gas scrubbing capabilities.

  • Environmental Impact: Improper disposal, such as drain disposal, is strictly prohibited.[8][9] Iodinated compounds can be detrimental to aquatic ecosystems and wildlife.[10] Ensuring these chemicals enter a certified waste stream is a critical aspect of environmental protection.

Regulatory Framework: Adherence to Federal Standards

All disposal procedures must comply with national and local regulations. In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): The EPA, under RCRA, establishes the "cradle-to-grave" management system for hazardous waste. This compound waste must be managed according to these federal standards, which dictate everything from container labeling to final treatment.[2][11]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the hazards of chemicals in the workplace.[12][13] This includes providing access to Safety Data Sheets (SDSs) and training on safe handling and emergency procedures.

Pre-Disposal Safety and Handling

Before the disposal process begins, ensuring the safety of laboratory personnel is paramount. This involves the consistent use of appropriate Personal Protective Equipment (PPE) and adherence to safe handling practices in a well-ventilated area, such as a chemical fume hood.[14]

PPE Type Specification Justification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, as the compound may be harmful.[1]
Eye Protection Safety goggles or a face shieldTo protect eyes from accidental splashes or dust.[7]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[14]

Step-by-Step Disposal Protocol

The following protocol provides a systematic, self-validating workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Waste Characterization and Segregation

Immediately upon generation, all waste containing this compound must be classified as Hazardous Halogenated Organic Waste .

  • Causality: This initial classification dictates every subsequent step. By identifying it as halogenated waste, you prevent it from being mixed with non-halogenated solvent streams, which is critical because disposal costs and methods differ significantly. Incineration of halogenated waste requires specialized scrubbers to neutralize acidic gases like hydrogen iodide.[3]

  • Segregation is Key: Never mix this compound waste with incompatible chemicals.

    • Strong Oxidizing Agents & Bases: Avoid mixing with strong oxidizers or bases, as this can lead to exothermic or violent reactions.[7]

    • Bleach (Sodium Hypochlorite): Do not mix with bleach. The reaction can generate toxic fumes.[9]

    • Aqueous Waste: Unless the waste stream is already aqueous, do not mix with water. Keep organic waste streams separate from aqueous waste streams.

Step 2: Container Selection and Labeling
  • Container Choice: Use a designated, chemically compatible waste container, typically glass or high-density polyethylene (HDPE), with a secure, vapor-tight screw cap.[14] Ensure the container is clean and in good condition.

  • Labeling: This is a critical regulatory and safety step.

    • Obtain a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department.

    • Affix the label to the container before adding any waste.

    • Clearly write the full chemical name: "This compound ".

    • List all other components of the waste stream and their approximate percentages.

    • Indicate the associated hazards (e.g., Toxic, Environmental Hazard).

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[14]

  • Procedure:

    • Keep the waste container securely capped at all times, except when actively adding waste.[14]

    • Place the SAA container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 4: Arranging for Final Disposal
  • Professional Disposal: The only acceptable method for the final disposal of this compound is through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][14]

  • Process: Once your waste container is full, or if you are generating waste infrequently, contact your EHS office to schedule a pickup. They will ensure the waste is transported, treated, and disposed of in compliance with all EPA and Department of Transportation (DOT) regulations.[2][3] The most common treatment technology for this type of waste is high-temperature incineration.[3]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate and contact EHS immediately.

  • Control: Prevent the spill from spreading or entering drains.

  • Cleanup:

    • Wear the appropriate PPE as detailed in the table above.

    • For solid spills, carefully sweep or use a HEPA-filtered vacuum to collect the material.[10] Moisten the material slightly to prevent dust generation.[10]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Dispose: Collect all contaminated cleanup materials and place them in a sealed, properly labeled hazardous waste container for disposal via your EHS department.[7][10]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containerization cluster_3 Step 3: Accumulation cluster_4 Step 4: Final Disposal start Waste Generated: This compound (Solid, Liquid, or Contaminated Debris) char Classify as: Hazardous Halogenated Organic Waste start->char seg Segregate from Incompatibles: - Oxidizers & Bases - Bleach - Non-halogenated Waste char->seg container Select Compatible Container (e.g., Glass, HDPE) with Screw Cap seg->container labeling Affix 'Hazardous Waste' Label - List all chemical components - Indicate hazards container->labeling saa Store in Satellite Accumulation Area (SAA) - In secondary containment - Keep container closed labeling->saa pickup Schedule Pickup with EHS or Licensed Waste Contractor saa->pickup

Caption: Disposal workflow for this compound.

References

A Comprehensive Safety Protocol for Handling 3-Iodo-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the handling and disposal of 3-Iodo-4H-chromen-4-one. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety practices to ensure your operational success and, most importantly, your personal safety. The protocols outlined herein are designed to be a self-validating system, grounded in the precautionary principle, especially when comprehensive toxicological data is not available.

Hazard Assessment: The Rationale for Caution

This compound is a halogenated derivative of the chromenone heterocyclic system. While specific toxicological data for this exact compound is limited, a comprehensive hazard assessment must be based on its structural components and data from analogous compounds.

  • Halogenated Organic Compounds: The presence of iodine significantly increases the molecular weight and can alter the reactivity and biological activity compared to the parent chromenone. Halogenated organics as a class can present a range of hazards, including potential for bioaccumulation and unknown long-term toxicological effects.

  • Chromenone Core: The chromenone scaffold is known to be biologically active, forming the basis for various pharmaceuticals and bioactive molecules.[1] This inherent bioactivity demands careful handling.

  • Data Scarcity: For many novel or specialized research chemicals, comprehensive toxicological profiles are not fully established. A safety data sheet for a related compound notes that "To the best of our knowledge the acute and chronic toxicity of this substance is not fully known"[2]. Therefore, we must operate under the precautionary principle and treat the compound as potentially hazardous upon acute and chronic exposure. Analogous compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

Given these factors, we will treat this compound as a substance with potential for skin irritation, serious eye irritation, respiratory tract irritation, and unknown systemic effects.[3]

Personal Protective Equipment (PPE): A Multi-Barrier System

The selection of PPE is not merely a checklist; it is a systematic approach to creating multiple barriers between the researcher and the potential hazard.[4] All handling of this compound, especially when outside of a sealed container, must be performed within a certified chemical fume hood.

Table 1: PPE Requirements for Handling this compound

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid) Double-gloved with nitrile gloves.[5]ANSI Z87-certified safety glasses with side shields.[6] A face shield is required if there is a risk of splash or aerosolization.Long-sleeved, knee-length lab coat.[6] Closed-toe shoes are mandatory.Work must be conducted in a chemical fume hood to control airborne particulates.
Solution Preparation/Transfers Double-gloved with nitrile gloves.[5]Chemical splash goggles that provide a complete seal around the eyes.[6]Chemical-resistant apron over a standard lab coat.[5]All operations must be performed within a chemical fume hood.
Spill Cleanup/Waste Disposal Heavy-duty chemical resistant gloves (e.g., Neoprene or Silver Shield) over standard nitrile gloves.[7]Chemical splash goggles and a full-face shield.[4]Chemical-resistant coveralls (e.g., Tychem) may be required depending on spill size.[7]For large spills, a full-face air-purifying respirator (APR) with multi-sorbent cartridges may be necessary.[7][8]
Causality of PPE Choices
  • Hand Protection: Nitrile gloves provide good protection against a wide range of organic solvents and solids.[5] Double-gloving is a critical best practice. The outer glove absorbs the primary contamination, and the inner glove provides a secondary barrier during the doffing process, minimizing the risk of accidental skin contact.

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[6] However, when handling liquids that can splash, chemical splash goggles are essential as they form a seal around the eyes, preventing ingress from any angle.[6]

  • Body Protection: A lab coat protects personal clothing and underlying skin from minor spills and contamination.[6] For larger volumes or tasks with a higher splash risk, a chemical-resistant apron adds a necessary layer of protection.

  • Respiratory Protection: The primary method of respiratory protection is an engineering control: the chemical fume hood. This captures vapors and particulates at the source. For emergencies or large spills where vapor/dust concentrations may exceed the hood's capture ability, a respirator is required.[8]

Safe Handling and Disposal Workflow

This workflow is designed to minimize exposure at every step, from preparation to final disposal.

Step-by-Step Operational Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and clutter-free. Designate a specific area within the hood for handling. Assemble all necessary equipment, including a labeled hazardous waste container.

  • Donning PPE: Don PPE in the correct order: lab coat, inner gloves, outer gloves, and eye protection.

  • Chemical Handling: Conduct all manipulations of the solid compound or its solutions deep within the chemical fume hood. Use tools like spatulas and powder funnels to avoid generating dust.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol or as determined by solubility), followed by a general-purpose cleaner. Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE slowly and deliberately to avoid self-contamination. Remove the outer gloves first, followed by the lab coat and eye protection. The inner gloves are removed last. Wash hands thoroughly with soap and water immediately after.

  • Waste Management: this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. This includes gloves, weigh boats, pipette tips, and contaminated cleaning materials.

    • Labeling: Use a "Hazardous Waste" label, clearly writing the full chemical name on the container.

    • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Storage: Keep the waste container tightly sealed and store it in a designated Satellite Accumulation Area until collection by EHS professionals.

Workflow Visualization

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

Safe Handling Workflow: this compound cluster_prep Preparation Phase cluster_ops Operational Phase (In Fume Hood) cluster_post Post-Handling Phase cluster_emergency Emergency Protocol prep_area 1. Prepare Fume Hood & Equipment get_ppe 2. Assemble Correct PPE prep_area->get_ppe get_waste 3. Prepare Labeled Waste Container get_ppe->get_waste don_ppe 4. Don PPE get_waste->don_ppe handle_chem 5. Weigh & Handle Chemical don_ppe->handle_chem decon 6. Decontaminate Surfaces & Equipment handle_chem->decon spill Spill Occurs handle_chem->spill dispose_waste 7. Transfer Waste to Container decon->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands evacuate Evacuate & Alert spill->evacuate consult_sds Consult SDS/EHS evacuate->consult_sds

Caption: Procedural flow for safe handling of this compound.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your supervisor and institutional EHS. For small spills within a fume hood, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.